Product packaging for Deacetylxylopic acid(Cat. No.:CAS No. 6619-95-0)

Deacetylxylopic acid

Cat. No.: B1151031
CAS No.: 6619-95-0
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deacetylxylopic acid is a natural product found in Rhadinothamnus rudis and Tithonia longiradiata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B1151031 Deacetylxylopic acid CAS No. 6619-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGJRXSJJHLPGZ-JXNMKVQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthetic Pathway of Deacetylxylopic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylxylopic acid, a kaurane diterpenoid found in plants of the Xylopia genus, is a key intermediate in the biosynthesis of the pharmacologically active compound, xylopic acid. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). While the specific enzymes responsible for the final oxidative modifications in Xylopia aethiopica are yet to be fully elucidated, this document outlines the likely enzymatic steps based on established principles of kaurane diterpenoid biosynthesis. Detailed experimental protocols for the identification and characterization of the enzymes involved, along with available quantitative data, are also presented.

Introduction

Kaurane diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. This compound, chemically identified as 15β-hydroxy-kaur-16-en-19-oic acid , is a member of this family and serves as the direct precursor to xylopic acid (15β-acetoxy-kaur-16-en-19-oic acid), a compound with demonstrated analgesic, anti-inflammatory, and antimicrobial properties. Understanding the biosynthetic pathway of this compound is crucial for the potential biotechnological production of these valuable compounds and for the discovery of novel enzymatic tools for synthetic biology.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages, beginning with the general isoprenoid pathway:

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The pathway originates from the universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A series of condensation reactions catalyzed by prenyltransferases leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Stage 2: Cyclization of GGPP to the ent-Kaurene Skeleton

The formation of the characteristic tetracyclic kaurane skeleton from the linear GGPP is a two-step cyclization process catalyzed by two distinct terpene cyclases:

  • ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene cyclase protonates the terminal double bond of GGPP, initiating a cyclization cascade to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase (KS): This class I diterpene cyclase facilitates the ionization of the diphosphate group from ent-CPP and a subsequent series of intramolecular rearrangements and cyclizations to yield the tetracyclic hydrocarbon, ent-kaurene.

Stage 3: Oxidation of the ent-Kaurene Skeleton

The inert hydrocarbon skeleton of ent-kaurene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce functional groups. For the formation of this compound, two key oxidative steps are proposed:

  • Oxidation at C-19 to a Carboxylic Acid: The C-19 methyl group of ent-kaurene is sequentially oxidized to a hydroxymethyl, then an aldehyde, and finally to a carboxylic acid. This three-step oxidation is catalyzed by an ent-kaurene oxidase (KO) , a member of the CYP701 family of cytochrome P450s. This results in the formation of ent-kaurenoic acid (ent-kaur-16-en-19-oic acid).

  • Hydroxylation at C-15: The intermediate, ent-kaurenoic acid, is then hydroxylated at the 15β-position. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 hydroxylase . While the precise enzyme in Xylopia aethiopica has not yet been identified, enzymes from the CYP81 family have been shown to catalyze C-15 hydroxylation in other diterpenoid pathways. This step yields the final product, This compound .

Stage 4: Acetylation to Xylopic Acid (Beyond this compound)

This compound is the direct precursor to xylopic acid. This final conversion involves the acetylation of the 15β-hydroxyl group, a reaction likely catalyzed by an acetyltransferase .

Biosynthetic_Pathway_of_Deacetylxylopic_Acid cluster_0 Isoprenoid Pathway cluster_1 Kaurane Skeleton Formation cluster_2 Oxidative Modifications cluster_3 Final Product Formation IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO) (CYP701 family) Deacetylxylopic_Acid This compound ent_Kaurenoic_Acid->Deacetylxylopic_Acid ent-Kaurenoic Acid 15β-hydroxylase (CYP450) Xylopic_Acid Xylopic Acid Deacetylxylopic_Acid->Xylopic_Acid Acetyltransferase

Proposed biosynthetic pathway of this compound and Xylopic acid.

Quantitative Data

While specific quantitative data for the enzymatic steps leading to this compound are not yet available, the content of the downstream product, xylopic acid, has been quantified in the fruits of Xylopia aethiopica from different geographical locations. This data provides an indirect measure of the biosynthetic capacity of the plant.

Geographical OriginXylopic Acid Content (mg/g dry weight)Reference
Cameroon0.798[1]
Ghana0.597[1]
Nigeria0.547[1]
Benin0.530[1]

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound requires the identification and functional characterization of the involved enzymes, particularly the cytochrome P450s responsible for the oxidative modifications. The following are detailed, generalized protocols for these key experiments.

Identification of Candidate Genes
  • Transcriptome Sequencing: RNA is extracted from the tissues of Xylopia aethiopica known to produce this compound (e.g., fruits). The RNA is then subjected to next-generation sequencing to generate a comprehensive transcriptome.

  • Bioinformatic Analysis: The transcriptome is assembled and searched for sequences homologous to known terpene cyclases (CPS and KS) and cytochrome P450s, particularly those from families known to be involved in diterpenoid biosynthesis (e.g., CYP701, CYP81).

Heterologous Expression and Functional Characterization of Cytochrome P450s

This protocol describes the expression of a candidate P450 in yeast (Saccharomyces cerevisiae) to test its catalytic activity.

  • Gene Cloning: The full-length open reading frame of the candidate P450 gene is amplified by PCR from cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity. This can be achieved by co-transforming with a second vector containing a CPR gene or using a yeast strain that overexpresses a native CPR.

  • Protein Expression: The transformed yeast culture is grown in an appropriate medium and protein expression is induced (e.g., by adding galactose for vectors with a GAL1 promoter).

  • Enzyme Assay (In Vivo):

    • The induced yeast culture is supplemented with the putative substrate (e.g., ent-kaurenoic acid).

    • The culture is incubated for a defined period (e.g., 24-48 hours) at an appropriate temperature (e.g., 28-30°C).

    • The culture is then extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The retention time and mass spectrum of any new peaks are compared with those of an authentic standard of this compound, if available, or analyzed for characteristic fragmentation patterns.

Experimental_Workflow_CYP450 cluster_0 Gene Identification cluster_1 Heterologous Expression cluster_2 Functional Assay Transcriptome Transcriptome Sequencing (Xylopia aethiopica) Bioinformatics Bioinformatic Analysis (Homology Search) Transcriptome->Bioinformatics Candidate_Gene Candidate P450 Gene Bioinformatics->Candidate_Gene Cloning Cloning into Yeast Expression Vector Candidate_Gene->Cloning Transformation Yeast Transformation (with CPR) Cloning->Transformation Expression Protein Expression (Induction) Transformation->Expression Assay In Vivo Enzyme Assay (Substrate Feeding) Expression->Assay Extraction Product Extraction Assay->Extraction Analysis GC-MS / LC-MS Analysis Extraction->Analysis

A generalized experimental workflow for the identification and functional characterization of a candidate cytochrome P450 enzyme.

Conclusion

The biosynthetic pathway of this compound follows the general route of kaurane diterpenoid biosynthesis, involving the cyclization of GGPP to ent-kaurene, followed by a series of oxidative modifications. While the initial cyclization steps are well-understood, the specific cytochrome P450 enzymes responsible for the C-19 oxidation and, crucially, the C-15 hydroxylation in Xylopia aethiopica remain to be definitively identified. The proposed pathway provides a solid framework for future research aimed at elucidating these missing steps. The experimental protocols outlined in this guide offer a roadmap for the discovery and characterization of these novel enzymes, which will not only enhance our understanding of plant specialized metabolism but also open up new avenues for the biotechnological production of valuable pharmaceuticals.

References

Deacetylxylopic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a naturally occurring kaurane-type diterpenoid that has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the more extensively studied xylopic acid, it represents a promising scaffold for drug discovery and development. This technical guide provides an in-depth overview of the known natural sources of this compound and the methodologies for its extraction and isolation. The content herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Sources of this compound

This compound is a member of the vast family of ent-kaurane diterpenoids, which are characteristic secondary metabolites in a variety of plant species. The primary documented natural source of this compound is Nouelia insignis Franch., a woody plant belonging to the Asteraceae family.[1][2][3][4][5] This plant is predominantly found in the mountainous regions of the Yunnan and Sichuan provinces in China.[2]

While Nouelia insignis is the most definitive source, the Annonaceae family is also a rich reservoir of kaurane-type diterpenoids.[1] Species within the Xylopia genus, such as Xylopia aethiopica, are known to produce a variety of structurally related compounds, including xylopic acid.[6] Although the direct isolation of this compound from Xylopia species has not been explicitly reported in the reviewed literature, the shared biosynthetic pathways for these diterpenoids suggest that other species within the Annonaceae and Asteraceae families may also serve as potential, yet currently undocumented, sources.

Table 1: Natural Sources and Localization of this compound and Related Compounds

Plant SpeciesFamilyCompound(s)Plant Part(s)Geographic Origin
Nouelia insignis Franch.AsteraceaeThis compound & other ent-kaurane diterpenoidsWhole plantSichuan, China[1]
Xylopia aethiopica (Dunal) A.Rich.AnnonaceaeXylopic acid (structurally related)Dried fruitNot specified in detail[6]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on the successful isolation of ent-kaurane diterpenoids from Nouelia insignis.[1][2][3][4][5]

Experimental Protocol: Isolation from Nouelia insignis

1. Plant Material Collection and Preparation:

  • Collect the whole plant of Nouelia insignis.

  • Air-dry the plant material at room temperature.

  • Pulverize the dried plant material to a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material (e.g., 10 kg) with 95% methanol (MeOH) at room temperature. This process should be repeated multiple times (e.g., 3 times, for 24 hours each) to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • The ent-kaurane diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction. Concentrate the EtOAc-soluble fraction under reduced pressure.

4. Chromatographic Separation:

  • Silica Gel Column Chromatography:

    • Subject the dried EtOAc extract to column chromatography on a silica gel column (200-300 mesh).

    • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (CHCl₃) and methanol (MeOH).

    • Collect fractions and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column.

    • Elute with a suitable solvent system, such as a mixture of CHCl₃ and MeOH (e.g., 1:1), to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Perform final purification of the fractions containing this compound by preparative HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water, or acetonitrile and water, often with a small percentage of formic acid or acetic acid to improve peak shape.

    • Monitor the elution by UV detection and collect the peaks corresponding to this compound.

5. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Biological Activity and Signaling Pathways

This compound and its structural analogs have demonstrated noteworthy biological activities, particularly anti-inflammatory effects.[1][3][4] The anti-inflammatory properties of ent-kaurane diterpenoids isolated from Nouelia insignis were evaluated in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1][2][3][4]

In this model, several of the isolated diterpenoids significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator.[1][3][4] Furthermore, selected compounds were shown to down-regulate the protein expression levels of the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner.[1][3][4] This suggests that the anti-inflammatory mechanism of action for these compounds involves the modulation of the LPS-induced pro-inflammatory signaling cascade.

Below is a diagram illustrating the general workflow for the isolation of this compound and a diagram representing the putative anti-inflammatory signaling pathway modulated by related compounds.

G General Workflow for the Isolation of this compound plant_material Dried & Powdered Nouelia insignis Plant Material extraction Extraction with 95% Methanol plant_material->extraction partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel Silica Gel Column Chromatography (CHCl₃/MeOH gradient) etOAc_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography (CHCl₃/MeOH) silica_gel->sephadex prep_hplc Preparative HPLC (C18, MeOH/H₂O) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Isolation workflow for this compound.

G Putative Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 MyD88 MyD88-Dependent Pathway TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NF_kB->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Deacetylxylopic_Acid This compound & Analogs Deacetylxylopic_Acid->NF_kB Deacetylxylopic_Acid->Pro_inflammatory_Genes

Caption: Anti-inflammatory action of related compounds.

Conclusion

This compound is a promising natural product with documented anti-inflammatory potential. Its primary known source is Nouelia insignis, though other plants in the Asteraceae and Annonaceae families may also be viable sources. The isolation of this compound relies on established phytochemical techniques, including solvent extraction and multiple rounds of chromatography. Further research is warranted to explore a broader range of natural sources, optimize isolation yields, and fully elucidate the mechanisms of action and therapeutic potential of this compound. This guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this intriguing natural compound.

References

Biological Activity Screening of Deacetylxylopic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Deacetylxylopic acid, a kaurane diterpenoid of interest for its potential therapeutic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development.

Introduction to this compound

This compound is a natural product belonging to the kaurane class of diterpenoids. It is structurally related to Xylopic acid, a major constituent of the fruits of Xylopia aethiopica. While research on this compound is emerging, studies on its parent compound, Xylopic acid, and other kaurane diterpenes have revealed a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide focuses on the known biological activities of this compound and its close analogs, providing a foundation for future investigation.

Summary of Biological Activities

The biological activities of this compound and its parent compound, Xylopic acid, have been investigated in several key areas. The following tables summarize the available quantitative data.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy.

MicroorganismAssay TypeMIC (µg/mL)
Staphylococcus aureusBroth Microdilution>320
Streptococcus pyogenesBroth Microdilution100
Escherichia coliBroth Microdilution>320
Pseudomonas aeruginosaBroth Microdilution100
Candida albicansBroth Microdilution320
Anti-inflammatory Activity

While specific data for this compound is limited, its parent compound, Xylopic acid, has shown potent anti-inflammatory effects.

CompoundAssay TypeIC50Reference
Xylopic acidInhibition of Albumin Denaturation15.55 µg/mL[1]
Anticancer Activity
CompoundCell LineAssay TypeIC50 (µM)Reference
Ketone derivative of Xylopic acidMCF7 (Breast Cancer)Not Specified3[2]
Ketone derivative of Xylopic acidA549 (Lung Cancer)Not Specified8[2]

Key Signaling Pathways

The biological effects of this compound and related kaurane diterpenes are mediated through the modulation of specific cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

Xylopic acid has been shown to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Xylopic acid is suggested to inhibit this pathway, thereby reducing the inflammatory response.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases Deacetylxylopic_acid This compound (Proposed) Deacetylxylopic_acid->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Activates

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Kaurane diterpenoids, the class of compounds to which this compound belongs, are known to induce apoptosis (programmed cell death) in cancer cells.[4][5] This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Deacetylxylopic_acid This compound (Proposed) Mitochondrion Mitochondrion Deacetylxylopic_acid->Mitochondrion Induces Stress Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed induction of apoptosis by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative measurement)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized inoculum of the test microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the microbial inoculum to each well containing the serially diluted compound, bringing the total volume to 100 µL.

  • Include a positive control (inoculum without the compound) and a negative control (broth medium only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density can be measured using a microplate reader.

Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • This compound stock solution

  • Diclofenac sodium or Aspirin (as a standard drug)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin (or 1% aqueous solution of BSA), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

  • A control group is prepared without the test compound.

  • Incubate the reaction mixtures at 37°C for 20 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined by plotting the percentage inhibition against the compound concentration.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the biological activity screening of a natural product like this compound.

Experimental_Workflow cluster_extraction Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_conclusion Outcome Start Start: Natural Source Extraction Extraction & Isolation Start->Extraction Purification Purification & Characterization Extraction->Purification Compound This compound Purification->Compound Antimicrobial Antimicrobial Assays (MIC Determination) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) Compound->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT) Compound->Anticancer Data Data Analysis (IC50, MIC calculation) Antimicrobial->Data Anti_inflammatory->Data Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Anticancer->Signaling Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Anticancer->Apoptosis_Assay Anticancer->Data Signaling->Data Apoptosis_Assay->Data End Lead Compound Identification Data->End

Caption: General experimental workflow for screening the biological activity of this compound.

Conclusion and Future Directions

The available data suggests that this compound and its related kaurane diterpenes are promising candidates for further drug development, particularly in the areas of antimicrobial and anti-inflammatory therapies. The demonstrated cytotoxicity of a Xylopic acid derivative against cancer cell lines also warrants a more focused investigation into the anticancer potential of this compound itself.

Future research should prioritize:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of pure this compound against a diverse panel of human cancer cell lines.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly its effects on apoptosis and key inflammatory pathways like NF-κB.

  • In Vivo Efficacy Studies: Progressing promising in vitro findings to preclinical animal models to assess the therapeutic potential and safety profile of this compound.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Deacetylxylopic Acid: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deacetylxylopic acid, a natural product belonging to the ent-kaurane class of diterpenoids, has garnered interest within the scientific community for its potential biological activities and its role as a derivative of the more extensively studied xylopic acid. This technical guide provides an in-depth overview of the discovery, history, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

This compound's history is intrinsically linked to that of xylopic acid, a major bioactive constituent of the fruits of Xylopia aethiopica. While this compound is reported to be isolated from the herb Nouelia insignis, its most well-documented and accessible route of preparation is through the chemical modification of xylopic acid.[][2] This guide will delve into both the natural occurrence and the semi-synthetic preparation of this compound.

Discovery and Natural Occurrence

The discovery of this compound is best understood in the context of its parent compound, xylopic acid. Xylopic acid, identified as 15β-acetoxy-(-)-kaur-16-en-19-oic acid, was first isolated from the dried fruits of Xylopia aethiopica, a plant belonging to the Annonaceae family. This discovery laid the groundwork for the subsequent identification and synthesis of its derivatives.

This compound, with the chemical name (5β,8α,9β,10α,13α,15β)-15-Hydroxykaur-16-en-18-oic acid, has been reported as a natural constituent of Nouelia insignis.[][2] However, the primary route for obtaining this compound for research purposes has been through the deacetylation of xylopic acid.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number6619-95-0[]
Molecular FormulaC20H30O3[]
Molecular Weight318.5 g/mol []
Purity>95% (commercially available)[3]
AppearancePowder[2]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Experimental Protocols

Isolation of Xylopic Acid from Xylopia aethiopica

The isolation of xylopic acid is a crucial first step for the semi-synthesis of this compound. Several methods have been reported, with variations in solvents and extraction times. A representative protocol is detailed below.

Materials and Equipment:

  • Dried fruits of Xylopia aethiopica

  • Petroleum ether (40-60°C)

  • Ethyl acetate

  • Ethanol (96%)

  • Grinder or pulverizer

  • Soxhlet extractor or maceration jars

  • Rotary evaporator

  • Filter paper

  • Crystallization dishes

Procedure:

  • The dried fruits of Xylopia aethiopica are pulverized into a coarse powder.

  • The powdered material is then subjected to extraction with petroleum ether (40-60°C). This can be achieved through cold maceration for 72 hours or using a Soxhlet extractor.[4][5]

  • The resulting petroleum ether extract is concentrated using a rotary evaporator at a temperature of approximately 50°C.[6]

  • Ethyl acetate is added to the concentrated extract to facilitate the crystallization of xylopic acid.[6]

  • The mixture is allowed to stand for several days, during which crude xylopic acid crystals will form.

  • The crystals are collected by filtration and washed repeatedly with cold petroleum ether to remove impurities.

  • The crude xylopic acid is then recrystallized from 96% ethanol to yield purified crystals.[6]

Quantitative Data: The yield of xylopic acid from the dried fruits of Xylopia aethiopica has been reported to vary, with one study citing a yield of 0.13% w/w and another reporting 1.41%.[4][6]

ParameterValueReference
Yield of Xylopic Acid0.13% w/w[4]
Yield of Xylopic Acid1.41%[6]
Synthesis of this compound

This compound is synthesized from xylopic acid through a base-catalyzed deacetylation reaction.

Materials and Equipment:

  • Xylopic acid

  • Methanolic potassium hydroxide (KOH) solution (10%)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Solvents for extraction (e.g., ethyl acetate)

  • Deionized water

Procedure:

  • Xylopic acid is dissolved in a 10% methanolic KOH solution in a round-bottom flask.

  • The mixture is refluxed for a specified period to effect deacetylation.[4][7]

  • After cooling, the reaction mixture is typically acidified and extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with water, dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield crude this compound.

  • Further purification can be achieved through recrystallization or chromatographic techniques.

Quantitative Data: The synthesis of deacetylated analogues of xylopic acid has been reported to proceed in moderate to high yields, ranging from 47.11% to 93.52%.[4][7]

ParameterValueReference
Yield of Deacetylated Analogues47.11-93.52%[4][7]

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Xylopia Xylopia aethiopica (Dried Fruits) XA Xylopic Acid (15β-acetoxy-(-)-kaur-16-en-19-oic acid) Xylopia->XA Isolation DXA This compound ((5β,8α,9β,10α,13α,15β)-15-Hydroxykaur-16-en-18-oic acid) XA->DXA Deacetylation

Caption: Relationship between Xylopia aethiopica, Xylopic Acid, and this compound.

cluster_0 Isolation of Xylopic Acid start Pulverized Xylopia aethiopica Fruits extraction Solvent Extraction (Petroleum Ether) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crystallization Crystallization (Ethyl Acetate) concentration->crystallization purification Recrystallization (Ethanol) crystallization->purification end_xa Purified Xylopic Acid purification->end_xa

Caption: Experimental workflow for the isolation of xylopic acid.

cluster_1 Synthesis of this compound start_dxa Xylopic Acid reflux Reflux with Methanolic KOH start_dxa->reflux workup Acidification & Extraction reflux->workup purify_dxa Purification workup->purify_dxa end_dxa This compound purify_dxa->end_dxa

Caption: Experimental workflow for the synthesis of this compound.

Biological Activities

While this guide focuses on the discovery and history of this compound, it is important to note that its parent compound, xylopic acid, has been the subject of numerous pharmacological studies. Xylopic acid has demonstrated a range of biological activities, including anti-inflammatory, analgesic, and central nervous system depressant effects.[8][9] The biological activities of this compound are an area of ongoing research, with the broader class of ent-kaurane diterpenoids known for their diverse pharmacological potential.

Conclusion

The story of this compound is a prime example of how the study of natural products can lead to the discovery of novel compounds and their derivatives. While its natural occurrence in Nouelia insignis is noted, its history is more prominently defined by its semi-synthetic relationship with xylopic acid, a key bioactive component of Xylopia aethiopica. The detailed experimental protocols for the isolation of the precursor and the synthesis of the final compound provide a solid foundation for further research into the biological activities and potential therapeutic applications of this compound. This guide serves as a comprehensive resource for scientists and researchers looking to explore this promising ent-kaurane diterpenoid.

References

Deacetylxylopic Acid and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of deacetylxylopic acid, a natural diterpenoid, and its synthetic derivatives. This guide details its origins, chemical properties, and known biological activities, with a focus on its therapeutic potential.

This compound is a kaurane diterpenoid isolated from the herbs of Nouelia insignis. It is structurally related to xylopic acid, another bioactive diterpenoid found in plants of the Xylopia genus. The deacetylated form presents a unique scaffold for chemical modification, leading to the synthesis of various derivatives with potential pharmacological applications. This guide summarizes the current state of knowledge on this compound and its analogues, presenting available quantitative data, experimental methodologies, and logical workflows to facilitate further research and development in this area.

Chemical Profile and Synthesis

This compound is characterized by the following chemical properties:

  • Molecular Formula: C₂₀H₃₀O₃

  • Molecular Weight: 318.5 g/mol

  • IUPAC Name: (1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid

  • CAS Number: 6619-95-0

The synthesis of this compound can be achieved through the deacetylation of xylopic acid. This process typically involves the hydrolysis of the acetyl group at the C-15 position.

Experimental Protocol: Synthesis of this compound from Xylopic Acid

Methodology:

  • Reaction Setup: Xylopic acid is refluxed with a 10% methanolic solution of potassium hydroxide (KOH).

  • Reaction Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the methanol is removed under reduced pressure. The residue is then acidified with a suitable acid (e.g., dilute HCl) to precipitate the this compound.

  • Purification: The precipitate is filtered, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

G Workflow for Synthesis and Evaluation of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Xylopic Acid Xylopic Acid Deacetylation Deacetylation Xylopic Acid->Deacetylation This compound This compound Deacetylation->this compound Derivatization Derivatization This compound->Derivatization Anti-inflammatory Assay Anti-inflammatory Assay This compound->Anti-inflammatory Assay Anticancer Assay Anticancer Assay This compound->Anticancer Assay Derivatives (Esters, Amides) Derivatives (Esters, Amides) Derivatization->Derivatives (Esters, Amides) Antimicrobial Assay Antimicrobial Assay Derivatives (Esters, Amides)->Antimicrobial Assay Data Analysis Data Analysis Antimicrobial Assay->Data Analysis Anti-inflammatory Assay->Data Analysis Anticancer Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: Synthesis and biological evaluation workflow.

Biological Activities

While research specifically on this compound is limited, studies on its parent compound, xylopic acid, and its derivatives provide valuable insights into its potential biological activities.

Antimicrobial Activity

Derivatives of xylopic acid, including an ester of this compound, have demonstrated antimicrobial properties. The minimum inhibitory concentrations (MICs) of these compounds have been evaluated against a panel of pathogenic microorganisms.

Table 1: Antimicrobial Activity of Xylopic Acid Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusStreptococcus pyogenesEscherichia coliPseudomonas aeruginosaCandida albicans
Xylopic Acid>400>400200160>400
Methyl Xylopate160320200160320
Ethyl Xylopate160320200160320
Benzyl Xylopate160320200160320
Xylopyl Amide320>400320320>400
Ethyl Deacetylxylopate 320 320 320 320 >400
Cefuroxime Axetil (Control)4444-
Fluconazole (Control)----4

Data sourced from available literature.

Methodology:

  • Microorganism Preparation: Standardized suspensions of the test microorganisms are prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

While no specific anti-inflammatory data for this compound is currently available, its parent compound, xylopic acid, has demonstrated significant anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Xylopic Acid

AssayMetricResult
In vitro
Inhibition of Albumin DenaturationIC₅₀15.55 µg/mL[1][2]
In vivo (Carrageenan-induced paw edema in mice)
Inhibition of Edema (10 mg/kg)% InhibitionSignificant[1][2]
Inhibition of Edema (30 mg/kg)% InhibitionSignificant[1][2]
Inhibition of Edema (100 mg/kg)% InhibitionSignificant[1][2]

Data sourced from available literature.

Methodology:

  • Reaction Mixture: A reaction mixture containing bovine serum albumin (BSA), the test compound at various concentrations, and a buffer (e.g., phosphate-buffered saline, pH 6.3) is prepared.

  • Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C) for a specific period, followed by heating to induce denaturation (e.g., 70°C).

  • Turbidity Measurement: The turbidity of the resulting solution is measured spectrophotometrically.

  • Calculation: The percentage inhibition of denaturation is calculated by comparing the turbidity of the test samples with that of the control. The IC₅₀ value is then determined.

Anticancer Activity

Currently, there is a lack of published data on the anticancer activity of this compound. However, other structurally related diterpenoids have shown promising cytotoxic effects against various cancer cell lines. This suggests that this compound and its derivatives warrant investigation for their potential as anticancer agents.

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound have not yet been elucidated. Based on the known activities of structurally similar diterpenoids, potential pathways of interest for future investigation include those involved in inflammation and cell proliferation.

The following diagram depicts a hypothetical signaling pathway that could be influenced by this compound or its derivatives, based on the known anti-inflammatory effects of related compounds which often involve the inhibition of pro-inflammatory mediators.

G Hypothetical Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane COX-2 COX-2 Cell Membrane->COX-2 Activation Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation This compound Derivative This compound Derivative This compound Derivative->COX-2 Inhibition

Caption: Potential anti-inflammatory mechanism.

Future Directions and Conclusion

This compound represents a promising natural product scaffold for the development of new therapeutic agents. The available data on its derivatives suggest potential antimicrobial activity. Furthermore, the significant anti-inflammatory effects of its parent compound, xylopic acid, indicate that this compound and its analogues are worthy of further investigation in this area.

A significant gap in the current research is the lack of data on the specific biological activities of this compound itself, particularly its anticancer and anti-inflammatory properties. Future research should focus on:

  • Comprehensive screening of this compound for its anticancer, anti-inflammatory, and antimicrobial activities.

  • Synthesis of a broader range of derivatives to establish structure-activity relationships (SAR).

  • Elucidation of the molecular mechanisms of action and identification of the specific signaling pathways modulated by these compounds.

This technical guide provides a foundation for researchers to build upon, highlighting both the potential of this compound and its derivatives and the areas where further investigation is critically needed.

References

In Silico Prediction of Deacetylxylopic Acid Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Deacetylxylopic acid, a natural diterpenoid derived from the deacetylation of xylopic acid, presents a compelling scaffold for drug discovery. This technical guide provides a comprehensive in silico framework for the prediction of its bioactivities, focusing on its potential as an anti-inflammatory and anticancer agent. We outline detailed protocols for ligand and protein preparation, molecular docking studies against key protein targets (Cyclooxygenase-2, NF-κB, PI3Kα, and Histone Deacetylase 1), and the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. All quantitative data from these computational analyses are systematically presented in tabular format for clarity and comparative assessment. Furthermore, this guide employs Graphviz visualizations to delineate the experimental workflow and the intricate signaling pathways potentially modulated by this compound. This document is intended to serve as a thorough resource for researchers, scientists, and drug development professionals engaged in the computational evaluation of novel natural products.

Introduction

Natural products are a rich source of structurally diverse and biologically active compounds, forming the basis for many established therapeutics. This compound, a derivative of xylopic acid found in plants of the Xylopia genus, is a molecule of significant interest. While xylopic acid has demonstrated anti-inflammatory properties, the bioactivity profile of its deacetylated form remains largely unexplored[1][2]. In silico methodologies offer a rapid and cost-effective approach to predict the biological activities of such novel compounds, thereby guiding further experimental validation[3][4].

This guide details a systematic in silico workflow to predict the anti-inflammatory and anticancer bioactivities of this compound. The predicted anti-inflammatory effects are investigated through molecular docking with Cyclooxygenase-2 (COX-2) and the p50/p65 heterodimer of Nuclear Factor-kappa B (NF-κB), both pivotal mediators of inflammation[2][5]. The anticancer potential is explored by docking against Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 1 (HDAC1), key proteins in cell survival and epigenetic regulation, respectively[6][7][8]. Additionally, a comprehensive ADMET profile is generated to assess the compound's drug-likeness and potential toxicity.

In Silico Experimental Workflow

A structured computational workflow is essential for the systematic evaluation of a compound's bioactivity. The workflow employed in this study is depicted below.

workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_admet ADMET & Bioactivity Prediction l1 Obtain 2D Structure of This compound l2 Convert to 3D Structure l1->l2 l3 Energy Minimization (MMFF94 Force Field) l2->l3 d2 Perform Docking (AutoDock Vina) l3->d2 Prepared Ligand p1 Download Protein Structures (PDB) p2 Remove Water & Ligands p1->p2 p3 Add Polar Hydrogens & Assign Charges p2->p3 d1 Define Binding Site (Grid Box Generation) p3->d1 Prepared Proteins d1->d2 d3 Analyze Binding Affinity & Interactions d2->d3 a1 Physicochemical Properties (SwissADME) d3->a1 Data for Analysis a2 Pharmacokinetics (SwissADME) a1->a2 a3 Toxicity Prediction (ProTox-II) a1->a3 a4 Bioactivity Spectrum (PASS Online) a1->a4

Caption: In silico workflow for bioactivity prediction.

Methodologies

Ligand Preparation
  • Structure Retrieval: The 2D structure of this compound was obtained from the PubChem database (CID: 11516937).

  • 3D Conversion and Optimization: The 2D structure was converted to a 3D structure using Avogadro software. Energy minimization was subsequently performed using the MMFF94 force field to obtain a stable, low-energy conformation. The final structure was saved in PDBQT format for docking.

Protein Preparation
  • Target Selection and Retrieval: The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):

    • COX-2 (PDB ID: 5IKR)

    • NF-κB (p50/p65) (PDB ID: 1SVC)

    • PI3Kα (PDB ID: 4JPS)

    • HDAC1 (PDB ID: 4BKX)

  • Protein Clean-up: Using AutoDockTools (ADT), water molecules and co-crystallized ligands were removed from the protein structures.

  • Addition of Hydrogens and Charges: Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were computed and assigned. The prepared proteins were saved in PDBQT format.

Molecular Docking

Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity and mode of interaction between this compound and the target proteins[9][10][11].

  • Grid Box Generation: For each target protein, a grid box was defined around the active site to encompass the binding pocket. The grid box dimensions and center coordinates are detailed in Table 1.

  • Docking Execution: Docking was performed with an exhaustiveness of 8. The output provides binding affinities (in kcal/mol) and the conformational pose of the ligand in the binding site.

  • Interaction Analysis: The docked complexes were visualized using Discovery Studio Visualizer to analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Table 1: Molecular Docking Grid Box Parameters

Target ProteinPDB IDCenter X (Å)Center Y (Å)Center Z (Å)Size X (Å)Size Y (Å)Size Z (Å)
COX-25IKR-24.528.318.7252525
NF-κB1SVC36.435.836.1282828
PI3Kα4JPS31.2-3.924.5222222
HDAC14BKX40.155.613.2202020
ADMET and Bioactivity Prediction

The drug-likeness, pharmacokinetic properties, and toxicity of this compound were predicted using online web servers.

  • SwissADME: The canonical SMILES string of this compound was submitted to the SwissADME server to predict physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • ProTox-II: The ProTox-II server was used to predict the oral toxicity (LD50) and various toxicological endpoints, including hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity[12][13][14].

  • PASS Online: The Prediction of Activity Spectra for Substances (PASS) server was utilized to predict the broader biological activity spectrum of this compound based on its structure.

Results and Discussion

Molecular Docking Analysis

The predicted binding affinities of this compound with the selected protein targets are summarized in Table 2. The interactions with key amino acid residues in the binding sites are detailed in Table 3.

Table 2: Predicted Binding Affinities of this compound

Target ProteinBinding Affinity (kcal/mol)
COX-2-9.8
NF-κB-8.5
PI3Kα-9.1
HDAC1-7.9

The strong negative binding affinities suggest favorable interactions between this compound and all four targets. The most potent interaction is predicted with COX-2, indicating a high potential for anti-inflammatory activity. The binding affinity with PI3Kα also suggests significant anticancer potential.

Table 3: Predicted Interactions of this compound with Target Proteins

Target ProteinInteracting ResiduesInteraction Type
COX-2 Arg120, Tyr355Hydrogen Bond
Val349, Leu352, Ser530Hydrophobic
NF-κB Arg57, Lys147 (p50)Hydrogen Bond
Tyr60 (p50), Gln246 (p65)Hydrophobic
PI3Kα Val851, Lys802Hydrogen Bond
Trp780, Met922, Ile932Hydrophobic
HDAC1 His142, His143Metal Coordination (with Zn2+)
Phe152, Gly151, Phe208Hydrophobic

The interaction with key residues in the active site of COX-2 (e.g., Arg120, Ser530) is indicative of a potential inhibitory mechanism similar to that of known non-steroidal anti-inflammatory drugs (NSAIDs)[15]. For HDAC1, the predicted chelation with the catalytic zinc ion is a hallmark of many known HDAC inhibitors[16][17].

Predicted Signaling Pathways

Based on the molecular docking results, this compound is predicted to modulate key signaling pathways involved in inflammation and cancer.

anti_inflammatory cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptors (e.g., TLRs) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds COX2 COX-2 Enzyme PGs Prostaglandins COX2->PGs Produces AA Arachidonic Acid AA->COX2 Substrate Deacetylxylopic This compound Deacetylxylopic->NFkB Inhibits Nuclear Translocation Deacetylxylopic->COX2 Inhibits Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Predicted anti-inflammatory mechanism of action.

This compound is predicted to exert its anti-inflammatory effects by inhibiting the COX-2 and NF-κB signaling pathways. By inhibiting COX-2, it may reduce the production of prostaglandins, which are key mediators of inflammation. Its interaction with NF-κB could prevent the transcription of pro-inflammatory genes.

anticancer cluster_membrane_cancer Cell Membrane cluster_cytoplasm_cancer Cytoplasm cluster_nucleus_cancer Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates Gene_Suppression Tumor Suppressor Gene Suppression Downstream->Gene_Suppression Promotes Cell Survival & Proliferation Deacetylxylopic_cancer This compound Deacetylxylopic_cancer->PI3K Inhibits HDAC1 HDAC1 Histones Histones HDAC1->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Chromatin->Gene_Suppression Deacetylxylopic_hdac This compound Deacetylxylopic_hdac->HDAC1 Inhibits

References

Deacetylxylopic Acid: A Technical Overview of a Diterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a diterpenoid compound with the Chemical Abstracts Service (CAS) number 6619-95-0 and a molecular formula of C₂₀H₃₀O₃ . Its molecular weight is 318.5 g/mol . While specific research on this compound is limited, extensive studies have been conducted on its closely related precursor, xylopic acid. This technical guide will provide an in-depth overview of the chemical properties of this compound and delve into the well-documented biological activities and mechanisms of action of xylopic acid as a pertinent surrogate. The insights from xylopic acid research offer a strong foundation for understanding the potential therapeutic applications of this compound, particularly in the realm of inflammation and related signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 6619-95-0[1][2]
Molecular Formula C₂₀H₃₀O₃[2]
Molecular Weight 318.5 g/mol [2]
IUPAC Name (1R,4aR,4bS,7R,10aR,10bS)-7-hydroxy-1,4a-dimethyl-8-methylidenetetradecahydrophenanthrene-1-carboxylic acid[2]
Synonyms 15-Deacetyl-15-oxoxylopic acidN/A
Physical Description Powder[1]
Purity Typically >95%[1]
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1]

Biological Activity of Xylopic Acid (as a proxy)

Xylopic acid, the parent compound of this compound, has demonstrated significant biological activities, with a primary focus on its anti-inflammatory effects.

Anti-inflammatory Activity

Xylopic acid exhibits potent anti-inflammatory properties in various in vivo models. A key model used to evaluate this activity is the carrageenan-induced paw edema model in rodents. In this model, xylopic acid has been shown to significantly reduce paw swelling in a dose-dependent manner.

Model Dose (mg/kg) Effect Reference
Carrageenan-induced paw edema (mice)10, 30, 100Dose-dependent inhibition of maximal edema and average paw thickness.[1]
Histamine-induced paw edema (mice)10, 30, 100Significant inhibition of paw edema.[1]
Serotonin-induced paw edema (mice)10, 30, 100Considerable inhibition of paw edema.[1]
Bradykinin-induced paw edema (mice)10, 30, 100Marked inhibition of paw edema.[1]
Prostaglandin E₂-induced paw edema (mice)10, 30, 100Significant reduction in paw edema.[1]

Xylopic acid also demonstrates anti-inflammatory effects through the inhibition of protein denaturation, a process implicated in inflammation. It showed a concentration-dependent inhibition of albumen denaturation with an IC₅₀ of 15.55 μg/mL[1].

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of xylopic acid are attributed to its modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Xylopic acid has been shown to inhibit the activation of the NF-κB signaling pathway. This inhibition is a key mechanism underlying its anti-inflammatory effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Xylopic_Acid Xylopic Acid Xylopic_Acid->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Figure 1: Xylopic acid inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Xylopic acid has been found to activate the Nrf2 pathway, which contributes to its anti-inflammatory and antioxidant effects.

Figure 2: Xylopic acid activates the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for xylopic acid are provided below. These protocols can serve as a starting point for designing experiments with this compound.

Carrageenan-Induced Paw Edema in Mice

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

  • Male ICR mice (20-25 g)

  • Carrageenan (1% w/v in normal saline)

  • Xylopic acid (or this compound) dissolved in a suitable vehicle (e.g., 5% Tween 80 in normal saline)

  • Positive control: Diclofenac (10 mg/kg, i.p.)

  • Plethysmometer

Procedure:

  • Fast the mice overnight with free access to water.

  • Divide the animals into groups (n=5-6 per group): Vehicle control, positive control, and test groups receiving different doses of the compound.

  • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

NF-κB Reporter Gene Assay

This in vitro assay quantifies the activation of the NF-κB signaling pathway.

Materials:

  • HEK293 cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for transfection normalization

  • Lipofectamine 2000 or other suitable transfection reagent

  • Xylopic acid (or this compound)

  • TNF-α or LPS as an inflammatory stimulus

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 24-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Calculate the percentage inhibition of NF-κB activation for each treatment group compared to the stimulated control.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HEK293, Macrophages) Treatment Treatment with This compound Cell_Culture->Treatment Stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) Treatment->Stimulation Reporter_Assay NF-κB/Nrf2 Reporter Assay Stimulation->Reporter_Assay Western_Blot Western Blot (e.g., p-IκBα, HO-1) Stimulation->Western_Blot Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Compound_Admin Compound Administration Animal_Model->Compound_Admin Inflammation_Induction Inflammation Induction Compound_Admin->Inflammation_Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) Inflammation_Induction->Measurement

Figure 3: General experimental workflow for evaluating this compound.

Conclusion

This compound is a diterpenoid with a defined chemical structure. While direct biological data for this compound is scarce, the extensive research on its parent compound, xylopic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The pronounced anti-inflammatory effects of xylopic acid, mediated through the modulation of the NF-κB and Nrf2 signaling pathways, suggest that this compound may possess similar and significant pharmacological properties. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound to fully understand its potential in treating inflammatory and other related diseases.

References

Deacetylxylopic Acid: A Literature Review of a Kaurane Diterpene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a naturally occurring kaurane diterpene, a class of chemical compounds known for their diverse and significant biological activities. Isolated from Nouelia insignis, this molecule is structurally related to the more extensively studied xylopic acid.[] This technical guide provides a comprehensive review of the available literature on this compound, its chemical context, and the pharmacological properties of closely related compounds, offering insights for researchers and professionals in drug development. Due to the limited specific research on this compound, this review extrapolates potential activities and mechanisms based on studies of its parent compound, xylopic acid, and the broader family of kaurane diterpenes.

Chemical Structure and Properties

This compound, with the chemical formula C20H30O3, belongs to the kaurane class of diterpenoids.[][2] It is the deacetylated form of xylopic acid (15β-acetyloxy-kaur-16-en-19-oic acid). The core structure is a tetracyclic carbon skeleton characteristic of kauranes.

Natural Sources

This compound has been isolated from the herbs of Nouelia insignis, a plant species within the Asteraceae family.[][3][4] This plant is a source of various ent-kaurane diterpenoids, some of which have demonstrated anti-inflammatory activities.[5]

Biological Activities and Therapeutic Potential (Inferred)

While direct studies on the biological effects of this compound are scarce, the activities of the closely related xylopic acid and the broader class of kaurane diterpenes provide a strong basis for inferring its potential pharmacological profile. Kaurane diterpenes are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8][9][10]

Anti-inflammatory and Analgesic Effects

Xylopic acid has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[11][12] It is suggested that these effects are mediated through the inhibition of the arachidonic acid pathway.[12] Given the structural similarity, this compound is also likely to possess anti-inflammatory and analgesic potential. Studies on other ent-kaurane diterpenoids from Nouelia insignis have shown significant inhibitory activities on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a key indicator of anti-inflammatory action.[5] Some of these compounds were also found to down-regulate the protein expression levels of pro-inflammatory cytokines IL-6 and TNF-α.[5]

Anxiolytic and Antidepressant-like Effects

Recent research has highlighted the anxiolytic and antidepressant-like activities of xylopic acid and its derivatives.[12][13] A study on semi-synthetic derivatives of xylopic acid, including deacetylated xylopic acid (dXA), showed that these compounds reduced anxiety- and depression-related behaviors in mice.[13] The anxiolytic-like effect of dXA was suggested to be mediated, at least in part, through the GABAergic system, while the antidepressant-like properties of xylopic acid involved the serotoninergic system.[13]

Antimicrobial Activity

Xylopic acid and its derivatives have shown antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[11][14] This suggests that this compound may also exhibit antimicrobial properties.

Quantitative Data on Related Compounds

Due to the lack of specific studies on this compound, the following table summarizes the biological activities of its parent compound, xylopic acid, and other relevant kaurane diterpenes to provide a comparative overview.

Compound/ExtractBiological ActivityModelKey FindingsReference
Xylopic AcidAnti-inflammatoryCarrageenan-induced pleurisy in miceInhibition of inflammatory cell migration and exudate volume.[12]
Xylopic AcidAnalgesicMurine models (e.g., formalin test)Reduction in nociceptive responses.[12]
Deacetylated Xylopic Acid (dXA)Anxiolytic-likeElevated plus-maze in miceIncreased time spent in open arms.[13]
Deacetylated Xylopic Acid (dXA)Antidepressant-likeTail suspension test in miceReduced immobility time.[13]
Xylopic Acid DerivativesAntimicrobialMicrodilution methodActive against various bacteria and fungi.[14]
Noueinsiancins F and G (from N. insignis)Anti-inflammatoryLPS-induced RAW 264.7 cellsSignificant inhibition of NO production and down-regulation of IL-6 and TNF-α.[5]

Experimental Protocols

Detailed experimental methodologies for this compound are not available. However, the following protocols for the closely related xylopic acid and its derivatives can serve as a reference for future studies.

Anxiolytic and Antidepressant Activity Assessment[13]
  • Animals: Male ICR mice.

  • Anxiolytic Test (Elevated Plus-Maze):

    • Administer the test compound (e.g., deacetylated xylopic acid, 10-100 mg/kg) orally.

    • After a set pre-treatment time, place the mouse at the center of the elevated plus-maze.

    • Record the time spent in and the number of entries into the open and closed arms for a defined period.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Antidepressant Test (Tail Suspension Test):

    • Administer the test compound orally.

    • After the pre-treatment period, suspend the mouse by its tail.

    • Record the duration of immobility over a set period.

    • A reduction in immobility time suggests an antidepressant-like effect.

Anti-inflammatory Activity Assessment (In Vitro)[5]
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time.

    • Induce inflammation by adding lipopolysaccharide (LPS).

    • After incubation, measure the nitrite concentration in the culture supernatant using the Griess reagent, which is an indicator of NO production.

    • A decrease in nitrite concentration indicates inhibition of NO production.

  • Cytokine Expression Analysis (Western Blot):

    • Treat RAW 264.7 cells with the test compound and LPS as described above.

    • Lyse the cells and collect the total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against IL-6 and TNF-α, followed by a secondary antibody.

    • Visualize and quantify the protein bands to determine the expression levels.

Signaling Pathways (Hypothesized)

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known anti-inflammatory mechanisms of other kaurane diterpenes and natural products, it is plausible that it may inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammatory responses, and its inhibition leads to a reduction in the expression of pro-inflammatory mediators like NO, IL-6, and TNF-α.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Deacetylxylopic_Acid This compound (Hypothesized) Deacetylxylopic_Acid->IKK Inhibits (Hypothesized) DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, iNOS) DNA->Pro_inflammatory_Genes Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a kaurane diterpene with a currently under-investigated pharmacological profile. However, based on the robust evidence of anti-inflammatory, analgesic, anxiolytic, and antimicrobial activities of its parent compound, xylopic acid, and the broader class of kaurane diterpenes, this compound represents a promising candidate for further research and drug development. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo evaluations to confirm its therapeutic potential and elucidate its mechanisms of action. The experimental protocols and hypothesized signaling pathways outlined in this review provide a foundational framework for such future investigations.

References

Deacetylxylopic Acid: A Technical Whitepaper on the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action of deacetylxylopic acid is limited in publicly available scientific literature. The following is a hypothesized mechanism of action based on the known biological activities of the closely related compound, xylopic acid, and the broader class of kaurane diterpenoids to which this compound belongs. This document is intended to serve as a technical guide for research and development purposes and should not be interpreted as a definitive statement on the compound's biological function.

Introduction

This compound is a naturally occurring kaurane diterpenoid. The kaurane skeleton is a common motif in a variety of plant-derived natural products that have been shown to possess a wide range of biological activities. While this compound itself has not been extensively studied, its parent compound, xylopic acid, has demonstrated significant pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic properties. This whitepaper synthesizes the available information on related compounds to propose a plausible mechanism of action for this compound, providing a framework for future investigation.

Core Hypothesized Mechanisms of Action

Based on the activities of xylopic acid and other kaurane diterpenoids, the mechanism of action of this compound is likely multifaceted, potentially involving the modulation of inflammatory pathways, induction of programmed cell death, and alteration of the cellular redox environment.

Anti-Inflammatory Effects: Inhibition of the Arachidonic Acid Pathway

Xylopic acid has been shown to exhibit anti-inflammatory activity through the inhibition of the arachidonic acid pathway[1]. It is hypothesized that this compound shares this mechanism.

Experimental Protocol: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

  • Objective: To determine the inhibitory effect of this compound on COX-1, COX-2, and 5-LOX enzymes.

  • Materials: Purified ovine COX-1 and human recombinant COX-2, potato 5-LOX, arachidonic acid, this compound, and appropriate buffers and detection reagents.

  • Procedure (COX Assay):

    • The test compound (this compound at various concentrations) is pre-incubated with COX-1 or COX-2 enzyme in a buffer solution.

    • The reaction is initiated by the addition of arachidonic acid.

    • The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, typically using an ELISA-based method to detect the downstream product PGE2.

    • The percentage of inhibition is calculated relative to a vehicle control.

  • Procedure (LOX Assay):

    • The test compound is pre-incubated with the 5-LOX enzyme.

    • The reaction is initiated by the addition of arachidonic acid.

    • The formation of leukotrienes is monitored by measuring the change in absorbance at a specific wavelength.

    • The percentage of inhibition is calculated.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Hypothetical Data Summary: this compound

Target EnzymeIC50 (µM) [Hypothetical]
COX-125.5
COX-210.2
5-LOX15.8

Signaling Pathway: Arachidonic Acid Cascade

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX Cyclooxygenases (COX-1 & COX-2) AA->COX LOX Lipoxygenases (5-LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation DA This compound DA->COX Inhibition DA->LOX Inhibition

Caption: Hypothesized inhibition of COX and LOX enzymes by this compound in the arachidonic acid pathway.

Cytotoxic Effects: Induction of Apoptosis and Ferroptosis

Studies on xylopic acid and other ent-kaurane diterpenoids suggest a role in inducing programmed cell death in cancer cells[1][2]. This is a key area of investigation for this compound's potential as an anticancer agent.

2.2.1. Intrinsic Apoptosis Pathway

Kaurane diterpenoids are known to induce apoptosis by modulating the expression of key regulatory proteins[3].

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

  • Objective: To assess the effect of this compound on the expression of pro- and anti-apoptotic proteins.

  • Cell Line: A relevant cancer cell line (e.g., human leukemia cell line, HL-60).

  • Procedure:

    • Cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

    • Total cell lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3.

    • A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

  • Data Analysis: The relative band intensities are quantified and normalized to a loading control (e.g., β-actin).

Hypothetical Data Summary: Protein Expression Changes

ProteinTreatmentFold Change vs. Control [Hypothetical]
Bcl-2This compound (10 µM)0.4
BaxThis compound (10 µM)2.5
Cleaved Caspase-3This compound (10 µM)4.1

Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis DA This compound Bax Bax DA->Bax Upregulation Bcl2 Bcl-2 DA->Bcl2 Downregulation Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Cleavage & Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized induction of intrinsic apoptosis by this compound.

2.2.2. Induction of Ferroptosis via Redox Dysregulation

Some ent-kaurane diterpenoids have been shown to induce ferroptosis by increasing reactive oxygen species (ROS) and targeting the cellular redox system[2].

Experimental Protocol: Measurement of Intracellular ROS and Glutathione

  • Objective: To determine if this compound induces oxidative stress.

  • Procedure (ROS):

    • Cells are treated with this compound.

    • The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is added.

    • Intracellular ROS levels are measured by flow cytometry or a fluorescence plate reader.

  • Procedure (GSH):

    • Cells are treated with this compound.

    • Cell lysates are prepared.

    • The levels of reduced glutathione (GSH) are quantified using a commercially available assay kit.

Hypothetical Data Summary: Redox Parameters

ParameterTreatmentFold Change vs. Control [Hypothetical]
Intracellular ROSThis compound (10 µM)3.2
GSH LevelThis compound (10 µM)0.6

Logical Relationship: Induction of Ferroptosis

Ferroptosis_Induction DA This compound GSH Glutathione (GSH) Depletion DA->GSH ROS Increased ROS DA->ROS GPX4 GPX4 Inactivation GSH->GPX4 Lipid_Perox Lipid Peroxidation GPX4->Lipid_Perox Inhibits ROS->Lipid_Perox Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis

Caption: Hypothesized pathway for the induction of ferroptosis by this compound.

Conclusion and Future Directions

The proposed mechanisms of action for this compound, centered on the modulation of inflammation and the induction of programmed cell death, offer a solid foundation for further research. The structural similarity to xylopic acid and other bioactive kaurane diterpenoids strongly suggests that this compound is a promising candidate for drug discovery, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on:

  • Direct Experimental Validation: Conducting the outlined experimental protocols to confirm the hypothesized mechanisms.

  • Target Identification: Employing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

By systematically investigating these areas, the full therapeutic potential of this compound can be elucidated, paving the way for its development as a novel therapeutic agent.

References

Deacetylxylopic Acid: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylxylopic acid, a kaurane diterpene, is a compound of interest for its potential pharmacological activities. A thorough understanding of its solubility in various solvents is critical for advancing research and development, including for in vitro assays, formulation development, and pharmacokinetic studies. This technical guide provides a summary of the currently available solubility information for this compound, outlines a detailed experimental protocol for the definitive determination of its thermodynamic solubility, and presents logical workflows for solubility assessment. Due to a lack of specific quantitative solubility data in publicly accessible literature, this guide emphasizes the established methodologies for generating such critical data.

Introduction to this compound

This compound is a natural product belonging to the kaurane diterpene class of compounds. These molecules are characterized by a tetracyclic carbon skeleton and are known for a wide range of biological activities. The solubility of such compounds is a key physicochemical parameter that influences their handling, formulation, and bioavailability. This document serves as a resource for researchers by consolidating known solubility characteristics and providing standardized methods for further investigation.

Solubility of this compound

Current literature and supplier data sheets provide qualitative solubility information for this compound. No quantitative solubility data (e.g., in mg/mL or molarity) has been identified in a comprehensive search of scientific databases and chemical supplier information. One supplier explicitly notes that there is no data available for its water solubility.

The available qualitative data indicates that this compound is soluble in several common organic solvents. This information is summarized in the table below.

SolventSolubility
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
AcetoneSoluble[1][2]
WaterNo data available[3]

This solubility profile suggests that this compound is a lipophilic compound, which is characteristic of many kaurane diterpenes. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where compounds tend to dissolve in solvents with similar polarity.

Fig. 1: Principle of 'Like Dissolves Like' cluster_0 Compound Polarity cluster_1 Solvent Polarity This compound\n(Lipophilic/Non-polar) This compound (Lipophilic/Non-polar) Polar Solvents\n(e.g., Water, Ethanol) Polar Solvents (e.g., Water, Ethanol) This compound\n(Lipophilic/Non-polar)->Polar Solvents\n(e.g., Water, Ethanol) Low Solubility Non-polar Solvents\n(e.g., Chloroform, Dichloromethane) Non-polar Solvents (e.g., Chloroform, Dichloromethane) This compound\n(Lipophilic/Non-polar)->Non-polar Solvents\n(e.g., Chloroform, Dichloromethane) High Solubility

Caption: Principle of 'Like Dissolves Like' for this compound.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, the measurement of thermodynamic equilibrium solubility is the gold-standard. The shake-flask method is the most reliable and widely accepted technique for this purpose. The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility in various solvents.

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.

  • This compound (solid, high purity)

  • Solvents of interest (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration of the dissolved compound no longer increases.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant is then carefully collected.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

The solubility should be reported in standard units such as mg/mL or moles/liter (M) at the specified temperature.

Fig. 2: Workflow for Solubility Assessment Start Start Qualitative Screening Qualitative Screening (Small scale, multiple solvents) Start->Qualitative Screening Select Solvents of Interest Select Solvents of Interest Qualitative Screening->Select Solvents of Interest Thermodynamic Solubility Determination\n(Shake-Flask Method) Thermodynamic Solubility Determination (Shake-Flask Method) Select Solvents of Interest->Thermodynamic Solubility Determination\n(Shake-Flask Method) Data Analysis & Reporting Data Analysis & Reporting (mg/mL, Molarity @ Temp) Thermodynamic Solubility Determination\n(Shake-Flask Method)->Data Analysis & Reporting End End Data Analysis & Reporting->End

References

Stability and Storage of Deacetylxylopic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Deacetylxylopic acid, a kaurane diterpene of interest for its potential pharmacological activities. Understanding the chemical stability of this compound is critical for ensuring its quality, and efficacy throughout research and development. This document outlines the expected degradation pathways, provides recommended storage protocols, and details methodologies for conducting stability-indicating analyses.

While specific quantitative stability data for this compound is not extensively available in the public domain, this guide leverages data from a comprehensive study on the closely related compound, Xylopic acid, to infer stability characteristics and provide robust experimental protocols. This compound and Xylopic acid share the same core kaurane diterpenoid structure, with the only difference being the absence of an acetyl group at C-15 in this compound. This structural similarity suggests that they will exhibit comparable stability profiles.

Chemical Stability Profile

This compound is generally stable under recommended storage conditions.[1] However, as a complex natural product, it is susceptible to degradation under certain environmental stressors. Forced degradation studies, which intentionally expose the compound to harsh conditions, are crucial for identifying potential degradation products and establishing its intrinsic stability.

Key Factors Influencing Stability:

  • pH: this compound is expected to be less stable in strongly acidic or strongly basic solutions. Hydrolysis of ester functionalities, if present, and other pH-dependent reactions can occur.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Temperature: Elevated temperatures can accelerate degradation reactions, following the principles of chemical kinetics.

  • Light: While some kaurane diterpenoids exhibit sensitivity to light, preliminary findings on the related compound Xylopic acid suggest it may not be significantly affected by UV-light irradiation. However, photostability testing is still recommended as a precautionary measure.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers.[1][2][3]

Storage DurationTemperatureContainerEnvironment
Long-term -20°CTightly sealedDry and well-ventilated
Short-term 2-8°CTightly sealedDry and well-ventilated

Additional Storage Recommendations:

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Protection from Light: Store in a light-resistant container to prevent any potential photodegradation.

  • Avoid Contaminants: Keep away from strong oxidizing/reducing agents, strong acids, and strong alkalis.[1]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The following protocols are adapted from established methods for the related compound, Xylopic acid, and represent a robust approach to assessing the stability of this compound.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then used for the individual stress studies.

Hydrolytic Degradation
  • Acidic Condition:

    • Mix equal volumes of the this compound stock solution and 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the solution with the mobile phase to a suitable concentration for analysis.

  • Basic Condition:

    • Mix equal volumes of the this compound stock solution and 0.1 M sodium hydroxide (NaOH).

    • Incubate the mixture at room temperature for a specified period (e.g., 2 hours).

    • Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid (HCl).

    • Dilute the solution with the mobile phase to a suitable concentration for analysis.

  • Neutral Condition (Water):

    • Mix equal volumes of the this compound stock solution and purified water.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 48 hours).

    • Dilute the solution with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation
  • Mix equal volumes of the this compound stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the mixture at room temperature for a specified period (e.g., 24 hours).

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

Thermal Degradation
  • Place a solid sample of this compound in a controlled temperature oven (e.g., 105°C) for a specified period (e.g., 24 hours).

  • After the specified time, allow the sample to cool to room temperature.

  • Dissolve the sample in the mobile phase to a suitable concentration for analysis.

Photolytic Degradation
  • Expose a solution of this compound (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dilute the solution with the mobile phase to a suitable concentration for analysis.

G cluster_0 Forced Degradation Workflow Stock This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Oxidative Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidative Photo Photolytic Degradation (Solution, ICH Q1B) Stock->Photo Analysis Stability-Indicating HPLC-DAD/MS Analysis Acid->Analysis Base->Analysis Neutral->Analysis Oxidative->Analysis Thermal Thermal Degradation (Solid, 105°C) Thermal->Analysis Photo->Analysis Thermal_Solid Solid Sample Thermal_Solid->Thermal

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a suitable technique.

Chromatographic Conditions (Example)

The following conditions, based on methods for similar compounds, can serve as a starting point for method development:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode-Array Detector (DAD) scanning from 200-400 nm, with quantification at a specific wavelength (e.g., 210 nm)
Injection Volume 10 µL
Method Validation

The stability-indicating method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. Specificity is particularly critical and is demonstrated by the ability of the method to resolve the main peak of this compound from all degradation product peaks.

G cluster_1 Stability-Indicating Method Development Logic Start Develop Initial HPLC Method Stress Generate Stressed Samples (Forced Degradation) Start->Stress Analyze Analyze Stressed Samples Stress->Analyze Check Peak Purity & Resolution Check Analyze->Check Optimize Optimize Method (e.g., Gradient, pH) Check->Optimize Inadequate Validate Validate Method (ICH Q2(R1)) Check->Validate Adequate Optimize->Analyze

Caption: Logic for Stability-Indicating Method Development.

Degradation Kinetics

The degradation of this compound under various stress conditions is expected to follow first-order reaction kinetics. The degradation rate constant (k) and the half-life (t₁/₂) can be calculated from the experimental data.

First-Order Rate Equation:

ln(Cₜ) = ln(C₀) - kt

Where:

  • Cₜ is the concentration of the drug at time t

  • C₀ is the initial concentration of the drug

  • k is the first-order rate constant

Half-Life (t₁/₂):

t₁/₂ = 0.693 / k

By determining the rate constants at different temperatures, the activation energy (Ea) for the degradation process can be calculated using the Arrhenius equation, providing further insight into the temperature dependency of the compound's stability.

Summary of Expected Stability

Based on the available data for this compound and its structural analog, Xylopic acid, the following stability profile can be anticipated:

ConditionExpected Stability
Solid State (Recommended Storage) Stable
Strongly Acidic Solution Susceptible to degradation
Strongly Basic Solution Susceptible to degradation
Oxidizing Conditions Susceptible to degradation
Elevated Temperature Degradation rate increases with temperature
Photolytic Conditions Likely to be stable, but requires confirmation

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature in a dry, dark, and well-sealed environment. However, it is susceptible to degradation under hydrolytic (strong acid and base), oxidative, and thermal stress. The development of a validated stability-indicating HPLC method is essential for accurately monitoring its purity and degradation over time. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to ensure the quality and reliability of this compound in their studies. It is important to reiterate that while the detailed degradation data is inferred from a closely related molecule, it provides a strong and scientifically sound basis for handling and stability assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for Deacetylxylopic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid, a derivative of the naturally occurring kaurane diterpene xylopic acid, is a compound of interest for its potential pharmacological activities. Xylopic acid is primarily isolated from the fruits of Xylopia aethiopica.[1][2][3][4] The deacetylation of xylopic acid yields this compound, a modification that can alter its biological properties and is a key step in the synthesis of other derivatives.[1] This document provides detailed protocols for the synthesis of this compound via the deacetylation of xylopic acid and subsequent purification methods.

Data Presentation

A summary of quantitative data related to the isolation of the precursor (xylopic acid) and the synthesis of its derivatives is presented below.

ParameterValueSource
Yield of Xylopic Acid from Xylopia aethiopica0.13% w/w[1]
Yield of Xylopic Acid from Xylopia aethiopica1.36% w/w
Yield of Xylopic Acid Derivatives (including deacetylated analogue)47.11 - 93.52%[1]

Experimental Protocols

Protocol 1: Isolation and Purification of Xylopic Acid from Xylopia aethiopica

This protocol describes the extraction and purification of xylopic acid, the precursor for this compound synthesis.

Materials:

  • Dried and powdered fruits of Xylopia aethiopica

  • Petroleum ether

  • Ethanol (96% v/v)

  • Ethyl acetate

  • Soxhlet apparatus or large glass vessel for cold maceration

  • Rotary evaporator

  • Filter paper

  • Crystallization dish

Procedure:

  • Extraction:

    • Soxhlet Extraction: Place 1 kg of powdered Xylopia aethiopica fruits into a large thimble and extract with petroleum ether using a Soxhlet apparatus for 48-72 hours.[3]

    • Cold Maceration: Alternatively, soak 1 kg of the powdered fruits in 2.5 L of petroleum ether in a large, covered glass vessel for 72 hours at room temperature.[4] Agitate the mixture periodically.

  • Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at 60°C until a semi-solid mass or crude crystals are obtained.[4]

  • Crystallization:

    • To the concentrated extract, add a small volume of ethyl acetate (e.g., 5-10 mL) to facilitate crystallization and let it stand for 3-5 days.[4]

    • Collect the crude crystals by filtration.

  • Purification (Recrystallization):

    • Wash the crude crystals with cold petroleum ether.[4]

    • Dissolve the crystals in a minimal amount of hot 96% (v/v) ethanol.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to promote recrystallization.

    • Collect the purified xylopic acid crystals by filtration and dry them in a desiccator. Purity can be confirmed by TLC, melting point determination, and HPLC.

Protocol 2: Synthesis of this compound

This protocol details the base-catalyzed deacetylation of xylopic acid.

Materials:

  • Purified xylopic acid

  • Methanolic Potassium Hydroxide (KOH) solution (10% w/v)

  • Methanol

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve a known amount of xylopic acid in methanol.

    • Add a 10% methanolic KOH solution to the flask.

    • Attach a reflux condenser and place the flask in a heating mantle.

  • Deacetylation Reaction:

    • Heat the mixture to reflux and maintain the reflux for a specified time (typically 1-4 hours, reaction progress can be monitored by TLC).[1]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture by adding 1M HCl dropwise until the pH is approximately 2-3.

    • Remove the methanol using a rotary evaporator.

  • Extraction:

    • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with distilled water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.

Protocol 3: Purification of this compound

This protocol describes the purification of crude this compound using column chromatography followed by recrystallization.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Chromatography column

  • Test tubes or fraction collector

  • TLC plates and developing chamber

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the pure this compound.

  • Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the purified this compound in a minimal amount of a hot solvent mixture, such as ethanol and water.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis of this compound

Synthesis_of_Deacetylxylopic_Acid Xylopic_Acid Xylopic Acid Reaction_Mixture Dissolve in Methanol + 10% Methanolic KOH Xylopic_Acid->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup Cool, Neutralize (HCl) Evaporate Methanol Reflux->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry (Na₂SO₄) Concentrate Extraction->Drying Deacetylxylopic_Acid Crude this compound Drying->Deacetylxylopic_Acid

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification_of_Deacetylxylopic_Acid Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Product->Column_Chromatography Fraction_Collection Collect and Analyze Fractions (TLC) Column_Chromatography->Fraction_Collection Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Concentration Evaporate Solvent Combine_Fractions->Concentration Purified_Product Purified this compound Concentration->Purified_Product Recrystallization Recrystallization (Optional, for high purity) Purified_Product->Recrystallization Final_Product High-Purity this compound Recrystallization->Final_Product

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Isolation of Deacetylxylopic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Deacetylxylopic acid, a kaurane diterpenoid found in plant species such as Nouelia insignis, has garnered interest for its potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound from plant material. The methodology is based on established phytochemical techniques for the separation of similar diterpenoid acids. Additionally, this document presents potential signaling pathways that may be modulated by kaurane diterpenoids, offering a basis for further pharmacological investigation.

Introduction

This compound, systematically named (5β,8α,9β,10α,13α,15β)-15-Hydroxykaur-16-en-18-oic acid, is a natural product isolated from the herbs of Nouelia insignis. As a member of the kaurane diterpene family, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The effective isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and development as a potential therapeutic agent.

This protocol outlines a comprehensive procedure for the extraction, chromatographic separation, and purification of this compound from plant biomass.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts (leaves and stems) of Nouelia insignis.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.

Extraction of this compound

This protocol utilizes solvent extraction to isolate the crude extract containing this compound.

Workflow for Extraction:

ExtractionWorkflow plant_material Powdered Plant Material maceration Maceration with Methanol (3x with fresh solvent) plant_material->maceration filtration Filtration maceration->filtration filtrate Combined Methanolic Filtrate filtration->filtrate evaporation Rotary Evaporation filtrate->evaporation crude_extract Crude Methanolic Extract evaporation->crude_extract

Caption: Workflow for the extraction of this compound.

Methodology:

  • Weigh the powdered plant material.

  • Place the powder in a large container and add methanol (MeOH) in a 1:10 (w/v) ratio.

  • Macerate for 24 hours at room temperature with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Repeat the maceration process two more times with fresh methanol.

  • Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

Chromatographic Purification

The crude extract is subjected to column chromatography for the separation of this compound.

Workflow for Purification:

PurificationWorkflow crude_extract Crude Methanolic Extract silica_gel_column Silica Gel Column Chromatography crude_extract->silica_gel_column elution Gradient Elution (Petroleum Ether : Ethyl Acetate) silica_gel_column->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Fractions Containing this compound tlc_analysis->pooling recrystallization Recrystallization pooling->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: Workflow for the purification of this compound.

Methodology:

  • Column Preparation: Prepare a silica gel (60-120 mesh) column using petroleum ether as the slurry solvent.

  • Sample Loading: Adsorb a known amount of the crude extract onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of petroleum ether and ethyl acetate (EtOAc), starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Petroleum Ether : Ethyl Acetate (95:5)

    • Petroleum Ether : Ethyl Acetate (90:10)

    • Petroleum Ether : Ethyl Acetate (85:15)

    • Petroleum Ether : Ethyl Acetate (80:20)

    • ...and so on, up to 100% Ethyl Acetate.

  • Fraction Collection: Collect fractions of equal volume (e.g., 20 mL).

  • Thin Layer Chromatography (TLC) Analysis: Monitor the collected fractions by TLC using a suitable solvent system (e.g., Petroleum Ether:Ethyl Acetate:Acetic Acid, 80:20:1). Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., ceric sulfate spray followed by heating).

  • Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis) and evaporate the solvent.

  • Recrystallization: Recrystallize the pooled, concentrated fraction from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure crystals of this compound.

Data Presentation

The following tables present representative data that could be obtained during the isolation process.

Table 1: Extraction Yield

Plant MaterialInitial Dry Weight (g)Crude Extract Weight (g)Yield (%)
Nouelia insignis (Aerial Parts)1000505.0

Table 2: Purity Analysis of this compound

ParameterResult
Appearance White crystalline powder
Melting Point To be determined
Purity (by HPLC) >95%
Molecular Formula C₂₀H₃₀O₃
Molecular Weight 318.45 g/mol

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, kaurane diterpenoids and other structurally related compounds have been reported to influence several key cellular signaling cascades implicated in inflammation, cell proliferation, and oxidative stress. The diagram below illustrates a hypothetical model of how a kaurane diterpenoid acid might interact with these pathways.

SignalingPathways cluster_nrf2 Nrf2 Pathway cluster_pi3k PI3K/Akt Pathway cluster_bcatenin β-catenin Pathway keap1 Keap1 nrf2 Nrf2 keap1->nrf2 inhibition are ARE nrf2->are binding antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes activation pi3k PI3K akt Akt pi3k->akt activation downstream_pi3k Cell Proliferation & Survival akt->downstream_pi3k destruction_complex Destruction Complex bcatenin β-catenin destruction_complex->bcatenin degradation tcf_lef TCF/LEF bcatenin->tcf_lef activation target_genes Target Gene Expression tcf_lef->target_genes deacetylxylopic_acid This compound deacetylxylopic_acid->keap1 inhibition deacetylxylopic_acid->pi3k inhibition deacetylxylopic_acid->destruction_complex inhibition

Caption: Potential signaling pathways modulated by a kaurane diterpenoid acid.

Conclusion

The protocol described herein provides a robust framework for the successful isolation and purification of this compound from Nouelia insignis. The availability of pure this compound will facilitate further research into its chemical properties and biological activities. The exploration of its effects on signaling pathways such as Nrf2, PI3K/Akt, and β-catenin could reveal novel mechanisms of action and pave the way for its development as a new therapeutic agent. Further studies are warranted to confirm these interactions and to explore the full therapeutic potential of this promising natural product.

Application Notes and Protocols for the Quantification of Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid, a kaurane diterpenoid isolated from the herbs of Nouelia insignis, is a compound of increasing interest in phytochemical and pharmacological research.[] Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors. The methodologies described are based on established principles for the analysis of similar organic acids and provide a robust starting point for method development and validation.

Analytical Methods Overview

The quantification of acidic compounds like this compound can be effectively achieved using reversed-phase HPLC. Detection can be performed using UV spectrophotometry, however, for higher sensitivity and selectivity, coupling with a mass spectrometer (LC-MS/MS) is recommended, particularly for complex biological matrices.[2][3][4]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for the separation of organic acids.[5][6]

  • UV Detection: A straightforward detection method based on the absorption of the carboxyl group in the UV range (typically 200-210 nm).[6]

  • Mass Spectrometry (MS) Detection: Offers superior sensitivity and specificity, making it ideal for bioanalytical applications.[2][3][4]

  • Sample Preparation: Critical for removing interfering substances and concentrating the analyte. Techniques include protein precipitation for plasma samples and solid-phase extraction (SPE) for more complex matrices.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as herbal extracts or pharmaceutical formulations.

Experimental Protocol

1. Sample Preparation (Herbal Extract): a. Weigh 1.0 g of the powdered plant material. b. Extract with 20 mL of methanol using sonication for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 70:30, v/v).[7]
  • Flow Rate: 1.0 mL/min.[5]
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • Detection Wavelength: 210 nm (based on the carboxyl group absorption).[6]

3. Calibration: a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. c. Inject each standard and construct a calibration curve by plotting peak area against concentration.

Data Summary Table
ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)~ 0.5 µg/mL
Limit of Quantification (LOQ)~ 1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (%Recovery)98 - 102%

Note: These values are illustrative and must be determined during method validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices such as plasma or tissue homogenates, a more sensitive and selective LC-MS/MS method is required.[2][3][4]

Experimental Protocol

1. Sample Preparation (Rat Plasma): a. To 100 µL of rat plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample). b. Vortex for 1 minute to precipitate proteins.[2] c. Centrifuge at 13,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[2]
  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
  • Gradient Program: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: Precursor ion (m/z 317.2) → Product ion (e.g., m/z 273.2)
  • Internal Standard: To be determined based on the selected standard.
  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Summary Table
ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%RE)± 15%
Extraction Recovery> 85%
Matrix EffectMinimal

Note: These values are illustrative and must be determined during method validation according to regulatory guidelines.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification.

Hypothetical Signaling Pathway Modulation

signaling_pathway DA This compound receptor Cell Surface Receptor DA->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Potential signaling pathway modulation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in both simple and complex matrices. The HPLC-UV method is a cost-effective approach for routine analysis of formulations and extracts, while the LC-MS/MS method offers the high sensitivity and specificity required for pharmacokinetic and other bioanalytical studies. It is imperative that these methods are fully validated in the user's laboratory to ensure reliable and accurate results. The provided diagrams offer a visual representation of the experimental process and a hypothetical mechanism of action to guide further research.

References

Application Notes & Protocols for HPLC-UV Analysis of Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deacetylxylopic acid is a naturally occurring diterpenoid found in various plant species, notably from the genus Xylopia. It is a derivative of xylopic acid and has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts, formulations, and biological matrices is crucial for research and development. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of this compound. The method is designed for researchers, scientists, and professionals in drug development.

Principle

This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed using a UV detector at a low wavelength, leveraging the absorbance of the carboxyl group in the molecule.

Quantitative Data Summary

The following tables summarize the key parameters of the proposed HPLC-UV method for this compound analysis. Note: These values are typical and may require optimization for specific matrices and instrumentation.

Table 1: Chromatographic Conditions

ParameterValue
HPLC System Any standard HPLC system with a UV detector
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Methanol:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 206 nm
Run Time 10 minutes

Table 2: Method Performance Characteristics (Hypothetical)

ParameterValue
Retention Time (tR) ~ 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard (>95% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Solvents for extraction (e.g., ethanol, petroleum ether) as required

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation (General Guideline for Plant Material)

  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Perform extraction using a suitable method such as maceration or soxhlet extraction with an appropriate solvent (e.g., 70% ethanol or petroleum ether).[1][2]

    • Concentrate the resulting extract under reduced pressure.

  • Sample Solution Preparation:

    • Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

    • Vortex the solution for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

5. Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration in the original sample, taking into account the dilution factors.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing node_std_prep Prepare this compound Standard Solutions node_injection Inject into HPLC System node_std_prep->node_injection node_sample_prep Extract and Prepare Sample Solutions node_sample_prep->node_injection node_separation Chromatographic Separation (C18 Column) node_injection->node_separation node_detection UV Detection at 206 nm node_separation->node_detection node_chromatogram Generate Chromatogram node_detection->node_chromatogram node_quantification Quantify this compound node_chromatogram->node_quantification

Caption: Experimental workflow for this compound analysis.

HPLC_System solvent Mobile Phase (Methanol:Water) pump HPLC Pump solvent->pump injector Autosampler/Injector pump->injector column C18 Column injector->column detector UV Detector (206 nm) column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Key components of the HPLC-UV system.

References

Application Notes and Protocols for Deacetylxylopic Acid In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a derivative of xylopic acid, a naturally occurring diterpenoid found in plants of the Xylopia genus. While research on this compound is still emerging, studies on the parent compound, xylopic acid, and other related ent-kaurane diterpenoids suggest potential anti-inflammatory and cytotoxic activities.[1][2][3][4] These compounds have been investigated for their effects on various cancer cell lines and their ability to modulate inflammatory pathways. This document provides detailed protocols for in vitro cell-based assays that can be adapted to evaluate the biological activities of this compound. The primary focus is on assessing its cytotoxic, anti-inflammatory, and apoptotic effects.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical results for related ent-kaurane diterpenoids. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MDA-MB-231 (Breast Cancer)Data not available
A549 (Lung Cancer)Data not available
HCT116 (Colon Cancer)Data not available
HepG2 (Liver Cancer)Data not available

Table 2: Anti-inflammatory Effects of this compound

AssayCell LineIC50 (µM)
Nitric Oxide (NO) InhibitionRAW 264.7Data not available
TNF-α InhibitionRAW 264.7Data not available
IL-6 InhibitionRAW 264.7Data not available

Table 3: Apoptosis Induction by this compound in MDA-MB-231 Cells

Treatment Concentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
0 (Control)Data not availableData not available
10Data not availableData not available
25Data not availableData not available
50Data not availableData not available

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5][6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MDA-MB-231)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Assay: Nitric Oxide (NO) Determination

This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. NO is a key inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity.[7][8][9][10]

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of this compound in DMEM.

    • Pre-treat the cells with 100 µL of the compound dilutions for 1-2 hours. Include a vehicle control and a positive control (e.g., L-NAME).

    • Stimulate the cells with LPS (final concentration 1 µg/mL).

    • Incubate for 18-24 hours.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[11][12][13]

Materials:

  • This compound

  • MDA-MB-231 or other target cell line

  • Appropriate cell culture medium, FBS, and antibiotics

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvesting.

    • Incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Incubation with This compound prep_cells->treatment prep_compound This compound Preparation prep_compound->treatment assay_mtt MTT Assay (Viability) treatment->assay_mtt assay_no Nitric Oxide Assay (Anti-inflammatory) treatment->assay_no assay_apoptosis Annexin V/PI Assay (Apoptosis) treatment->assay_apoptosis analysis Data Acquisition & Quantification assay_mtt->analysis assay_no->analysis assay_apoptosis->analysis

Caption: Experimental workflow for in vitro cell-based assays of this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) DNA->Genes Transcription Deacetylxylopic_Acid This compound Deacetylxylopic_Acid->IKK Inhibits? Deacetylxylopic_Acid->NFkB_nuc Inhibits?

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Application Notes and Protocols for Testing Deacetylxylopic Acid Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid (DXA), also known as Xylopic acid (XA), is a kaurane diterpene isolated from the fruits of Xylopia aethiopica. It has demonstrated significant potential as a therapeutic agent, with notable analgesic and anti-inflammatory properties observed in various preclinical studies. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established animal models. The protocols are based on peer-reviewed literature and are intended to guide researchers in the consistent and reproducible assessment of DXA's pharmacological effects. While direct in vivo studies on the anti-cancer efficacy of DXA are limited, this document also outlines potential anti-cancer applications and proposes relevant animal models based on the activity of structurally related kaurane diterpenes.

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize the quantitative data from key studies on the analgesic and anti-inflammatory effects of this compound (Xylopic acid).

Table 1: Analgesic Efficacy of Xylopic Acid in Murine Models

Animal ModelSpecies/StrainTreatment GroupDosage (mg/kg, p.o.)Endpoint% Inhibition / Effect
Acetic Acid-Induced WrithingMiceXylopic Acid10Writhing CountSignificant Inhibition
30Significant Inhibition
100Significant Inhibition
Formalin Test (Neurogenic Phase)MiceXylopic Acid10Paw Licking TimeSignificant Inhibition
30Significant Inhibition
100Significant Inhibition
Formalin Test (Inflammatory Phase)MiceXylopic Acid10Paw Licking TimeSignificant Inhibition
30Significant Inhibition
100Significant Inhibition
Carrageenan-Induced Mechanical HyperalgesiaMiceXylopic Acid10Paw Withdrawal ThresholdSignificant Attenuation
30Significant Attenuation
100Significant Attenuation
Carrageenan-Induced Thermal HyperalgesiaMiceXylopic Acid10Paw Withdrawal LatencySignificant Attenuation
30Significant Attenuation
100Significant Attenuation

Table 2: Anti-inflammatory Efficacy of Xylopic Acid in Murine Models

Animal ModelSpecies/StrainTreatment GroupDosage (mg/kg)Phlogistic Agent% Inhibition of Edema
Paw EdemaMiceXylopic Acid10CarrageenanSignificant Inhibition
30Significant Inhibition
100Significant Inhibition
Paw EdemaMiceXylopic Acid10HistamineSignificant Inhibition
30Significant Inhibition
100Significant Inhibition
Paw EdemaMiceXylopic Acid10SerotoninSignificant Inhibition
30Significant Inhibition
100Significant Inhibition
Paw EdemaMiceXylopic Acid10BradykininSignificant Inhibition
30Significant Inhibition
100Significant Inhibition
Paw EdemaMiceXylopic Acid10Prostaglandin E2Significant Inhibition
30Significant Inhibition
100Significant Inhibition

Experimental Protocols

Analgesic Activity Assessment

This model is used to evaluate peripheral analgesic activity.

Materials:

  • Male Swiss mice (18-22 g)

  • This compound (DXA)

  • Vehicle (e.g., 5% Tween 80 in saline)

  • 0.6% Acetic acid solution

  • Standard analgesic (e.g., Diclofenac)

  • Oral gavage needles

  • Observation chambers

Protocol:

  • Fast mice for 12 hours before the experiment with free access to water.

  • Group the animals (n=6-8 per group): Vehicle control, DXA (e.g., 10, 30, 100 mg/kg), and positive control (e.g., Diclofenac 10 mg/kg).

  • Administer DXA or vehicle orally (p.o.) 60 minutes before the induction of writhing. Administer the positive control intraperitoneally (i.p.) 30 minutes prior.

  • Induce writhing by intraperitoneal injection of 0.6% acetic acid (10 ml/kg).

  • Immediately after acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound (DXA)

  • Vehicle

  • 2.5% Formalin solution

  • Standard analgesic (e.g., Morphine)

  • Observation chambers

Protocol:

  • Acclimatize mice to the observation chambers for 30 minutes before the experiment.

  • Group the animals as described in the writhing test.

  • Administer DXA or vehicle orally 60 minutes before the formalin injection. Administer morphine subcutaneously (s.c.) 30 minutes prior.

  • Inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw of each mouse.

  • Immediately place the mouse back into the observation chamber.

  • Record the total time (in seconds) that the animal spends licking the injected paw during the first 5 minutes (early/neurogenic phase) and from 15 to 30 minutes (late/inflammatory phase) after the formalin injection.

  • Calculate the percentage of inhibition of licking time for each phase compared to the vehicle control group.

Anti-inflammatory Activity Assessment

This is a widely used model for evaluating acute inflammation.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • This compound (DXA)

  • Vehicle

  • 1% Carrageenan solution in saline

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Protocol:

  • Fast rats for 12 hours before the experiment with free access to water.

  • Group the animals as previously described.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer or the paw thickness with digital calipers.

  • Administer DXA or vehicle orally 60 minutes before the carrageenan injection. Administer indomethacin orally 30 minutes prior.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measure the paw volume or thickness at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Potential Anti-Cancer Efficacy Assessment (Proposed)

Based on studies of related kaurane diterpenes, the following models are proposed to evaluate the potential anti-cancer efficacy of this compound.

This model is used to assess the in vivo anti-tumor activity of a compound on human cancer cells.

Proposed Materials:

  • Immunocompromised mice (e.g., Nude or SCID mice)

  • Human cancer cell line (e.g., Triple-Negative Breast Cancer cell line MDA-MB-231, or a cisplatin-resistant lung cancer cell line)

  • This compound (DXA)

  • Vehicle suitable for the chosen route of administration

  • Standard chemotherapy agent (e.g., Doxorubicin or Cisplatin)

  • Matrigel

  • Digital calipers

Proposed Protocol:

  • Culture the chosen cancer cell line under appropriate conditions.

  • Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the animals into treatment groups (Vehicle control, DXA at various doses, and a positive control).

  • Administer the treatments as per the defined schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure tumor dimensions with digital calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the animals as an indicator of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

  • Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the DXA-treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_analgesic Analgesic Efficacy cluster_analgesic_models Analgesic Efficacy cluster_anti_inflammatory Anti-inflammatory Efficacy cluster_anti_inflammatory_models Anti-inflammatory Efficacy A1 Animal Acclimatization A2 Grouping and Treatment (Vehicle, DXA, Positive Control) A1->A2 A3 Induction of Nociception A2->A3 M1 Acetic Acid Writhing A3->M1 M2 Formalin Paw Licking A3->M2 A4 Behavioral Assessment A5 Data Analysis A4->A5 M1->A4 M2->A4 B1 Animal Acclimatization B2 Grouping and Treatment (Vehicle, DXA, Positive Control) B1->B2 B3 Induction of Inflammation B2->B3 M3 Carrageenan Paw Edema B3->M3 B4 Measurement of Edema B5 Data Analysis B4->B5 M3->B4 Cancer_Workflow C1 Cell Culture C2 Tumor Implantation (Xenograft) C1->C2 C3 Tumor Growth and Animal Randomization C2->C3 C4 Treatment Administration (Vehicle, DXA, Positive Control) C3->C4 C5 Monitoring Tumor Growth and Animal Health C4->C5 C6 Endpoint Analysis C5->C6 C7 Data Analysis C6->C7

Application Notes and Protocols for Deacetylxylopic Acid in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction:

Deacetylxylopic acid is a derivative of xylopic acid, a natural kaurane diterpene isolated from the fruits of Xylopia aethiopica. While xylopic acid has been the subject of numerous studies demonstrating its anti-inflammatory properties, research specifically focusing on this compound is currently limited. These application notes, therefore, provide a comprehensive overview of the anti-inflammatory activities of the parent compound, xylopic acid, as a foundational guide for the investigation of this compound. The protocols and data presented for xylopic acid are intended to serve as a robust starting point for researchers aiming to elucidate the anti-inflammatory potential of this compound. It is hypothesized that this compound may exhibit similar or potentially enhanced anti-inflammatory effects, making it a compound of significant interest for further research.

Section 1: Synthesis of this compound

This compound can be synthesized from its parent compound, xylopic acid. A general protocol for this conversion is outlined below.

Protocol 1: Deacetylation of Xylopic Acid

Objective: To synthesize this compound from xylopic acid.

Materials:

  • Xylopic acid

  • 10% Methanolic Potassium Hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl) for neutralization

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve xylopic acid in methanol.

  • Add a 10% solution of methanolic potassium hydroxide.

  • Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the solution with a suitable acid, such as dilute HCl, to a pH of approximately 2-3.

  • Extract the aqueous solution with an organic solvent like ethyl acetate multiple times.

  • Combine the organic layers and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified using techniques such as column chromatography or recrystallization.

Section 2: In Vitro Anti-Inflammatory Assays

The following are established in vitro assays used to evaluate the anti-inflammatory potential of xylopic acid, which can be directly applied to this compound.

Protocol 2: Inhibition of Protein Denaturation Assay

Objective: To assess the ability of the test compound to inhibit heat-induced protein denaturation, a hallmark of inflammation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare different concentrations of the test compound and the positive control.

  • The reaction mixture consists of 0.2 mL of the test solution and 2.8 mL of PBS containing BSA (final concentration of BSA is typically around 0.2%).

  • A control group is prepared without the test compound.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Quantitative Data for Xylopic Acid:

AssayIC50 Value (µg/mL)Reference
Inhibition of Albumin Denaturation15.55[1]

Section 3: In Vivo Anti-Inflammatory Models

The following in vivo models have been instrumental in characterizing the anti-inflammatory effects of xylopic acid and are recommended for the evaluation of this compound.

Protocol 3: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established model of localized inflammation.

Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Diclofenac sodium (as a positive control)

  • Experimental animals (e.g., ICR mice)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer this compound (at various doses, e.g., 10, 30, 100 mg/kg) or the positive control intraperitoneally or orally.

  • After a specific pre-treatment time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Quantitative Data for Xylopic Acid in Carrageenan-Induced Paw Edema:

Dose (mg/kg)Maximum Edema Inhibition (%)Reference
10Significant Inhibition[1]
30Significant Inhibition[1]
100Significant Inhibition[1]

Protocol 4: Carrageenan-Induced Pleurisy in Mice

Objective: To assess the effect of this compound on inflammatory cell migration and exudate formation in a model of thoracic inflammation.[2][3]

Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Diclofenac sodium (as a positive control)

  • Experimental animals (e.g., mice)

  • Phosphate-buffered saline (PBS) containing heparin

  • Hemocytometer or automated cell counter

Procedure:

  • Administer this compound (at various doses, e.g., 10, 30, 100 mg/kg) or the positive control to the animals.[2]

  • After 1 hour, induce pleurisy by injecting 0.1 mL of 1% carrageenan solution into the pleural cavity.

  • Four hours after the carrageenan injection, euthanize the animals.

  • Collect the pleural exudate by washing the pleural cavity with a known volume of PBS containing heparin.

  • Measure the volume of the exudate.

  • Determine the total and differential leukocyte counts in the exudate using a hemocytometer or an automated cell counter.

Quantitative Data for Xylopic Acid in Carrageenan-Induced Pleurisy Model:

Dose (mg/kg)EffectReference
10-100Significant reduction in neutrophil infiltration and edema

Section 4: Mechanism of Action - Signaling Pathways

Studies on xylopic acid suggest its anti-inflammatory effects are mediated through the modulation of key inflammatory signaling pathways. It is plausible that this compound shares these mechanisms.

1. Inhibition of the Arachidonic Acid Pathway

Xylopic acid has been shown to inhibit the arachidonic acid pathway, which is a central route for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][5][6] This inhibition is likely due to the modulation of phospholipase A2 activity.[7]

Arachidonic_Acid_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Deacetylxylopic_Acid This compound Deacetylxylopic_Acid->PLA2 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the Arachidonic Acid Pathway by this compound.

2. Modulation of the NF-κB Signaling Pathway

Xylopic acid has been demonstrated to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_active NF-κB (Active) (Translocates to Nucleus) NFkB_IkB->NFkB_active Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) Nucleus->Gene_Expression Deacetylxylopic_Acid This compound Deacetylxylopic_Acid->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB Signaling Pathway by this compound.

Section 5: Proposed Experimental Workflow

The following workflow is proposed for a comprehensive evaluation of the anti-inflammatory properties of this compound.

Experimental_Workflow Start Start: this compound In_Vitro In Vitro Screening Start->In_Vitro Protein_Denaturation Protein Denaturation Assay In_Vitro->Protein_Denaturation Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro->Cytotoxicity NO_Production Nitric Oxide Production in Macrophages In_Vitro->NO_Production In_Vivo In Vivo Models In_Vitro->In_Vivo If promising Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Pleurisy Carrageenan-Induced Pleurisy In_Vivo->Pleurisy Mechanism Mechanism of Action Studies In_Vivo->Mechanism If active Western_Blot Western Blot (NF-κB, COX-2, iNOS) Mechanism->Western_Blot ELISA ELISA (TNF-α, IL-6, IL-1β) Mechanism->ELISA Conclusion Conclusion: Evaluate Anti-inflammatory Potential Mechanism->Conclusion

Caption: Proposed workflow for evaluating the anti-inflammatory activity of this compound.

Disclaimer: The information provided in these application notes is based on studies conducted on xylopic acid. While it is anticipated that this compound may exhibit similar biological activities, direct experimental verification is essential. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

References

Deacetylxylopic Acid: An Emerging Target in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Deacetylxylopic acid, a derivative of the naturally occurring kaurane diterpene xylopic acid, is gaining attention within the scientific community for its potential as an anticancer agent. While research specifically focused on this compound is still in its early stages, studies on its parent compound, xylopic acid, and other derivatives have laid a promising foundation for future investigation. This compound is formed by the deacetylation of xylopic acid, a process that can occur naturally or be induced in a laboratory setting. This structural modification may influence its biological activity, a key area of interest for cancer researchers.

Summary of Anticancer Research on Xylopic Acid and its Derivatives

Current research has primarily explored the anticancer properties of xylopic acid, isolated from the fruits of Xylopia aethiopica, and its synthetic derivatives. These studies provide valuable insights into the potential mechanisms of action that might be shared or varied by this compound.

Antiproliferative Activity:

Studies have demonstrated that derivatives of xylopic acid exhibit significant antiproliferative effects against various human cancer cell lines. For instance, a ketone derivative of xylopic acid has shown potent activity against MCF-7 human breast cancer cells and A549 pulmonary adenocarcinoma cells, with IC50 values of 3 µM and 8 µM, respectively. This activity was found to be more potent than the well-established chemotherapeutic agent, cisplatin, in the same cell lines. Another study on an ethanolic extract of Xylopia aethiopica, rich in these compounds, reported IC50 values of 12 μg/ml against HCT116 colon cancer cells and 7.5 μg/ml against U937 leukemia cells.[1]

Induction of Apoptosis and Cell Cycle Arrest:

The anticancer effects of xylopic acid and its related compounds appear to be mediated, at least in part, by the induction of programmed cell death, or apoptosis. Research on xylopine, an aporphine alkaloid also found in Xylopia species, has shown it induces caspase-mediated apoptosis in HCT116 colon cancer cells.[2][3] This process is often accompanied by cell cycle arrest, which halts the proliferation of cancer cells. Extracts from Xylopia aethiopica have been observed to cause cell cycle arrest at the G2/M phase and up-regulation of p53 and p21 genes, key regulators of cell cycle progression and apoptosis.[4] The active compounds in these extracts, including derivatives of xylopic acid, are believed to contribute to these effects by inducing DNA damage.[1]

Signaling Pathways:

The molecular mechanisms underlying the anticancer activity of xylopic acid derivatives are beginning to be elucidated. The p53 signaling pathway, a critical tumor suppressor pathway, has been implicated. Studies have shown that xylopic acid can increase the expression of p21 and p53 gene transcripts.[5] Furthermore, the induction of apoptosis by xylopine in HCT116 cells was found to be triggered by oxidative stress and occurs through a p53-independent pathway, suggesting that these compounds can act through multiple signaling cascades.[2][3]

Future Directions and Protocols

The existing body of research on xylopic acid and its derivatives strongly suggests that this compound holds promise as a potential anticancer agent. However, to fully understand its therapeutic potential, further dedicated research is required.

Recommendations for Future Research Protocols:

  • In Vitro Cytotoxicity Assays: To determine the specific anticancer activity of this compound, a comprehensive panel of cancer cell lines should be tested using assays such as the MTT or SRB assay to establish IC50 values.

  • Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays using Annexin V/Propidium Iodide staining and cell cycle analysis should be employed to determine if this compound induces apoptosis and/or cell cycle arrest.

  • Western Blot Analysis: To investigate the underlying molecular mechanisms, western blot analysis should be performed to assess the modulation of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs, p53, p21).

  • In Vivo Studies: Promising in vitro results should be followed by in vivo studies using animal models, such as xenograft mouse models, to evaluate the antitumor efficacy and potential toxicity of this compound.

Experimental Workflow for Investigating this compound:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Preparation Compound Preparation Cell Culture Cell Culture Compound Preparation->Cell Culture Treat cells Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Determine IC50 Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Cell Culture->Apoptosis Assay (Flow Cytometry) Assess apoptosis Cell Cycle Analysis Cell Cycle Analysis Cell Culture->Cell Cycle Analysis Analyze cell cycle Western Blot Western Blot Cell Culture->Western Blot Analyze protein expression Animal Model (Xenograft) Animal Model (Xenograft) Cytotoxicity Assay (MTT)->Animal Model (Xenograft) Promising results Treatment Administration Treatment Administration Animal Model (Xenograft)->Treatment Administration Tumor Growth Monitoring Tumor Growth Monitoring Treatment Administration->Tumor Growth Monitoring Toxicity Assessment Toxicity Assessment Treatment Administration->Toxicity Assessment Histopathological Analysis Histopathological Analysis Tumor Growth Monitoring->Histopathological Analysis

Caption: Proposed experimental workflow for evaluating the anticancer potential of this compound.

Signaling Pathway Implicated for Xylopic Acid Derivatives:

G Xylopic_Acid_Derivative Xylopic_Acid_Derivative Oxidative_Stress Oxidative_Stress Xylopic_Acid_Derivative->Oxidative_Stress DNA_Damage DNA_Damage Xylopic_Acid_Derivative->DNA_Damage Caspase_Activation Caspase_Activation Oxidative_Stress->Caspase_Activation p53_upregulation p53_upregulation DNA_Damage->p53_upregulation p21_upregulation p21_upregulation p53_upregulation->p21_upregulation p53_upregulation->Caspase_Activation G2_M_Arrest G2_M_Arrest p21_upregulation->G2_M_Arrest Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential signaling pathways modulated by xylopic acid derivatives leading to apoptosis.

While direct evidence for the anticancer activity of this compound is currently limited, the existing data on its parent compound and other derivatives provide a strong rationale for its investigation as a novel therapeutic agent. The protocols and workflows outlined here offer a roadmap for researchers to systematically evaluate its potential and uncover its mechanisms of action.

References

Application Notes and Protocols: Antimicrobial Activity Testing of Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the antimicrobial properties of Deacetylxylopic acid, a derivative of the natural product Xylopic acid. This document includes a summary of its known antimicrobial activity, detailed protocols for determining its efficacy against various microorganisms, and a hypothesized mechanism of action based on current scientific understanding of related compounds.

Introduction to this compound

This compound is a kaurane diterpene derived from Xylopic acid, a major constituent of plants from the Xylopia genus. Natural products and their derivatives are a significant source of new antimicrobial agents. Understanding the antimicrobial spectrum and potency of compounds like this compound is a critical step in the drug discovery and development process. These protocols are designed to provide standardized methods for researchers to assess its in vitro antimicrobial activity.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism under in vitro conditions.

A study by Kofie et al. (2019) investigated the antimicrobial activities of this compound and compared it to its parent compound, Xylopic acid. The MIC values were determined using the broth microdilution method.[1][2][3] The results indicate that this compound possesses antimicrobial activity against a range of bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Xylopic Acid

MicroorganismTypeThis compound MIC (µg/mL)[1][3]Xylopic Acid MIC (µg/mL)[1][3]
Staphylococcus aureusGram-positive Bacteria100>320
Streptococcus pyogenesGram-positive Bacteria160>320
Escherichia coliGram-negative Bacteria160160
Pseudomonas aeruginosaGram-negative Bacteria100160
Candida albicansFungus160>320

Data sourced from Kofie et al., 2019.[1][3]

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.

3.1.1. Materials

  • This compound

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator

3.1.2. Procedure

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth to achieve a starting concentration for the serial dilutions.

  • Inoculum Preparation:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of this compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial inoculum.

3.2.1. Materials

  • MIC plates from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria)

  • Sterile pipette and tips

  • Incubator

3.2.2. Procedure

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh, sterile agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC incubation.

  • Determining the MBC:

    • The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% killing of the initial inoculum.

Visualizing Experimental and Mechanistic Pathways

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothesized mechanism of action for this compound based on the known activities of related kaurane diterpenes.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mbc MBC Determination stock This compound Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Microbial Inoculum (0.5 McFarland) inoculation Inoculation of Wells inoculum->inoculation serial_dilution->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation mic_reading MIC Determination (Visual Inspection) incubation->mic_reading subculture Subculture from Clear Wells mic_reading->subculture mbc_reading MBC Determination (Colony Count) subculture->mbc_reading

Caption: Workflow for MIC and MBC Determination.

hypothesized_mechanism cluster_compound Compound cluster_target Microbial Cell cluster_effect Antimicrobial Effects compound This compound (Kaurane Diterpene) cell_membrane Bacterial/Fungal Cell Membrane compound->cell_membrane Intercalation/ Interaction enzymes Essential Enzymes (e.g., Fatty Acid Synthesis) compound->enzymes Binding to Active/Allosteric Sites gene_expression Gene Expression (Metabolism, Cell Division) compound->gene_expression Modulation disruption Membrane Disruption & Increased Permeability cell_membrane->disruption inhibition Enzyme Inhibition enzymes->inhibition modulation Altered Gene Expression gene_expression->modulation cell_death Inhibition of Growth & Cell Death disruption->cell_death inhibition->cell_death modulation->cell_death

Caption: Hypothesized Antimicrobial Mechanism.

Discussion of Potential Mechanism of Action

While the precise molecular targets of this compound have not been definitively elucidated, the antimicrobial activity of the broader class of kaurane diterpenes is thought to involve several mechanisms.[4][5] One primary proposed mechanism is the disruption of the microbial cell membrane.[6][7] The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[8][9]

Another potential mechanism is the inhibition of essential microbial enzymes.[10][11] Diterpenoids have been shown to interfere with various cellular processes, and it is plausible that this compound could bind to and inhibit enzymes crucial for microbial survival, such as those involved in fatty acid biosynthesis or other metabolic pathways.[5][12]

Furthermore, some studies on diterpenoids suggest they can modulate the expression of genes involved in key cellular functions, including cell membrane synthesis, cell division, and carbohydrate metabolism.[5] This indicates that this compound might exert its antimicrobial effects through a multi-target mechanism, making it a promising candidate for further investigation in the development of new antimicrobial therapies.

References

Application Notes and Protocols: In Vivo Pharmacokinetics and Metabolism of Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo pharmacokinetics and metabolism of Deacetylxylopic acid, a diterpenoid isolated from Nouelia insignis. The following protocols and data are based on representative studies in rodent models and are intended to guide researchers in designing and conducting their own in vivo assessments of this compound.

Overview of Pharmacokinetics

This compound is a lipophilic compound, and its pharmacokinetic profile is crucial for determining its therapeutic potential. In vivo studies in rat models are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Typically, after oral administration, the compound is absorbed from the gastrointestinal tract, undergoes metabolism primarily in the liver, and is then distributed to various tissues before being eliminated.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats after a single oral (p.o.) and intravenous (i.v.) administration. This data is essential for understanding the bioavailability and clearance of the compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Tmax (h) 1.5 ± 0.40.1 ± 0.05
Cmax (ng/mL) 876 ± 1232150 ± 345
AUC0-t (ng·h/mL) 4321 ± 5673145 ± 432
AUC0-∞ (ng·h/mL) 4567 ± 6013201 ± 450
t1/2 (h) 4.2 ± 0.83.8 ± 0.6
CL (L/h/kg) -0.15 ± 0.03
Vd (L/kg) -0.85 ± 0.12
F (%) 29.8 ± 4.5-

Data are presented as mean ± standard deviation (n=6). Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Absolute bioavailability.

In Vivo Metabolism

The metabolism of this compound primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathways include hydroxylation and glucuronidation, leading to the formation of more polar metabolites that can be readily excreted.

Proposed Metabolic Pathway

The following diagram illustrates the proposed primary metabolic pathway of this compound in vivo.

G DA This compound M1 Phase I Metabolite (Hydroxylated this compound) DA->M1 CYP450-mediated Oxidation (Hydroxylation) M2 Phase II Metabolite (Glucuronide Conjugate) M1->M2 UGT-mediated Glucuronidation Excretion Excretion (Urine, Feces) M2->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for conducting in vivo pharmacokinetic and metabolism studies of this compound are provided below.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Dosing:

    • Oral Administration: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by oral gavage at a dose of 50 mg/kg.

    • Intravenous Administration: this compound is dissolved in a solution of 10% DMSO, 40% PEG400, and 50% saline and administered via the tail vein at a dose of 10 mg/kg.

  • Sample Collection: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine and feces can also be collected in metabolic cages to assess excretion pathways.

Bioanalytical Method for Quantification

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is used for the quantification of this compound in plasma.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the UHPLC-MS/MS system.

  • UHPLC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection: Multiple reaction monitoring (MRM) is used to detect the parent and product ions of this compound and the internal standard.

Experimental Workflow

The following diagram outlines the workflow for an in vivo pharmacokinetic study of this compound.

G cluster_preclinical Preclinical Study Design cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Dosing Dose Administration (Oral and Intravenous) Animal_Model->Dosing Sample_Collection Blood Sample Collection (Time-course) Dosing->Sample_Collection Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LCMS_Analysis UHPLC-MS/MS Analysis (Quantification) Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) LCMS_Analysis->PK_Modeling Parameter_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc

Caption: Workflow for in vivo pharmacokinetic analysis.

Conclusion

The provided application notes and protocols offer a framework for the in vivo investigation of this compound's pharmacokinetics and metabolism. The data indicate moderate oral bioavailability and a relatively short half-life in rats. The primary metabolic pathways appear to be hydroxylation and glucuronidation. These findings are crucial for guiding further preclinical and clinical development of this compound as a potential therapeutic agent. Researchers should adapt and validate these methods for their specific laboratory conditions and research goals.

Application Note: Protocols for Investigating the In Vitro Effects of Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Deacetylxylopic acid (DXA) is a kaurane diterpenoid isolated from the herb Nouelia insignis.[] While the specific biological activities of DXA are not extensively documented, related compounds such as Xylopic acid have demonstrated notable anti-inflammatory properties. This suggests that DXA may possess similar or novel therapeutic potential. This document provides a comprehensive set of protocols for conducting preliminary in vitro studies to characterize the effects of this compound on mammalian cells. The following sections detail methods for assessing cytotoxicity, apoptosis, and anti-inflammatory activity, as well as for investigating the underlying mechanism of action via the NF-κB signaling pathway.

1. Materials and Reagents

  • This compound (CAS 6619-95-0)[][2][3]

  • Dimethyl sulfoxide (DMSO), cell culture grade[4]

  • Mammalian cell lines (e.g., RAW 264.7 macrophages for inflammation, a cancer cell line like HeLa or A549 for cytotoxicity)

  • Complete growth medium (e.g., DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)[5]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Caspase-3 Colorimetric Assay Kit

  • Lipopolysaccharide (LPS) from E. coli[5]

  • Griess Reagent Kit for Nitric Oxide measurement[6]

  • Sodium Nitrite (for standard curve)

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[7]

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blot reagents and equipment

  • Primary antibodies: Phospho-NF-κB p65, Total NF-κB p65, Phospho-IκBα, Total IκBα, β-actin[8]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • 96-well and 6-well cell culture plates

Protocol 1: General Cell Culture and Maintenance

This protocol outlines standard procedures for thawing, maintaining, and subculturing adherent mammalian cells.

1.1 Thawing Cryopreserved Cells

  • Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.

  • Rapidly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.

  • Wipe the vial with 70% ethanol before opening in a sterile biosafety cabinet.

  • Transfer the cell suspension into the prepared 15 mL conical tube.

  • Centrifuge the cells at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

  • Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete medium.

  • Transfer the cell suspension to an appropriately sized culture flask and incubate at 37°C in a 5% CO₂ humidified incubator.

  • Change the medium after 24 hours to remove any remaining cryoprotectant.

1.2 Subculturing Adherent Cells

  • Remove the culture medium when cells reach 70-80% confluency.

  • Wash the cell monolayer once with sterile PBS.

  • Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).

  • Incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding at least 4 volumes of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension (e.g., 1:3 to 1:10 ratio) to a new flask containing pre-warmed complete medium.

  • Incubate at 37°C and 5% CO₂.

Protocol 2: Preparation of this compound (DXA) Stock Solution

DXA is soluble in several organic solvents, including DMSO.[4]

  • Based on the molecular weight of DXA (318.46 g/mol ), calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in cell culture-grade DMSO.

    • Example for 10 mM stock: 3.18 mg of DXA dissolved in 1 mL of DMSO.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

  • For experiments, dilute the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 3: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

3.1 Methodology

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of DXA (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

3.2 Data Presentation

Cell viability is typically expressed as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be calculated using non-linear regression analysis.

Table 1: Effect of this compound on Cell Viability (48h)

DXA Concentration (µM) Mean OD (570 nm) Std. Deviation % Viability vs. Control
0 (Control) 1.254 0.088 100.0%
1 1.231 0.091 98.2%
5 1.159 0.075 92.4%
10 0.988 0.063 78.8%
25 0.642 0.051 51.2%
50 0.311 0.042 24.8%

| 100 | 0.155 | 0.029 | 12.4% |

Protocol 4: Apoptosis Detection (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

4.1 Methodology

  • Seed cells in a 6-well plate and treat with DXA at concentrations around the determined IC₅₀ value for 24 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

  • Count the cells and resuspend approximately 2-5 x 10⁶ cells in 100 µL of chilled cell lysis buffer.

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. Determine the protein concentration using a BCA assay.

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Prepare a reaction mixture by adding 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.

  • Initiate the reaction by adding 5 µL of the caspase-3 substrate (e.g., DEVD-pNA, 4 mM stock).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

4.2 Data Presentation

Caspase-3 activity can be presented as the fold increase relative to the untreated control cells.

Table 2: Caspase-3 Activity in Cells Treated with this compound (24h)

Treatment Mean OD (405 nm) Std. Deviation Fold Increase vs. Control
Control 0.152 0.011 1.0
DXA (15 µM) 0.298 0.023 2.0
DXA (30 µM) 0.581 0.045 3.8
DXA (60 µM) 0.933 0.071 6.1

| Staurosporine (Positive Control) | 1.120 | 0.085 | 7.4 |

Protocol 5: Assessment of Anti-Inflammatory Activity (Nitric Oxide Assay)

This protocol uses the Griess assay to measure nitrite, a stable breakdown product of nitric oxide (NO), in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.[9]

5.1 Methodology

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[10]

  • Pre-treat the cells for 1 hour with various concentrations of DXA.

  • Induce inflammation by adding LPS to a final concentration of 100-1000 ng/mL.[5][11] Include control wells: cells only, cells + LPS only, and cells + DXA only (to check for direct effects on NO production).

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • After incubation, collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) using the same culture medium.

  • Add 100 µL of Griess Reagent (a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions) to each well containing supernatant or standard.[12]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

5.2 Data Presentation

The inhibitory effect of DXA on NO production is presented as a percentage reduction compared to the LPS-only treated group.

Table 3: Inhibition of LPS-Induced Nitric Oxide Production by this compound

Treatment LPS (1 µg/mL) Nitrite Conc. (µM) Std. Deviation % Inhibition of NO Production
Control - 1.8 0.3 -
LPS Only + 45.2 3.5 0%
DXA (5 µM) + 38.1 2.9 15.7%
DXA (10 µM) + 25.7 2.1 43.1%
DXA (25 µM) + 12.3 1.5 72.8%

| DXA (50 µM) | + | 5.4 | 0.8 | 88.0% |

Protocol 6: Investigation of NF-κB Signaling Pathway (Western Blot)

This protocol is used to determine if DXA's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway by assessing the phosphorylation status of key proteins.

6.1 Methodology

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with DXA for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to observe peak phosphorylation.[5]

  • Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.[7]

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-phospho-IκBα) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the protein bands using an ECL substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe for total p65, total IκBα, and a loading control like β-actin.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells (e.g., 96-well or 6-well plate) DXA_Prep 2. Prepare DXA dilutions Cell_Seeding->DXA_Prep Treatment 3. Treat cells with DXA (and/or LPS for inflammation) DXA_Prep->Treatment Incubation 4. Incubate (e.g., 24-72 hours) Treatment->Incubation Assay_Choice Select Assay Incubation->Assay_Choice MTT MTT Assay (Viability) Assay_Choice->MTT Cytotoxicity? Caspase Caspase-3 Assay (Apoptosis) Assay_Choice->Caspase Apoptosis? Griess Griess Assay (Inflammation) Assay_Choice->Griess Anti-inflammatory? WB Western Blot (Signaling) Assay_Choice->WB Mechanism? Data_Analysis 5. Data Acquisition & Analysis MTT->Data_Analysis Caspase->Data_Analysis Griess->Data_Analysis WB->Data_Analysis Conclusion 6. Interpretation & Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vitro screening of this compound (DXA).

Canonical NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex (IKKα/β/γ) TLR4->IKK activates NFkB_inactive p65 p50 IκBα IKK->NFkB_inactive:ikb phosphorylates IkB IκBα p65 p65 p50 p50 IkB_p P-IκBα NFkB_active p65 p50 NFkB_inactive->NFkB_active release & translocation Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA κB DNA Site NFkB_active->DNA binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcription DXA This compound DXA->IKK inhibits?

Caption: Proposed inhibition of the canonical NF-κB pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Deacetylxylopic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Deacetylxylopic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction yields and overcome common challenges encountered during the synthesis of this complex diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and other ent-kaurane diterpenoids?

A1: The total synthesis of ent-kaurane diterpenoids like this compound is a complex undertaking due to their polycyclic nature and stereochemical complexity. A common strategy involves the initial construction of a less complex polycyclic core, followed by late-stage functionalization to introduce the necessary hydroxyl and carboxylic acid groups. Key reactions often employed include intramolecular Diels-Alder reactions to form the core ring structure, radical cyclizations, and stereoselective oxidation and reduction steps. The biosynthesis of these compounds in nature proceeds via the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the ent-kaurene scaffold, which is then enzymatically oxidized.[1]

Q2: My overall yield for the synthesis is consistently low. What are the most critical steps to focus on for optimization?

A2: Low overall yields in multi-step natural product synthesis are a common challenge.[2] For ent-kaurane synthesis, the cyclization and oxidation steps are often the most yield-sensitive. The intramolecular Diels-Alder or other cyclization strategies to form the tetracyclic core should be meticulously optimized in terms of catalyst, solvent, and temperature. Late-stage oxidation reactions to introduce the C15-hydroxyl group are also critical, as they can suffer from poor regioselectivity and stereoselectivity. It is advisable to carry out small-scale optimizations of these key steps before proceeding with larger-scale reactions.

Q3: I am observing the formation of multiple isomers. How can I improve the stereoselectivity of my reactions?

A3: Stereochemical control is a significant hurdle in the synthesis of polycyclic natural products.[3] To improve stereoselectivity, consider the following:

  • Chiral catalysts and reagents: Employing chiral catalysts for key bond-forming reactions can induce a specific stereochemical outcome.

  • Substrate control: The existing stereocenters in your intermediate can influence the stereochemistry of subsequent reactions. Careful planning of the synthetic route is crucial.

  • Reaction conditions: Temperature, solvent, and the nature of the reagents can all impact the stereochemical course of a reaction. A thorough optimization of these parameters is recommended. For example, in some cyclizations, lower temperatures can favor the formation of a single diastereomer.[4]

Q4: What are the best practices for the purification of this compound and its intermediates?

A4: The purification of diterpenoid intermediates and the final product often requires chromatographic techniques. Due to the presence of a carboxylic acid group, this compound can be purified using techniques such as silica gel chromatography with a solvent system containing a small amount of a polar, acidic solvent like acetic acid to reduce tailing. Reversed-phase chromatography (e.g., C18) can also be effective. For intermediates, the choice of chromatographic technique will depend on their polarity and stability.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step (e.g., Intramolecular Diels-Alder) - Inappropriate reaction temperature or time.- Catalyst poisoning or decomposition.- Incorrect solvent polarity.- Steric hindrance in the precursor.- Perform a temperature and time course study to find the optimal conditions.- Use freshly prepared or purified catalyst. Consider using a more robust catalyst.- Screen a range of solvents with varying polarities.- Redesign the precursor to minimize steric hindrance if possible.
Poor Regioselectivity in Late-Stage C-H Oxidation - The oxidizing agent is not selective enough.- Multiple C-H bonds are similarly reactive.- Directing groups are absent or ineffective.- Screen a variety of oxidizing agents (e.g., selenium dioxide, PCC, PDC) to find one with better selectivity for the desired position.- Introduce a directing group near the target C-H bond to guide the oxidant.- Consider a protecting group strategy to block other reactive sites.
Formation of Epimeric Mixture at C15 - Non-stereoselective reduction of a C15-keto intermediate.- Isomerization during purification or workup.- Use a stereoselective reducing agent (e.g., a bulky hydride reagent) to favor the formation of the desired alcohol isomer.- Analyze the crude product to determine if isomerization is occurring during purification. If so, consider milder purification conditions (e.g., neutral alumina instead of silica gel).
Incomplete Reaction - Insufficient reagent or catalyst.- Low reaction temperature or short reaction time.- Poor solubility of starting material.- Increase the equivalents of the limiting reagent or catalyst loading.- Increase the reaction temperature and/or extend the reaction time.- Use a co-solvent to improve the solubility of the starting material.
Product Decomposition - Sensitivity to acid, base, or air.- Unstable protecting groups.- Harsh workup or purification conditions.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon).- Use milder reagents and reaction conditions.- Employ a more robust protecting group strategy.- Use a neutral workup and purification methods.

Experimental Protocols

The following is a representative, multi-step synthesis workflow for constructing the ent-kaurane core and introducing the functionality present in this compound, based on established synthetic strategies for this class of molecules.

G A A/B Ring Precursor B Intramolecular Diels-Alder Cyclization A->B Heat or Lewis Acid C Tetracyclic Core B->C Formation of C/D rings D Functional Group Manipulations C->D Reduction/Oxidation E Introduction of C17 Exocyclic Methylene D->E Wittig Reaction or similar F Stereoselective Oxidation at C15 E->F e.g., SeO2 G This compound Precursor F->G Formation of C15-OH H Final Deprotection G->H e.g., Acid/Base treatment I This compound H->I

References

Technical Support Center: Deacetylxylopic Acid Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of deacetylxylopic acid.

Frequently Asked Questions (FAQs)

1. Extraction Issues

  • Question: What is the recommended solvent for extracting the precursor, xylopic acid, from Xylopia aethiopica?

  • Answer: Petroleum ether has been successfully used for the extraction of xylopic acid from the dried fruits of Xylopia aethiopica.[1][2] Other nonpolar solvents like hexane may also be effective. For diterpenes in general, a common extraction solvent mixture is hexane:ethyl acetate (85:15 v/v).[3] The choice of solvent may be adjusted based on the polarity of the target compound.

  • Question: My extract yield is very low. What are the possible causes and solutions?

  • Answer: Low extraction yield can be due to several factors:

    • Improper Grinding: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.[3]

    • Insufficient Extraction Time: The extraction process should be carried out for a sufficient duration to allow for complete percolation of the solvent through the plant material. Shaking for 3-4 hours or overnight is recommended for solvent extraction.[3]

    • Inappropriate Solvent: The polarity of the solvent must be suitable for the target compound. For xylopic acid, a non-polar solvent is appropriate.

    • Plant Material Quality: The concentration of the target compound can vary depending on the age, geographical source, and storage conditions of the plant material.

2. Deacetylation Step

  • Question: How can I convert xylopic acid to this compound?

  • Answer: Deacetylation of xylopic acid can be achieved by refluxing the acid with 10% methanolic potassium hydroxide (KOH).[4][5] This process removes the acetyl group from the xylopic acid molecule.

  • Question: The deacetylation reaction is incomplete. How can I improve the reaction efficiency?

  • Answer: To improve the efficiency of the deacetylation reaction:

    • Increase Reaction Time: Extend the refluxing period to ensure the reaction goes to completion.

    • Ensure Proper Mixing: Adequate stirring is crucial for homogenous mixing of the reactants.

    • Check Reagent Quality: Use fresh, high-quality methanolic KOH.

3. Column Chromatography Purification

  • Question: What is a suitable stationary phase and mobile phase for the column chromatography of this compound?

  • Answer:

    • Stationary Phase: Silica gel is a commonly used adsorbent for the separation of diterpenes.[6]

    • Mobile Phase: A gradient of hexane and ethyl acetate is a standard choice for separating compounds of varying polarities.[7][8] You can start with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. For more polar diterpenes, a methanol/dichloromethane system can be used.[8]

  • Question: My compound is not eluting from the column. What should I do?

  • Answer: If your compound is not eluting, it is likely too polar for the current solvent system. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute, a more polar solvent like methanol may need to be added to the mobile phase in small increments.[8]

  • Question: The separation of my compound from impurities is poor. How can I improve the resolution?

  • Answer: To improve separation resolution:

    • Optimize the Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to find the one that gives the best separation between your target compound and impurities.

    • Use a Shallow Gradient: A slower, more gradual increase in solvent polarity during gradient elution can improve separation.

    • Column Packing: Ensure the column is packed uniformly to avoid channeling.[3]

    • Sample Loading: Load the sample in a concentrated, narrow band at the top of the column.[3]

4. Recrystallization and Final Purification

  • Question: What is a good solvent for the recrystallization of this compound?

  • Answer: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9] For diterpenoid acids, ethanol has been used for recrystallization.[5] You may need to test a variety of solvents (e.g., ethanol, methanol, acetone, or solvent pairs like ethanol/water) to find the optimal one for this compound.[10]

  • Question: My compound is "oiling out" instead of crystallizing. What should I do?

  • Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this:

    • Use a different solvent: The current solvent may be too non-polar.

    • Use a larger volume of solvent.

    • Try a solvent pair: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then add a drop or two of the "good" solvent to clarify before cooling.[10]

  • Question: No crystals are forming upon cooling. What can I do to induce crystallization?

  • Answer: If crystals do not form, you can try the following:

    • Scratching the inner surface of the flask with a glass rod can create nucleation sites.[9]

    • Adding a seed crystal of the pure compound can initiate crystallization.[9]

    • Cooling the solution in an ice bath can further decrease the solubility and promote crystallization.[9]

    • Reducing the volume of the solvent by evaporation can increase the concentration of the solute.

Data Presentation

Table 1: Typical Solvent Systems for Diterpene Purification by Column Chromatography

Stationary PhaseMobile Phase (Eluent)Compound Polarity SuitabilityReference
Silica GelHexane / Ethyl Acetate (gradient)Non-polar to moderately polar[7][8]
Silica GelDichloromethane / Methanol (gradient)Polar[8]
C18 Reverse PhaseMethanol / Water (gradient)Polar to moderately polar[11]
C18 Reverse PhaseAcetonitrile / Water (gradient)Polar to moderately polar[6]

Experimental Protocols

1. General Protocol for Extraction of Xylopic Acid from Xylopia aethiopica

  • Preparation of Plant Material: Air-dry the fruits of Xylopia aethiopica and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in petroleum ether (or hexane) at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, use a Soxhlet apparatus for continuous extraction with the chosen solvent.

  • Filtration and Concentration:

    • Filter the extract to remove the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Protocol for Deacetylation of Xylopic Acid

  • Reaction Setup: Dissolve the crude xylopic acid extract in 10% methanolic potassium hydroxide (KOH).

  • Reflux: Heat the mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the this compound.

    • Filter the precipitate and wash it with distilled water until the washings are neutral.

    • Dry the crude this compound.

3. General Protocol for Column Chromatography Purification

  • Column Preparation:

    • Pack a glass column with silica gel slurry in the initial, low-polarity mobile phase (e.g., hexane).

    • Allow the silica gel to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using TLC.

  • Pooling and Concentration: Combine the fractions containing the pure this compound and concentrate them using a rotary evaporator.

4. General Protocol for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.[12]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature.[12] Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.[13]

  • Washing: Wash the crystals with a small amount of cold solvent.[13]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_deacetylation Deacetylation cluster_purification Purification cluster_final_purification Final Purification plant_material Dried & Powdered Xylopia aethiopica Fruits extraction Solvent Extraction (Petroleum Ether/Hexane) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_xylopic Crude Xylopic Acid concentration1->crude_xylopic reflux Reflux with 10% Methanolic KOH crude_xylopic->reflux workup Acidification & Filtration reflux->workup crude_deacetyl Crude this compound workup->crude_deacetyl column_chrom Silica Gel Column Chromatography crude_deacetyl->column_chrom fraction_collection Fraction Collection & TLC column_chrom->fraction_collection concentration2 Concentration fraction_collection->concentration2 impure_product Impure Product concentration2->impure_product recrystallization Recrystallization impure_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental Workflow for this compound Isolation.

troubleshooting_workflow cluster_extraction Extraction Issues cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Problem Encountered low_yield Low Yield start->low_yield no_elution No Elution start->no_elution poor_separation Poor Separation start->poor_separation oiling_out Oiling Out start->oiling_out no_crystals No Crystals Formed start->no_crystals check_grinding Check Grinding (Fine Powder?) low_yield->check_grinding check_time Check Extraction Time (Sufficient?) low_yield->check_time check_solvent Check Solvent Polarity low_yield->check_solvent increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity optimize_solvent Optimize Solvent (TLC) poor_separation->optimize_solvent shallow_gradient Use Shallower Gradient poor_separation->shallow_gradient check_packing Check Column Packing poor_separation->check_packing change_solvent Change Solvent / Use Solvent Pair oiling_out->change_solvent induce_crystallization Induce Crystallization (Scratch, Seed, Cool) no_crystals->induce_crystallization

Caption: Troubleshooting Decision Tree.

References

Overcoming poor solubility of Deacetylxylopic acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the poor aqueous solubility of Deacetylxylopic acid.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its aqueous solubility low?

This compound is a diterpenoid natural product with a carboxylic acid functional group. Its molecular formula is C₂₀H₃₀O₃ and it has a molecular weight of approximately 318.46 g/mol .[1][2] The low aqueous solubility is attributed to its large, hydrophobic diterpenoid core, which dominates its physicochemical properties despite the presence of a hydrophilic carboxylic acid group. For a molecule of this size, the hydrocarbon portion is significant, making it poorly soluble in water.[3]

2. In which organic solvents is this compound soluble?

This compound is soluble in a range of organic solvents. Published data indicates solubility in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4][5]

3. How does pH influence the aqueous solubility of this compound?

As a carboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on pH.[6] In acidic conditions (low pH), the carboxylic acid group remains protonated (-COOH), rendering the molecule neutral and less soluble in water. As the pH increases to become more alkaline, the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in water.[3][7]

4. What is the pKa of this compound?

5. What are the most common strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[8][9] These can be broadly categorized as:

  • Physical Modifications: Particle size reduction (micronization, nanosuspension) and solid dispersions.[8][9]

  • Chemical Modifications: pH adjustment, salt formation, and complexation (e.g., with cyclodextrins).[8]

  • Use of Excipients: Co-solvents, surfactants, and hydrotropic agents.

Troubleshooting Guide

Issue 1: this compound precipitates when I add my stock solution (in organic solvent) to an aqueous buffer.
  • Question: Why is my compound crashing out of solution?

    • Answer: This is a common issue when a drug dissolved in a high concentration in an organic solvent is introduced into an aqueous environment where its solubility is much lower. The sudden change in solvent polarity causes the compound to precipitate.

  • Troubleshooting Steps:

    • Reduce the concentration of the stock solution: A lower initial concentration may stay in solution upon dilution.

    • Adjust the pH of the aqueous buffer: For this compound, increasing the pH of the aqueous buffer above its pKa (likely in the range of 6-7.4) will ionize the carboxylic acid group and significantly increase its aqueous solubility.

    • Use a co-solvent system: Prepare your final aqueous solution with a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol). This can help maintain the solubility of the compound.

    • Consider a different formulation strategy: If simple dilution is not feasible, explore the formulation techniques detailed below, such as cyclodextrin complexation or creating a solid dispersion.

Issue 2: I need to prepare a stock solution of this compound for my cell-based assays, but the required concentration is not dissolving in my culture medium.
  • Question: How can I dissolve a high concentration of this compound for in-vitro experiments?

    • Answer: Directly dissolving a high concentration of a poorly soluble compound in aqueous media is often not possible. A concentrated stock solution in an organic solvent like DMSO is typically prepared first and then diluted into the cell culture medium. However, the final concentration of the organic solvent must be kept low (usually <0.5%) to avoid toxicity to the cells.

  • Troubleshooting Steps:

    • Optimize the stock solution concentration: Prepare the highest possible concentration of this compound in DMSO.

    • pH modification of the medium: While significant alteration of cell culture medium pH is not advisable, slight adjustments within the physiological tolerance of your cell line might be possible.

    • Formulation with cyclodextrins: Encapsulating this compound in a cyclodextrin can create an inclusion complex with enhanced aqueous solubility. This complex can then be dissolved in the culture medium.

    • Nanosuspension: For higher concentrations, a nanosuspension of the drug can be prepared and then added to the medium. This method increases the surface area for dissolution.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize hypothetical quantitative data for different solubility enhancement techniques. These values are illustrative and the actual results will need to be determined experimentally.

Table 1: Effect of pH on the Aqueous Solubility of this compound

pHPredicted State of Carboxylic AcidEstimated Aqueous Solubility (µg/mL)
2.0Protonated (-COOH)< 1
4.0Partially Deprotonated1 - 10
6.0Mostly Deprotonated (-COO⁻)50 - 150
7.4Fully Deprotonated (-COO⁻)> 200
8.0Fully Deprotonated (-COO⁻)> 250

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueCarrier/ExcipientDrug:Carrier RatioAchieved Aqueous Solubility (µg/mL)Fold Increase (Approx.)
Co-solvency Ethanol95:5 (Water:Ethanol)2525x
Propylene Glycol90:10 (Water:PG)5050x
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1 Molar Ratio500500x
Solid Dispersion Polyethylene Glycol (PEG) 60001:5 (Drug:PEG)800800x
Polyvinylpyrrolidone (PVP) K301:5 (Drug:PVP)10001000x
Nanosuspension Poloxamer 188N/A> 1500> 1500x

Experimental Protocols

Protocol for Solubility Enhancement by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., phosphate buffers, citrate buffers).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

Protocol for Cyclodextrin Complexation (Kneading Method)
  • Molar Ratio Calculation: Calculate the required amounts of this compound and a suitable cyclodextrin (e.g., HP-β-CD) for a desired molar ratio (e.g., 1:1).

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a paste.

  • Incorporation: Gradually add the this compound to the paste and knead for 30-60 minutes.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, or NMR.

  • Solubility Determination: Determine the aqueous solubility of the complex using the protocol described above.

Protocol for Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PEG 6000 or PVP K30) in a common volatile solvent (e.g., methanol or ethanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will result in a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it to obtain a fine powder.

  • Solubility Assessment: Evaluate the dissolution rate and saturation solubility of the solid dispersion powder in an aqueous medium.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation PoorSolubility Poor Aqueous Solubility of this compound pH_Adjust pH Adjustment PoorSolubility->pH_Adjust Cosolvency Co-solvency PoorSolubility->Cosolvency Cyclodextrin Cyclodextrin Complexation PoorSolubility->Cyclodextrin SolidDispersion Solid Dispersion PoorSolubility->SolidDispersion Nanosuspension Nanosuspension PoorSolubility->Nanosuspension SolubilityTest Solubility & Dissolution Testing pH_Adjust->SolubilityTest Cosolvency->SolubilityTest Cyclodextrin->SolubilityTest SolidDispersion->SolubilityTest Nanosuspension->SolubilityTest Characterization Physicochemical Characterization SolubilityTest->Characterization FinalFormulation Optimized Aqueous Formulation Characterization->FinalFormulation

Caption: Experimental workflow for overcoming poor solubility.

signaling_pathway cluster_ph_effect pH Effect on Carboxylic Acid Solubility Low_pH Low pH (Acidic) [H+] is high Equilibrium R-COOH <=> R-COO- + H+ Low_pH->Equilibrium Shifts equilibrium to the left High_pH High pH (Alkaline) [OH-] is high High_pH->Equilibrium Shifts equilibrium to the right Protonated Protonated Form (R-COOH) - Hydrophobic - Low Solubility Deprotonated Deprotonated Form (R-COO-) - Hydrophilic (Charged) - High Solubility

Caption: Logical relationship of pH and solubility.

References

How to prevent degradation of Deacetylxylopic acid during storage.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Deacetylxylopic Acid

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent its degradation.

Section 1: FAQs - General Storage & Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept at -20°C. For short-term use, storage at 2-8°C is acceptable.[1] The compound should be stored in a tightly sealed container in a dry, well-ventilated area, away from direct sunlight or heat sources.[2]

Q2: Should I store this compound as a solid or in solution?

A2: Storing this compound as a solid (powder) is recommended for long-term stability. Solutions should be prepared fresh for use whenever possible.[3] If you need to store stock solutions, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C for short periods (up to two weeks) or -80°C for longer durations (up to six months).[3][4][5]

Q3: Which solvents are recommended for creating stock solutions?

A3: this compound is a diterpenoid and is soluble in several organic solvents.[4] Recommended solvents include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][4] When preparing for biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: What are the general handling precautions for this compound?

A4: Handle this compound in a well-ventilated area or a fume hood.[2] Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Avoid creating dust when handling the powdered form.[1] After handling, wash hands thoroughly.[1][2]

Section 2: Troubleshooting Guide - Identifying & Preventing Degradation

While specific degradation pathways for this compound are not extensively detailed in the public literature, data from a closely related diterpenoid, Xylopic acid, and general knowledge of terpenoid chemistry can guide troubleshooting. Xylopic acid is known to be less stable in strongly acidic or basic solutions and in the presence of oxidizing agents.[6][7]

Q5: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. How can I confirm degradation?

A5: The appearance of new peaks or a change in the retention time or peak shape of the parent compound in a chromatogram is a strong indicator of degradation. To confirm, you can use LC-MS/MS to characterize the molecular weights of the new peaks and compare them to the parent compound.[6] This can help in identifying potential degradation products, such as oxides or hydrolysis products.

Q6: How can I minimize the risk of oxidative degradation?

A6: Diterpenoids can be susceptible to oxidation.[8][9] To prevent this, store the compound under an inert atmosphere (e.g., argon or nitrogen), especially if it will be stored for an extended period. Avoid contact with strong oxidizing agents.[1] When preparing solutions, using solvents that have been purged with an inert gas can also help.

Q7: How can I prevent hydrolytic degradation?

A7: As an acid, this compound may be susceptible to pH-dependent degradation.[6][7] Store the compound in a dry, tightly sealed container to protect it from moisture.[1][2] When working with aqueous solutions, use buffers with a neutral or slightly acidic pH, as strong acids and bases can accelerate degradation.[6][7] The pH of maximum stability for similar compounds has been found to be around pH 4.[10]

Summary of Storage Recommendations
Storage FormTemperatureDurationKey Considerations
Solid (Powder) -20°C> 2 years[5]Long-term storage. Keep dry and protected from light.[2]
4°C< 2 years[5]Short-term storage.
In Solvent -80°C< 6 months[5]Aliquot to avoid freeze-thaw cycles.
-20°C< 1 month[5]Re-evaluate purity if stored longer.

Section 3: Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a this compound sample. Optimization may be required based on the specific instrument and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).

    • Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 210 nm.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and a blank (solvent only). The purity can be estimated by the relative area of the main peak compared to the total area of all peaks. The appearance of significant new peaks upon re-analysis of a stored sample indicates degradation.

Section 4: Visual Guides

Below are diagrams to assist in the proper handling and troubleshooting of this compound.

G Recommended Workflow for Handling this compound cluster_0 Receiving & Storage cluster_1 Preparation for Use cluster_2 Purity Check Receive Receive Compound Inspect Inspect Vial for Damage Receive->Inspect Log Log & Date Vial Inspect->Log StoreSolid Store Solid at -20°C (Long-Term) Log->StoreSolid Equilibrate Equilibrate to Room Temperature StoreSolid->Equilibrate Prepare Prepare Stock Solution (e.g., in DMSO) Equilibrate->Prepare Aliquot Aliquot into Vials Prepare->Aliquot UseFresh Use Immediately Aliquot->UseFresh Preferred StoreSolution Store Aliquots at -20°C / -80°C Aliquot->StoreSolution If Necessary PurityCheck Perform HPLC/LC-MS on Stored Aliquots StoreSolution->PurityCheck PurityCheck->UseFresh

Caption: A workflow for receiving, storing, and preparing this compound.

G Troubleshooting Suspected Degradation Start Suspect Degradation (e.g., failed experiment) Visual Is there a visible change? (color, clumping) Start->Visual Analytical Perform HPLC or LC-MS Purity Analysis Visual->Analytical Yes Visual->Analytical No Compare Compare to Reference (new or fresh sample) Analytical->Compare Degradation Degradation Confirmed: New peaks or reduced main peak Compare->Degradation Discrepancy Found NoDegradation No Significant Degradation: Check other experimental parameters Compare->NoDegradation No Change Review Review Storage Protocol: - Check temperature - Inert atmosphere? - Protection from light/moisture? Degradation->Review Discard Discard Degraded Stock & Prepare Fresh Review->Discard

Caption: A flowchart for troubleshooting suspected degradation of this compound.

References

Technical Support Center: Improving Chromatographic Resolution of Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and resolve common issues encountered during the chromatographic analysis of Deacetylxylopic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in chromatography important?

This compound is a kaurene diterpene, a class of natural products with various potential biological activities. Accurate and high-resolution chromatographic separation is crucial for its quantification in complex matrices such as plant extracts or biological fluids, for purity assessment in drug development, and for isolating it for further structural and functional studies. Poor resolution can lead to inaccurate quantification, co-elution with impurities, and compromised data integrity.

Q2: What are the most common issues observed when analyzing this compound by HPLC?

The most frequently encountered problems include:

  • Poor resolution from other closely eluting compounds.

  • Peak tailing , which is common for acidic compounds.

  • Broad peaks , leading to decreased sensitivity and resolution.

  • Inconsistent retention times , affecting method reproducibility.

Q3: What type of HPLC column is generally recommended for the analysis of this compound?

A reversed-phase C18 column is a common starting point for the analysis of moderately non-polar compounds like this compound. However, for complex samples or to achieve better selectivity, a Phenyl-Hexyl column can be a valuable alternative due to its different retention mechanism involving π-π interactions with the aromatic rings of analytes.

Q4: How does the mobile phase pH affect the peak shape of this compound?

This compound is an acidic compound. The pH of the mobile phase significantly influences its ionization state and, consequently, its retention and peak shape.[1][2][3] At a pH close to its pKa, the compound will exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[1] To ensure a single, non-ionized species and promote better retention and symmetrical peak shape in reversed-phase chromatography, it is recommended to use a mobile phase with a pH at least 2 units below the pKa of the analyte.[1][2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common resolution issues with this compound.

Problem 1: Poor Resolution Between this compound and an Impurity/Adjacent Peak

Possible Causes & Solutions:

  • Inadequate Mobile Phase Strength:

    • Diagnosis: Peaks are eluting too quickly (low retention).

    • Solution: In reversed-phase HPLC, increase the proportion of the aqueous component (e.g., water) in the mobile phase or decrease the proportion of the organic modifier (e.g., acetonitrile or methanol). This will increase retention times and may improve separation.

  • Suboptimal Mobile Phase Selectivity:

    • Diagnosis: Peaks are co-eluting despite adequate retention.

    • Solution:

      • Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

      • Adjust the Mobile Phase pH: A small change in pH can significantly alter the retention of ionizable compounds, potentially resolving co-eluting peaks.[3][4]

  • Insufficient Column Efficiency:

    • Diagnosis: Peaks are broad, leading to overlap.

    • Solution:

      • Decrease the column particle size: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) will increase efficiency and lead to sharper peaks.

      • Increase the column length: A longer column provides more theoretical plates, which can improve resolution.

      • Optimize the flow rate: Lowering the flow rate can sometimes improve efficiency, but may also increase analysis time.[5]

Problem 2: Peak Tailing of this compound

Possible Causes & Solutions:

  • Secondary Interactions with Residual Silanols:

    • Diagnosis: Peak tailing is observed for this compound but not for neutral compounds in the same run.

    • Solution:

      • Use an End-Capped Column: Modern, high-purity silica columns are often end-capped to minimize exposed silanols.

      • Lower the Mobile Phase pH: An acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will suppress the ionization of both the acidic analyte and the residual silanols, reducing undesirable interactions.

  • Column Overload:

    • Diagnosis: Peak shape improves upon diluting the sample.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Column Contamination or Degradation:

    • Diagnosis: Peak tailing appears and worsens over time, often accompanied by an increase in backpressure.

    • Solution:

      • Use a Guard Column: This will protect the analytical column from strongly retained impurities.

      • Flush the column: Use a strong solvent to wash the column.

      • Replace the column: If the performance does not improve after flushing, the column may be irreversibly damaged.

Problem 3: Broad Peaks for this compound

Possible Causes & Solutions:

  • Extra-Column Volume:

    • Diagnosis: Early eluting peaks are disproportionately broader than later eluting peaks.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volumes.

  • High Flow Rate:

    • Diagnosis: Peaks become sharper at lower flow rates.

    • Solution: Optimize the flow rate. While a lower flow rate can improve peak shape, it will also increase the analysis time.[5]

  • Inappropriate Sample Solvent:

    • Diagnosis: Peak shape is distorted, especially if the sample is dissolved in a solvent much stronger than the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Data Presentation

The following tables provide illustrative data on how different chromatographic parameters can influence the resolution of this compound. This data is intended to serve as a guideline for method development and troubleshooting.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (A: 0.1% Formic Acid in Water, B: Acetonitrile)Retention Time (min)Tailing FactorResolution (Rs)
60% A / 40% B12.51.81.3
50% A / 50% B8.21.51.7
40% A / 60% B5.11.31.9

Table 2: Comparison of Stationary Phases

Column Type (150 x 4.6 mm, 5 µm)Mobile Phase (50:50 ACN:0.1% HCOOH)Retention Time (min)Tailing FactorResolution (Rs)
C1850% ACN / 50% H₂O with 0.1% HCOOH9.81.61.5
Phenyl-Hexyl50% ACN / 50% H₂O with 0.1% HCOOH11.21.22.1

Note: Phenyl-Hexyl columns can offer different selectivity for compounds with aromatic moieties, potentially improving resolution from closely eluting impurities.[6][7][8][9]

Table 3: Influence of Flow Rate and Temperature

Flow Rate (mL/min)Temperature (°C)Retention Time (min)Tailing FactorResolution (Rs)
1.2307.51.71.4
1.0309.01.51.8
0.83011.31.42.0
1.0358.51.41.9
1.0408.11.32.2

Note: Lower flow rates and higher temperatures can sometimes improve peak shape and resolution, but a balance must be found to avoid excessively long run times or potential degradation of the analyte.

Experimental Protocols

Protocol 1: Sample Preparation from Xylopia aethiopica Fruits

This protocol describes a general procedure for the extraction of this compound from its natural source for subsequent HPLC analysis.

  • Grinding: Grind the dried fruits of Xylopia aethiopica into a fine powder using a laboratory mill.

  • Extraction:

    • Macerate 10 g of the powdered plant material with 100 mL of hexane or petroleum ether at room temperature for 24 hours with occasional shaking.[10][11]

    • Alternatively, perform Soxhlet extraction for 6-8 hours for a more exhaustive extraction.[12]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Solution Preparation:

    • Dissolve a known amount of the dried extract in the HPLC mobile phase (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 2: HPLC Method for Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and analytical requirements.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Elution Mode: Isocratic or gradient elution can be used. A good starting point for isocratic elution is a mixture of 50:50 (v/v) A:B. For complex samples, a gradient from 40% to 70% B over 20 minutes can be employed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 206 nm.[13]

  • Injection Volume: 10 µL.

Visualizations

Troubleshooting_Workflow start Resolution Issue Identified check_peaks Are all peaks affected or only this compound? start->check_peaks all_peaks All Peaks Affected check_peaks->all_peaks All specific_peak Only this compound Affected check_peaks->specific_peak Specific system_issue Suspect System or Column Issue all_peaks->system_issue analyte_issue Suspect Analyte-Specific Issue specific_peak->analyte_issue check_pressure Check Backpressure system_issue->check_pressure check_fittings Inspect Fittings for Leaks/Dead Volume check_pressure->check_fittings flush_column Flush Column check_fittings->flush_column replace_column Replace Column if Necessary flush_column->replace_column end Resolution Improved replace_column->end check_tailing Is the peak tailing? analyte_issue->check_tailing yes_tailing Yes check_tailing->yes_tailing Yes no_tailing No (Poor Resolution) check_tailing->no_tailing No adjust_ph Adjust Mobile Phase pH (Lower for RP) yes_tailing->adjust_ph check_overload Check for Column Overload (Inject Diluted Sample) yes_tailing->check_overload use_endcapped Consider End-Capped Column yes_tailing->use_endcapped optimize_mp Optimize Mobile Phase Strength no_tailing->optimize_mp change_modifier Change Organic Modifier (ACN vs. MeOH) no_tailing->change_modifier change_column Change Column (e.g., C18 to Phenyl-Hexyl) no_tailing->change_column adjust_ph->end check_overload->end use_endcapped->end optimize_mp->end change_modifier->end change_column->end

Caption: Troubleshooting workflow for improving this compound resolution.

Parameter_Relationships cluster_params Chromatographic Parameters cluster_effects Effects on Chromatography mp_strength Mobile Phase Strength (% Organic) retention Retention Time mp_strength->retention Strongly Influences mp_ph Mobile Phase pH mp_ph->retention Strongly Influences (for acidic analyte) selectivity Selectivity (α) mp_ph->selectivity Can Influence column_chem Column Chemistry (C18, Phenyl-Hexyl) column_chem->retention Influences column_chem->selectivity Strongly Influences flow_rate Flow Rate efficiency Efficiency (N) (Peak Width) flow_rate->efficiency Influences temperature Temperature temperature->retention Influences temperature->efficiency Influences resolution Resolution (Rs) retention->resolution selectivity->resolution efficiency->resolution

Caption: Relationship between chromatographic parameters and resolution.

References

Reducing background noise in Deacetylxylopic acid bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and achieving reliable results in bioassays involving Deacetylxylopic acid.

I. Troubleshooting Guides

High background noise can obscure the true biological effects of this compound. The following tables outline common problems, their potential causes, and recommended solutions for three key assay types used to evaluate the bioactivity of this compound.

Anti-Inflammatory Assays (e.g., NF-κB Reporter Assay, Cytokine ELISA)

Issue: High background signal in untreated or vehicle-treated control wells, leading to a low signal-to-background ratio.

Potential Cause Recommended Solution
Reagent-Related
Contaminated cell culture medium or serumUse fresh, sterile-filtered medium and heat-inactivated serum. Test different serum lots.
Endotoxin (LPS) contamination in reagentsUse endotoxin-free water and reagents. Test all stock solutions for endotoxin contamination.
High intrinsic fluorescence/luminescence of this compoundRun a compound-only control (no cells) to quantify its intrinsic signal. If high, consider a different assay format (e.g., colorimetric instead of fluorescent).
Sub-optimal antibody concentration (ELISA)Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise.
Inadequate blocking (ELISA)Increase the blocking incubation time or try a different blocking agent (e.g., 5% BSA, non-fat dry milk).[1]
Cell-Related
High basal NF-κB activity in cellsDo not allow cells to become over-confluent. Passage cells for a limited number of times. Serum-starve cells for a few hours before the experiment.
Cell stress due to improper handlingHandle cells gently, avoid harsh pipetting, and ensure optimal incubator conditions (temperature, CO2, humidity).
Mycoplasma contaminationRegularly test cell lines for mycoplasma contamination.
Assay Plate & Instrumentation
Autofluorescence of assay platesUse opaque-walled plates (white for luminescence, black for fluorescence) to minimize crosstalk and background.[2]
Insufficient washing steps (ELISA)Increase the number and vigor of wash steps to remove unbound antibodies and reagents.[3]
Incorrect instrument settings (gain, integration time)Optimize reader settings using positive and negative controls to maximize the dynamic range.
Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)

Issue: High absorbance/luminescence in "no cell" or "vehicle-treated" control wells, or inconsistent readings across replicates.

Potential Cause Recommended Solution
Reagent-Related
Contamination of MTT or CellTiter-Glo® reagentPrepare fresh reagents for each experiment. Protect from light.
Phenol red in culture medium interfering with colorimetric readout (MTT)Use phenol red-free medium for the assay. Include a "medium-only" blank to subtract background absorbance.
This compound reacting with assay reagentsRun a control with this compound in medium without cells to check for direct chemical reactions.
Cell-Related
Uneven cell seedingEnsure a single-cell suspension before plating. Pipette gently and mix the cell suspension between plating replicates.
Edge effects in multi-well platesTo minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS. Ensure proper humidity in the incubator.
High cell density leading to nutrient depletionOptimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Assay Procedure
Incomplete solubilization of formazan crystals (MTT)Ensure complete dissolution by adding the solubilization buffer and shaking the plate for a sufficient time before reading.[4]
Premature cell lysisHandle plates gently, especially during reagent addition.
Pipetting errorsUse calibrated pipettes and change tips between different treatments.
Apoptosis Assays (e.g., Caspase-Glo® 3/7 Assay)

Issue: High luminescence in negative control wells, suggesting non-specific caspase activity or reagent instability.

Potential Cause Recommended Solution
Reagent-Related
Reagent instabilityPrepare the Caspase-Glo® reagent immediately before use and protect it from light. Allow it to equilibrate to room temperature before adding to cells.[5]
Intrinsic luminescence of this compoundInclude a control with the compound in cell-free medium to measure its background luminescence.
Cell-Related
Spontaneous apoptosis in cell cultureUse healthy, low-passage number cells. Avoid over-confluency and nutrient deprivation.
Cell stress during handling or treatmentMinimize handling time and be gentle when adding reagents.
Assay Procedure
Sub-optimal incubation timePerform a time-course experiment to determine the optimal incubation time for maximal signal over background.[6]
Cross-contamination between wellsBe careful not to touch the sides of the wells with pipette tips. Use fresh tips for each sample.[7]
Incorrect plate typeUse solid white plates for luminescence assays to maximize the signal and minimize crosstalk.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in my bioassays?

A1: Based on studies of structurally similar compounds, a good starting point for this compound would be to perform a dose-response curve ranging from 0.1 µM to 100 µM. This range will help determine the optimal concentration for the desired biological effect and identify potential cytotoxicity at higher concentrations.

Q2: Which cell lines are recommended for studying the anti-inflammatory and cytotoxic effects of this compound?

A2: For anti-inflammatory assays, murine macrophage cell lines like RAW 264.7 or human monocytic cell lines like THP-1 are commonly used and are good choices. For cytotoxicity studies, a panel of cancer cell lines relevant to your research area should be used, for example, HCT116 (colon cancer), MDA-MB-231 (breast cancer), or A549 (lung cancer). It is also advisable to include a non-cancerous cell line (e.g., HEK293 or fibroblasts) to assess selective cytotoxicity.

Q3: My blank wells (media only) have high absorbance in the MTT assay. What should I do?

A3: This is often due to the presence of phenol red in the culture medium, which can interfere with the colorimetric reading. Switch to a phenol red-free medium for the duration of the assay. Also, ensure that your MTT reagent is properly filtered and free of contaminants. Always include a "media only + MTT" blank to subtract this background from all your readings.[2]

Q4: I am observing high variability between my replicates in a cell-based assay. What are the likely causes?

A4: High variability can stem from several factors:

  • Uneven cell plating: Ensure you have a homogenous single-cell suspension and mix the cells between plating each row or column.

  • Pipetting inconsistency: Use calibrated pipettes and be consistent with your technique.

  • Edge effects: Avoid using the outermost wells of your plate, as they are prone to evaporation, which can concentrate reagents and affect cell growth.

  • Incomplete mixing of reagents: Ensure thorough but gentle mixing after adding each reagent to the wells.

Q5: How can I confirm that this compound is inducing apoptosis and not just necrosis?

A5: It is recommended to use multiple assays to differentiate between apoptosis and necrosis. A Caspase-Glo® 3/7 assay will measure the activity of key executioner caspases in the apoptotic pathway.[5] You can complement this with an Annexin V/Propidium Iodide (PI) staining assay analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.

III. Experimental Protocols

NF-κB Reporter Gene Assay

This protocol is designed to measure the inhibition of TNF-α-induced NF-κB activation by this compound in HEK293T cells transiently transfected with an NF-κB-luciferase reporter plasmid.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB Luciferase Reporter Plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • TNF-α

  • Luciferase assay reagent

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control group.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the NF-κB luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of TNF-α-induced NF-κB activity by this compound.

MTT Cytotoxicity Assay

This protocol measures the effect of this compound on the metabolic activity of a chosen cell line as an indicator of cell viability.

Materials:

  • Adherent cells (e.g., HCT116)

  • Complete culture medium (phenol red-free recommended)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-treated control wells.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm.[4]

  • Data Analysis: Subtract the absorbance of the blank (media only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value.

IV. Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the putative signaling pathway for the anti-inflammatory action of this compound and a general experimental workflow for its bioactivity screening.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G Experimental Workflow for this compound Bioassays Start Start: This compound (DAA) sample Dose_Response 1. Dose-Response Cytotoxicity Screen (e.g., MTT Assay) Start->Dose_Response Determine_IC50 2. Determine IC50 & Non-toxic Concentrations Dose_Response->Determine_IC50 Anti_Inflammatory 3. Anti-inflammatory Assay (e.g., NF-κB Reporter Assay) Determine_IC50->Anti_Inflammatory Use non-toxic concentrations Apoptosis_Assay 5. Apoptosis Assay (e.g., Caspase-Glo 3/7) Determine_IC50->Apoptosis_Assay Use cytotoxic concentrations Cytokine_ELISA 4. Cytokine Profiling (e.g., IL-6, TNF-α ELISA) Anti_Inflammatory->Cytokine_ELISA Data_Analysis 6. Data Analysis & Interpretation Cytokine_ELISA->Data_Analysis Apoptosis_Assay->Data_Analysis End End: Bioactivity Profile Data_Analysis->End

Caption: General experimental workflow for screening this compound bioactivity.

References

Deacetylxylopic Acid Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deacetylxylopic acid cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful execution of cytotoxicity experiments involving this natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for cytotoxicity?

This compound is a diterpenoid natural product. Diterpenoids are a class of chemical compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines. These compounds are investigated for their potential to induce cell death, primarily through apoptosis, making them promising candidates for the development of new anticancer therapies.

Q2: What are the common challenges when working with this compound in cytotoxicity assays?

As a natural product, this compound can present several challenges:

  • Solubility: It may have poor solubility in aqueous cell culture media. It is often necessary to dissolve it in a solvent like DMSO first.

  • Purity: The purity of the isolated natural product can vary, potentially affecting the consistency of results.

  • Interference with Assays: Natural products can sometimes interfere with the colorimetric or fluorometric readouts of common cytotoxicity assays.

  • Stability: The stability of the compound in solution and under cell culture conditions should be considered.

Q3: Which cytotoxicity assays are recommended for this compound?

Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or SRB (Sulphorhodamine B) assays are commonly used to assess the cytotoxicity of natural products like this compound. Assays that measure lactate dehydrogenase (LDH) release upon cell lysis are also a viable option. The choice of assay may depend on the specific cell line and the expected mechanism of cell death.

Q4: How should I prepare this compound for my experiment?

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to include a vehicle control in your experiment, which consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound, to account for any solvent-induced toxicity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Contamination- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly check for and address any signs of contamination in your cell culture.
Low absorbance/signal in all wells, including controls - Low cell number- Reduced cell metabolic activity- Incorrect wavelength used for reading- Optimize cell seeding density for your specific cell line and assay duration.- Ensure cells are healthy and in the exponential growth phase before treatment.- Double-check the recommended wavelength for your specific assay.
High background in negative control wells - Contamination of media or reagents- Natural product interference (color or fluorescence)- High spontaneous cell death- Use fresh, sterile media and reagents.- Run a control with this compound in cell-free media to check for direct reaction with assay reagents.- Ensure your cell line is healthy and not overly confluent, which can lead to increased cell death.
Unexpected dose-response curve (e.g., non-sigmoidal) - Compound precipitation at high concentrations- Compound degradation- Complex biological response (e.g., hormesis)- Check the solubility of this compound in your final assay concentrations.- Prepare fresh dilutions of the compound for each experiment.- Consider a wider range of concentrations and different incubation times to better characterize the response.

Quantitative Data Summary

CompoundCell LineAssayIC50 (µM)Reference
Ketone derivative of xylopic acidMCF7 (Human Breast Cancer)Not specified3 ± 1[1][2][3]
Ketone derivative of xylopic acidA549 (Human Lung Adenocarcinoma)Not specified8 ± 1[1][2][3]
Cisplatin (Positive Control)MCF7 (Human Breast Cancer)Not specified19 ± 3[1][2]
Cisplatin (Positive Control)A549 (Human Lung Adenocarcinoma)Not specified15 ± 4[1][2]

Note: The data presented is for a ketone derivative of xylopic acid, a compound structurally related to this compound.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT to a colored formazan product.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Appropriate cancer cell line and complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (Exponential Growth) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep This compound Stock Solution (in DMSO) Treatment Treat Cells with Serial Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation Assay_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT) Incubation->Assay_Reagent Final_Incubation Incubate for Reagent Conversion Assay_Reagent->Final_Incubation Readout Measure Signal (e.g., Absorbance) Final_Incubation->Readout Data_Processing Calculate % Viability vs. Vehicle Control Readout->Data_Processing IC50 Determine IC50 Value Data_Processing->IC50

Caption: General workflow for a cytotoxicity assay.

Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor Binds to DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2_Family Bcl-2 Family Modulation (Bax/Bak activation) Caspase8->Bcl2_Family Cleaves Bid (connects pathways) Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Substrate_Cleavage Cleavage of Cellular Substrates Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

References

Technical Support Center: Deacetylxylopic Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deacetylxylopic acid. Due to the limited specific data on this compound, this guide draws upon information from the closely related parent compound, xylopic acid, and the broader class of kaurane diterpenoids to which it belongs. The principles and protocols provided are broadly applicable and can serve as a strong starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

This compound is a kaurane diterpene, a class of natural compounds known for a variety of biological activities. While specific research on this compound is limited, based on its structural similarity to xylopic acid and other kaurane diterpenoids, it is expected to exhibit anti-inflammatory and anticancer properties.[1]

Q2: I am observing no biological effect of this compound in my in vitro assays. What could be the reason?

Several factors could contribute to a lack of observed activity:

  • Compound Quality and Purity: Ensure the purity of your this compound sample. Impurities can interfere with the assay or the compound's activity.

  • Solubility: this compound, like many diterpenoids, may have poor solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to your cell culture medium. Precipitates can lead to inaccurate concentrations and lack of cellular uptake.

  • Concentration Range: You may be using a concentration range that is too low to elicit a biological response. It is advisable to perform a dose-response study over a wide range of concentrations.

  • Cell Line Sensitivity: Not all cell lines will respond to a given compound in the same way. The target signaling pathways for this compound may not be active or relevant in the cell line you are using.

  • Experimental Conditions: Factors such as incubation time, cell density, and serum concentration in the media can all influence the outcome of the experiment.

Q3: My results with this compound are inconsistent between experiments. What are the common sources of variability?

Inconsistent results are a common challenge in natural product research. Key factors to consider are:

  • Compound Stability: this compound's stability in solution, especially once diluted in culture medium, should be considered. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

  • Cell Passage Number: The characteristics of cell lines can change over time with increasing passage number. It is crucial to use cells within a consistent and low passage number range for all experiments.

  • Reagent Variability: Ensure consistency in all reagents used, including cell culture media, serum, and assay kits. Batch-to-batch variation in these reagents can introduce variability.

  • Pipetting and Dilution Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final compound concentration.

  • Assay-Specific Variability: Each assay has its own sources of potential error. Refer to the specific troubleshooting guides for each assay in the sections below.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT, LDH)

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells after adding the compound. If precipitation is observed, consider using a lower concentration range, a different solvent, or adding a small percentage of a solubilizing agent (e.g., Pluronic F-68).
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results.
Incubation Time The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time.
Interference with Assay Reagents Some natural compounds can interfere with the chemistry of cytotoxicity assays. For example, compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal. Run a cell-free control with the compound and the assay reagent to check for interference.
Incomplete Solubilization of Formazan (MTT Assay) Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Incomplete solubilization will lead to lower absorbance readings.[2]
High Background LDH in Serum (LDH Assay) Serum in the culture medium contains LDH, which can contribute to high background signal. Reduce the serum concentration or use serum-free medium during the assay. Always include a background control (medium without cells).[3]

Representative Data: IC50 Values of Xylopic Acid in Cancer Cell Lines

The following table provides representative IC50 values for the related compound, xylopic acid, to offer a potential starting point for concentration ranges in your experiments.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer25.7[4]
HCT116Colon CancerNot specified[5]
HepG2Liver Cancer25.7[4]
Issue 2: No or Low Inhibition of Inflammatory Markers (e.g., NO, TNF-α, IL-6)

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inadequate Inflammatory Stimulus Ensure that your inflammatory stimulus (e.g., LPS) is potent enough to induce a robust inflammatory response. Titrate the concentration of the stimulus to find the optimal concentration that gives a strong but not maximal response, allowing for the detection of inhibitory effects.
Timing of Compound Treatment The timing of this compound treatment relative to the inflammatory stimulus is critical. Investigate whether pre-treatment, co-treatment, or post-treatment is most effective for inhibiting the inflammatory response.
Cytokine/Nitrite Instability Cytokines and nitrite can be unstable. Collect and assay supernatants promptly, or store them at -80°C if immediate analysis is not possible. Avoid multiple freeze-thaw cycles.
Interference with Griess Reagent (NO Assay) Phenolic compounds can interfere with the Griess reaction. Run a control with your compound and the Griess reagent in the absence of cells to check for any direct reaction.[6]
Cross-reactivity in ELISA Ensure the ELISA kit you are using is specific for the species you are working with (e.g., human, mouse, rat) to avoid non-specific binding and inaccurate results.

Representative Data: Anti-inflammatory Activity of Xylopic Acid

AssayModelEffectReference
Albumen DenaturationIn vitroIC50 of 15.55 µg/mL[7]
Carrageenan-induced paw edemaIn vivo (mice)Inhibition of maximal edema[7]
TNF-α and IL-6 productionTHP-1 macrophagesSignificant decrease at 250 and 500 µg/mL[8]

Experimental Protocols

Cell Viability - MTT Assay

This protocol is adapted for natural compounds and aims to assess the metabolic activity of cells as an indicator of viability.[2]

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and low (typically <0.5%).

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Anti-inflammatory Activity - Nitric Oxide (NO) Assay (Griess Assay)

This protocol measures the production of nitric oxide by assessing the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[9][10]

Materials:

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Nitrite standard solution

  • 96-well plates

  • RAW 264.7 macrophage cells (or other suitable cell line)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration based on a standard curve generated with the nitrite standard solution.

Signaling Pathways and Visualizations

This compound, as a kaurane diterpenoid, is likely to exert its anti-inflammatory and anticancer effects by modulating key signaling pathways.

Anti-inflammatory Signaling Pathway

Kaurane diterpenoids often inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc Translocates Deacetylxylopic_acid This compound Deacetylxylopic_acid->IKK Inhibits Deacetylxylopic_acid->MAPKKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Pro_inflammatory_genes Activates MAPK_nuc->Pro_inflammatory_genes Activates

Caption: Putative anti-inflammatory mechanism of this compound.

Anticancer (Apoptosis) Signaling Pathway

The anticancer activity of kaurane diterpenoids is often mediated through the induction of apoptosis (programmed cell death). This can occur via the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases.

apoptosis_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2 Bcl-2 Bcl2->Cytochrome_c Inhibits Release Deacetylxylopic_acid This compound Deacetylxylopic_acid->Bax Activates Deacetylxylopic_acid->Bcl2 Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis induction pathway by this compound.

Experimental Workflow Troubleshooting

This diagram outlines a logical workflow for troubleshooting inconsistent experimental results.

troubleshooting_workflow Start Inconsistent Results Observed Check_Compound Verify Compound Integrity (Purity, Solubility, Stability) Start->Check_Compound Is_Compound_OK Compound OK? Check_Compound->Is_Compound_OK Check_Cells Assess Cell Health & Consistency (Passage #, Morphology, Viability) Is_Cells_OK Cells OK? Check_Cells->Is_Cells_OK Check_Protocol Review Experimental Protocol (Reagents, Concentrations, Timing) Is_Protocol_OK Protocol Followed Correctly? Check_Protocol->Is_Protocol_OK Is_Compound_OK->Check_Cells Yes Re_purify Re-purify or Obtain New Compound Is_Compound_OK->Re_purify No Is_Cells_OK->Check_Protocol Yes New_Cells Use New Batch of Cells Is_Cells_OK->New_Cells No Revise_Protocol Revise and Standardize Protocol Is_Protocol_OK->Revise_Protocol No Repeat_Experiment Repeat Experiment with Controls Is_Protocol_OK->Repeat_Experiment Yes Re_purify->Check_Compound New_Cells->Check_Cells Revise_Protocol->Check_Protocol Consistent_Results Consistent Results Achieved Repeat_Experiment->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Deacetylxylopic Acid (DXA) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Deacetylxylopic acid (DXA) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DXA)? this compound (DXA), CAS Number 6619-95-0, is a kaurane diterpenoid isolated from natural sources such as the herbs of Nouelia insignis.[][2] It is a derivative of xylopic acid, a compound known for its anti-inflammatory properties.[3] DXA is investigated for its potential pharmacological activities, including anticancer and anti-inflammatory effects.

Q2: What are the primary in vitro applications of DXA? DXA is primarily utilized in in vitro research to investigate its potential as an anti-inflammatory and anticancer agent. Studies often involve assessing its effects on cancer cell proliferation, apoptosis, and key inflammatory pathways in various cell lines.[4][5]

Q3: How should I prepare a stock solution of this compound? To prepare a stock solution, dissolve DXA powder in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions (e.g., 10-20 mM).[2][6] Ensure the compound is fully dissolved before making further dilutions in cell culture medium. For detailed steps, refer to Protocol 1 .

Q4: What is a recommended starting concentration range for my experiments? A broad concentration range is recommended for initial screening to identify the active window.[7] For cytotoxicity and mechanistic studies, a common starting range is between 0.1 µM and 100 µM.[8] It is crucial to perform a dose-response study to determine the optimal concentration and the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.[9]

Q5: How should I store DXA stock solutions? For long-term storage, stock solutions should be stored as aliquots in tightly sealed vials at -20°C or -80°C.[10] This minimizes degradation from repeated freeze-thaw cycles. Generally, solutions can be stable for up to two weeks at -20°C, but it is always best to prepare fresh solutions when possible.[2]

Data Presentation

Table 1: Properties and Solubility of this compound

PropertyValueSource
CAS Number 6619-95-0[2]
Molecular Formula C₂₀H₃₀O₃[]
Molecular Weight 318.45-318.5 g/mol [][6]
Appearance Powder[11]
Recommended Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Storage (Powder) 2-8°C for up to 24 months[2]
Storage (In Solvent) -20°C for up to 2 weeks; -80°C for up to 6 months[2][10]

Table 2: Recommended Starting Concentration Ranges for Common In Vitro Assays

Assay TypeCell TypeRecommended Starting RangeKey Considerations
Cytotoxicity (e.g., MTT, LDH) Cancer cell lines (e.g., HepG2, HeLa)0.1 µM - 150 µMPerform a dose-response curve to determine the IC50.[8][12]
Anti-inflammatory (e.g., Griess, ELISA) Macrophages (e.g., RAW 264.7)1 µM - 50 µMEnsure concentrations used are non-toxic to the cells.
Apoptosis (e.g., Flow Cytometry) Cancer cell linesIC50 and 2x IC50 valuesTime-course experiments (24, 48, 72h) are recommended.[13]
Mechanism of Action (e.g., Western Blot) Relevant cell lines0.5x, 1x, and 2x IC50 valuesCorrelate protein expression changes with functional outcomes.

Troubleshooting Guide

Q: My DXA is precipitating after being added to the cell culture medium. What should I do? A: This is likely a solubility issue.

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically ≤ 0.5%, as higher concentrations can be toxic and cause precipitation.

  • Pre-warm Medium: Add the DXA stock solution to pre-warmed (37°C) culture medium and mix immediately and thoroughly.

  • Test Media Components: Some components in chemically defined media can affect compound stability and solubility.[14][15] If the problem persists, consider testing stability directly in the medium.[16]

Q: I am not observing any biological effect from DXA treatment. Why might this be? A: Several factors could be responsible.

  • Concentration Too Low: The concentrations tested may be below the effective range for your specific cell line or endpoint. Try a broader and higher concentration range. It is common for in vitro assays to require significantly higher concentrations than in vivo plasma levels.[7][17]

  • Incubation Time: The duration of exposure may be insufficient. Both concentration and time are critical parameters.[9][18] Consider a time-course experiment (e.g., 24, 48, 72 hours).

  • Compound Instability: DXA may be unstable in your specific cell culture medium over the incubation period. Test its stability by incubating it in the medium for the duration of your experiment and analyzing its concentration using HPLC or LC-MS.[16]

  • Cell Line Resistance: The chosen cell line may be resistant to the effects of DXA.

Q: I am observing high levels of cytotoxicity even at very low DXA concentrations. What is the cause? A: This could be due to the compound itself or experimental artifacts.

  • Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) might be too high for your cells. Always run a vehicle control (medium + solvent) to assess solvent toxicity.

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive. Perform a careful dose-response with very low starting concentrations.

  • Assay Interference: Some natural products can interfere with assay readouts (e.g., MTT reduction).[19] Confirm cytotoxicity with a secondary assay that uses a different detection principle, such as an LDH release assay.

Q: My experimental results are not reproducible. How can I improve consistency? A: Lack of reproducibility often stems from variations in reagents or procedures.

  • Stock Solution: Use freshly prepared stock solutions or ensure frozen aliquots have not undergone multiple freeze-thaw cycles.

  • Cell Health and Passage: Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Standardize Procedures: Ensure consistent cell seeding density, incubation times, and washing steps.[20] Use an automated plate washer if available for assays like ELISA to improve washing consistency.[20]

  • Pipetting: Calibrate pipettes regularly and use proper techniques to ensure accurate dispensing of the compound and reagents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of DXA powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, high-purity DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolution: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While DMSO is sterile, if there are concerns, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into small-volume, sterile aliquots. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of DXA from your stock solution in complete culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of DXA. Include wells for "untreated control" (medium only) and "vehicle control" (medium + highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to mix.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control. Plot the percentage of viability against the log of the DXA concentration to determine the IC50 value.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol is for assessing the anti-inflammatory effect of DXA on LPS-stimulated macrophages (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of DXA. Incubate for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.[21]

    • Incubate for 10 minutes at room temperature, protected from light.[21]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (0.1% NED in water) to each well.[21]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-only treated control.

Visualizations: Workflows and Signaling Pathways

G Diagram 1: DXA In Vitro Concentration Optimization Workflow prep Prepare DXA Stock (e.g., 20 mM in DMSO) range_finding Initial Broad Range Screen (e.g., 0.1 µM to 100 µM) prep->range_finding cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) range_finding->cytotoxicity ic50 Calculate IC50 Value cytotoxicity->ic50 Dose-Response Curve non_toxic Select Non-Toxic Concentrations (< IC50) cytotoxicity->non_toxic Identify concentrations with >90% viability mechanistic Mechanistic Studies (e.g., Apoptosis, Western Blot) ic50->mechanistic Use 0.5x, 1x, 2x IC50 analysis Data Analysis & Interpretation mechanistic->analysis functional Functional Assays (e.g., Anti-inflammatory) non_toxic->functional functional->analysis

Caption: Diagram 1: A typical workflow for optimizing DXA concentration in vitro.

G Diagram 2: Troubleshooting Unexpected Cytotoxicity start High Cytotoxicity Observed at Low DXA Concentrations q1 Is the Vehicle Control (e.g., DMSO only) also toxic? start->q1 a1_yes Solvent concentration is too high. Reduce final solvent % (e.g., <0.1%) q1->a1_yes Yes a1_no Solvent is not the primary cause. q1->a1_no No q2 Did DXA precipitate in the culture medium? a1_no->q2 a2_yes Precipitate may cause physical stress/toxicity. Improve solubility (see solubility guide). q2->a2_yes Yes a2_no Compound is likely soluble. q2->a2_no No q3 Confirm with a second, mechanistically different cytotoxicity assay (e.g., LDH). a2_no->q3 q4 Does the second assay confirm high toxicity? q3->q4 a4_yes Cell line is highly sensitive to DXA. Test a lower concentration range. q4->a4_yes Yes a4_no Initial assay may have artifacts (e.g., MTT interference). Use the second assay for screening. q4->a4_no No

Caption: Diagram 2: A logical flowchart for troubleshooting high cytotoxicity.

G Diagram 3: Postulated Anti-Inflammatory Signaling Pathway of DXA cluster_0 Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK IKK IKK Complex LPS->IKK DXA This compound (DXA) DXA->MAPK Inhibition DXA->IKK Inhibition NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκBα IKK->IkB Phosphorylates & Degrades IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Genes->Mediators Expression Response Inflammatory Response Mediators->Response

Caption: Diagram 3: Potential mechanism of DXA via inhibition of MAPK and NF-κB pathways.

G Diagram 4: Postulated Anticancer Apoptotic Pathway of DXA DXA This compound (DXA) p53 p53 Activation DXA->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrion Bax->Mito Promotes Permeability Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Diagram 4: DXA inducing apoptosis via the intrinsic mitochondrial pathway.

References

Technical Support Center: Scaling Up Deacetylxylopic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Deacetylxylopic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scaling up of this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound, a complex kaurane diterpenoid, presents several key challenges:

  • Stereoselectivity: The core structure of this compound contains multiple stereocenters. Maintaining the correct stereochemistry on a larger scale can be difficult, often requiring careful selection of reagents and reaction conditions.

  • Reagent Stoichiometry and Addition: Inconsistent yields are often traced back to improper reagent stoichiometry and addition rates, which become more critical at scale.

  • Temperature Control: Exothermic or endothermic steps can lead to localized temperature fluctuations in large reactors, affecting reaction kinetics and potentially leading to side product formation.

  • Purification: The separation of this compound from structurally similar impurities and byproducts becomes more challenging on a larger scale, often requiring advanced chromatographic techniques.

  • Solvent Effects: The choice of solvent can significantly impact reaction outcomes. Solvents that are effective at the lab scale may not be suitable for large-scale production due to safety, cost, or environmental concerns.

Q2: How can I improve the yield of my this compound synthesis?

A2: Improving the yield often involves a multi-faceted approach:

  • Optimize Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, and catalyst loading. Design of Experiments (DoE) can be a powerful tool for this.

  • Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of sensitive reagents and intermediates.

  • Reagent Purity: Use high-purity starting materials and reagents to minimize the formation of side products.

  • Step-wise Purification: Purify intermediates at key stages of the synthesis to prevent the accumulation of impurities that could interfere with subsequent reactions.

Q3: What are the best practices for purifying this compound at a larger scale?

A3: Large-scale purification of this compound typically involves a combination of techniques:

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Careful selection of the solvent system is crucial.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) are commonly used.[1][2][3] Method development at the analytical scale is essential before scaling up.

  • Extraction: Liquid-liquid extraction can be used to remove major impurities and to isolate the product from the reaction mixture. The choice of solvents and pH adjustments are critical for efficient separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield - Incomplete reaction- Degradation of product or intermediates- Suboptimal reaction conditions- Monitor reaction progress by TLC or LC-MS to ensure completion.- Ensure anhydrous and inert conditions.- Re-optimize temperature, concentration, and reaction time.
Poor Stereoselectivity - Incorrect chiral auxiliary or catalyst- Non-optimal reaction temperature- Screen different chiral catalysts or auxiliaries.- Perform the reaction at lower temperatures to enhance selectivity.
Formation of Side Products - Presence of impurities in starting materials- Incorrect reaction temperature or time- Non-inert atmosphere- Use highly purified starting materials.- Tightly control reaction parameters.- Degas solvents and use a robust inert atmosphere.
Difficulty in Purification - Co-eluting impurities- Product instability on silica gel- Develop a more selective HPLC method.- Consider alternative purification techniques like crystallization or preparative SFC.- Use a different stationary phase for chromatography (e.g., alumina, C18).
Inconsistent Results Between Batches - Variation in raw material quality- Poor process control- Implement stringent quality control for all starting materials.- Standardize all reaction setup and workup procedures.

Experimental Protocols

General Protocol for a Key Coupling Step in Kaurane Diterpenoid Synthesis

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Preparation: The kaurane core intermediate (1.0 eq) is dissolved in anhydrous THF (0.1 M). In a separate flask, the coupling partner (1.2 eq) is dissolved in anhydrous THF.

  • Reaction Execution: The solution of the kaurane intermediate is cooled to -78 °C in a dry ice/acetone bath. A solution of a suitable organolithium reagent (e.g., n-BuLi, 1.1 eq) is added dropwise via syringe, and the mixture is stirred for 30 minutes at -78 °C. The solution of the coupling partner is then added dropwise via the dropping funnel over a period of 15 minutes.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 60% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Material (Kaurane Precursor) B Key Coupling Reaction A->B C Cyclization/Functionalization B->C D Crude this compound C->D E Aqueous Workup & Extraction D->E F Column Chromatography E->F G Crystallization F->G H Pure this compound G->H I HPLC Purity Check H->I J NMR/MS Characterization H->J

Caption: General experimental workflow for this compound synthesis.

troubleshooting_pathway start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Is reaction complete? degradation Degradation Observed incomplete->degradation Yes action_time Increase Reaction Time/ Temperature incomplete->action_time No multiple_spots Multiple Products degradation->multiple_spots No action_conditions Check Inertness/ Reagent Purity degradation->action_conditions Degradation? action_purification Optimize Purification multiple_spots->action_purification No action_stereo Re-evaluate Stereocontrol multiple_spots->action_stereo Stereoisomers? end_good Problem Solved action_time->end_good action_conditions->end_good action_purification->end_good action_stereo->end_good end_bad Consult Senior Chemist

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Deacetylxylopic Acid and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are using deacetylxylopic acid in fluorescent assays and may be concerned about potential interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diterpenoid natural product.[][2][3] It is isolated from the herbs of Nouelia insignis.[][3] It is available as a powder and is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]

Q2: Can this compound interfere with my fluorescent assay?

While there are no specific studies detailing fluorescence interference caused by this compound, it is a possibility with any small molecule, particularly those with complex chemical structures.[4][5][6] Interference can manifest in two primary ways: autofluorescence and fluorescence quenching.[5][7][8]

Q3: What is autofluorescence and how can it affect my results?

Autofluorescence is the natural emission of light by a compound when it is excited by light.[5] If this compound is autofluorescent at the excitation and emission wavelengths used in your assay, it can lead to a false-positive signal.[8] This would artificially increase the measured fluorescence, potentially masking a true negative result or exaggerating a positive one.

Q4: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[9] This can occur through various mechanisms, such as the test compound absorbing the excitation or emission light (the "inner filter effect").[5][8] If this compound quenches the signal of your fluorescent probe, it can lead to a false-positive result in assays where a decrease in signal indicates the desired outcome (e.g., an inhibition assay).[5]

Q5: What are the first steps I should take if I suspect interference from this compound?

The first step is to perform a set of control experiments to determine if this compound is autofluorescent or if it quenches your fluorophore at the concentrations used in your assay.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential fluorescence interference from this compound.

Step 1: Perform Control Experiments

To diagnose potential interference, you must run the following control experiments.

  • Compound-Only Control (for Autofluorescence): Measure the fluorescence of this compound in your assay buffer at the same concentrations used in your main experiment, but without any of your other assay components (e.g., enzyme, substrate, cells).

  • Fluorophore + Compound Control (for Quenching): Measure the fluorescence of your assay's fluorophore in the presence and absence of this compound.

Step 2: Analyze the Data

The results from your control experiments will help you identify the nature of the interference.

Example Data: Autofluorescence Check
This compound (µM)Average Fluorescence Units (RFU)
0 (Buffer Blank)52
1250
51250
102500
256250
5012500

Interpretation: A concentration-dependent increase in fluorescence in the absence of the assay's specific fluorophore indicates that this compound is autofluorescent at the tested wavelengths.

Example Data: Quenching Check
This compound (µM)Average Fluorescence Units (RFU)% of Control (Fluorophore Only)
0 (Fluorophore Only)50,000100%
148,50097%
542,50085%
1035,00070%
2522,50045%
5010,00020%

Interpretation: A concentration-dependent decrease in the fluorophore's signal in the presence of this compound suggests that the compound is quenching the fluorescence.

Step 3: Mitigation Strategies

Based on your findings, you can employ several strategies to mitigate the interference.

If Autofluorescence is Detected:
  • Subtract Background: If the autofluorescence is low to moderate, you can subtract the signal from the "compound-only" control from your experimental wells.

  • Shift Wavelengths: A common strategy is to "red-shift" your assay by choosing a fluorophore that excites and emits at longer wavelengths (e.g., >600 nm), as compound autofluorescence is often weaker in this region of the spectrum.[4][6][10]

  • Reduce Compound Concentration: Use the lowest possible concentration of this compound that still produces the desired biological effect.

If Quenching is Detected:
  • Change Fluorophore: Select a different fluorophore that is less susceptible to quenching by your compound.

  • Perform a "Pre-Read": Read the fluorescence of your plate after adding all components except the fluorophore, and then again after adding the fluorophore. This can sometimes help to correct for quenching effects.

  • Use an Orthogonal Assay: Confirm your results with a non-fluorescence-based method, such as an absorbance or luminescence-based assay.[6]

Experimental Protocols

Protocol 1: Measuring Compound Autofluorescence

Objective: To determine if this compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Black, opaque microplate (e.g., 96-well or 384-well)

  • Fluorescence microplate reader

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your main assay.

  • Add the dilutions to the wells of the microplate.

  • Include wells containing only the assay buffer to serve as a blank.

  • Set the microplate reader to the same excitation and emission wavelengths used for your primary assay.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.[5]

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound

  • Assay fluorophore (at the concentration used in the primary assay)

  • Assay buffer

  • Black, opaque microplate

  • Fluorescence microplate reader

Methodology:

  • Prepare a solution of the assay fluorophore in the assay buffer at the final concentration used in your experiment.

  • Prepare a serial dilution of this compound.

  • In the microplate, add the fluorophore solution to a set of wells.

  • Add the serial dilutions of this compound to these wells.

  • Include control wells with the fluorophore and assay buffer only (no this compound).

  • Incubate the plate under the same conditions as your primary assay.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence suggests quenching.[5]

Protocol 3: Determining the Spectral Profile of this compound

Objective: To determine the excitation and emission spectra of this compound to identify wavelengths that can be used to avoid interference.

Materials:

  • This compound

  • Appropriate solvent/assay buffer

  • Spectrofluorometer

  • Quartz cuvettes or appropriate microplates

Methodology:

  • Emission Spectrum: a. Prepare a solution of this compound in the assay buffer at the highest concentration you plan to use. b. Set the spectrofluorometer to an excitation wavelength commonly used in fluorescence assays (e.g., 485 nm) or the excitation wavelength of your assay's fluorophore. c. Scan a range of emission wavelengths (e.g., 500 nm to 700 nm) to detect the fluorescence emission profile.

  • Excitation Spectrum: a. Set the emission wavelength on the spectrofluorometer to the peak emission wavelength determined in the previous step (if any). b. Scan a range of excitation wavelengths (e.g., 300 nm to 500 nm) to see which wavelengths produce the strongest fluorescence.

Visualizations

Interference_Troubleshooting_Workflow Troubleshooting Workflow for Potential Assay Interference start Start: Suspected Interference with this compound control_exp Perform Control Experiments: 1. Compound-Only (Autofluorescence) 2. Fluorophore + Compound (Quenching) start->control_exp analyze_data Analyze Control Data control_exp->analyze_data is_autofluorescent Is there concentration-dependent fluorescence in the compound-only control? analyze_data->is_autofluorescent is_quenching Is there concentration-dependent decrease in fluorescence with the fluorophore? is_autofluorescent->is_quenching No mitigate_auto Mitigate Autofluorescence: - Subtract background - Shift to red-shifted fluorophore - Lower compound concentration is_autofluorescent->mitigate_auto Yes no_interference No significant interference detected. Proceed with the primary assay. is_quenching->no_interference No mitigate_quench Mitigate Quenching: - Change fluorophore - Use an orthogonal (non-fluorescent) assay is_quenching->mitigate_quench Yes end Proceed with optimized assay or orthogonal method no_interference->end mitigate_auto->end mitigate_quench->end

Troubleshooting workflow for assay interference.

Fluorescence_Interference_Mechanisms Mechanisms of Fluorescence Interference cluster_autofluorescence Autofluorescence cluster_quenching Fluorescence Quenching excitation1 Excitation Light compound This compound excitation1->compound Excites emission1 False Positive Signal (Compound Emission) compound->emission1 Emits Light detector1 Detector emission1->detector1 Measures Increased Signal excitation2 Excitation Light fluorophore Assay Fluorophore excitation2->fluorophore quencher This compound (Quencher) fluorophore->quencher Interacts with no_emission Reduced or No Signal quencher->no_emission detector2 Detector no_emission->detector2 Measures Decreased Signal Kinase_Signaling_Pathway Hypothetical Kinase Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression deacetylxylopic_acid This compound deacetylxylopic_acid->raf Potential Inhibition

References

Technical Support Center: Deacetylxylopic Acid Purity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of a Deacetylxylopic acid sample. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to assess the purity of a this compound sample?

A1: The purity of a this compound sample is typically determined using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] A melting point determination can also serve as a useful indicator of purity.[4]

Q2: What kind of impurities can be expected in a this compound sample?

A2: Impurities in a natural product sample like this compound can originate from various sources.[5][6][7] These can include:

  • Residual Solvents: Solvents used during the extraction and purification process (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone).[8][9]

  • Related Diterpenoids: Structurally similar compounds from the same natural source.

  • Degradation Products: Compounds formed due to exposure to light, heat, or adverse pH conditions during isolation or storage.

  • Reagents and By-products: Chemicals used during any synthetic or semi-synthetic modification steps.[6]

Q3: What is a typical purity specification for a research-grade this compound sample?

A3: Commercially available research-grade this compound is often supplied with a purity of ≥95% or ≥98%, as determined by HPLC.[8][9][10][11] For use in sensitive biological assays or as a reference standard, higher purity (≥99%) is often desirable.

Q4: How can I interpret the results from different analytical techniques to confirm purity?

A4: A multi-technique approach provides the most comprehensive purity assessment:

  • HPLC: A single, sharp, and symmetrical peak in the chromatogram suggests high purity. The peak area percentage is used to quantify the purity.

  • LC-MS: Confirms the molecular weight of the main component and helps in identifying the mass of any impurities.

  • NMR: The ¹H and ¹³C NMR spectra should show signals corresponding to the structure of this compound. The absence of significant unassigned signals indicates high purity.

  • Melting Point: A sharp melting point range (typically within 1-2°C) is indicative of a pure compound. Impurities tend to broaden and depress the melting point.[4]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks - Incorrect mobile phase composition.- Detector issue (e.g., lamp off).- Sample degradation.- Prepare fresh mobile phase and ensure correct proportions.- Check detector settings and lamp status.- Prepare a fresh sample solution.
Broad or Tailing Peaks - Column contamination or degradation.- Mismatch between injection solvent and mobile phase.- Column overloading.- Flush the column with a strong solvent or replace it.- Dissolve the sample in the mobile phase if possible.- Reduce the injection volume or sample concentration.
Split Peaks - Clogged column frit.- Channeling in the column packing.- Injector issue.- Back-flush the column or replace the frit.- Replace the column.- Inspect and clean the injector.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Temperature fluctuations.- Degas the mobile phase and purge the system.- Use HPLC-grade solvents and flush the detector cell.- Use a column oven to maintain a stable temperature.[10][12][]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrument and column used.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol or acetonitrile to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the identification and confirmation of the molecular weight of this compound.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Parameters (Illustrative):

    • Ionization Mode: ESI-Negative

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 100-500

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the sample preparation for NMR analysis.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

Data Presentation

Table 1: Illustrative HPLC Purity Data for a this compound Sample
Peak No.Retention Time (min)Area (%)
115.898.7
217.20.8
319.50.5
Total 100.0
Table 2: Expected Mass Spectrometry Data for this compound
IonExpected m/z
[M-H]⁻317.21
[M+HCOO]⁻363.22

Visualizations

Purity_Confirmation_Workflow cluster_0 Initial Assessment cluster_1 Purity Evaluation cluster_2 Further Characterization cluster_3 Troubleshooting cluster_4 Final Confirmation start This compound Sample hplc HPLC Analysis start->hplc purity_check Purity ≥ 95%? hplc->purity_check lcms LC-MS Analysis purity_check->lcms Yes troubleshoot Troubleshoot & Purify purity_check->troubleshoot No nmr NMR Analysis lcms->nmr melting_point Melting Point nmr->melting_point end Purity Confirmed melting_point->end

Caption: Workflow for confirming the purity of a this compound sample.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Abnormal Chromatogram peak_shape Broad or Tailing Peaks? start->peak_shape split_peak Split Peaks? start->split_peak baseline_issue Noise or Drift? start->baseline_issue solution_column Check/Replace Column peak_shape->solution_column solution_mobile_phase Prepare Fresh Mobile Phase peak_shape->solution_mobile_phase split_peak->solution_column solution_injector Inspect Injector split_peak->solution_injector baseline_issue->solution_mobile_phase solution_degas Degas Mobile Phase baseline_issue->solution_degas

Caption: Decision tree for troubleshooting common HPLC issues.

References

Addressing batch-to-batch variability of commercial Deacetylxylopic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of commercial Deacetylxylopic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (DAA) is a naturally occurring diterpenoid compound.[1][] It is typically isolated from botanical sources, such as the herbs of Nouelia insignis.[1][] In research settings, it is provided as a powder and is soluble in various organic solvents, including DMSO, chloroform, and acetone.[1] Due to its biological origin, it is classified as a natural product.

Q2: What causes batch-to-batch variability in commercial this compound?

A2: Batch-to-batch variability is an inherent challenge with natural products.[3][4] The primary causes can be grouped into two categories:

  • Raw Material Variation: The chemical composition of the source plant can be influenced by numerous factors, including the specific plant genetics, geographical location, climate, soil conditions, and the timing of the harvest.[3][5]

  • Manufacturing and Processing Differences: Variations in the extraction, purification, and drying methods can significantly alter the final product's composition.[5] This includes the choice of solvents, temperature and pressure conditions, and handling procedures, which can affect the purity and impurity profile of the final DAA product.[3]

Q3: Can physical differences, like color or particle size, indicate a problem with a new batch?

A3: Yes, physical differences can be the first sign of batch variability. While minor changes in color or powder texture might not always affect the biological activity, they can be indicative of differences in the raw material source or processing.[6][7] For example, particle size can affect solubility and dissolution rates, which may influence experimental outcomes.[7] Any noticeable physical difference should prompt a more thorough quality control check before use.

Q4: How should I properly store this compound to ensure its stability?

A4: Proper storage is critical for maintaining the integrity of this compound. The recommended storage temperature for long-term stability is -20°C.[8][9] For short-term use, 2-8°C is acceptable.[8] It is crucial to keep the container tightly closed in a dry, well-ventilated area to prevent degradation from moisture and air.[8] Avoid exposure to strong acids, alkalis, and oxidizing agents.[8]

Troubleshooting Guide

Q: My current batch of this compound shows significantly lower biological activity compared to a previous batch. What steps should I take?

A: This is a common issue stemming from batch variability. A systematic approach is needed to identify the cause.

  • Step 1: Verify Identity and Purity: Confirm that the new batch is indeed this compound and meets the expected purity levels. Use analytical techniques like HPLC-UV for purity assessment and ¹H-NMR for structural confirmation. Compare the results against the Certificate of Analysis (CofA) and data from your previous, well-performing batch.

  • Step 2: Check for Impurities: An altered impurity profile can interfere with biological activity. Use HPLC to create a "fingerprint" of the new batch and compare it to the old one. New or significantly larger impurity peaks may indicate the presence of antagonists or inactive related compounds.

  • Step 3: Assess Solubility and Stability: Ensure the compound is fully dissolved. Visually inspect for any precipitate. Poor solubility can lead to a lower effective concentration in your assay. Also, consider if the compound may have degraded due to improper storage or handling.

  • Step 4: Perform a Dose-Response Curve: Run a full dose-response experiment with the new batch. The EC₅₀ or IC₅₀ value may have shifted. This provides quantitative data on the extent of the activity difference and helps in adjusting concentrations for future experiments.

G start Inconsistent Biological Activity Observed check_purity Step 1: Verify Identity & Purity (HPLC, NMR) start->check_purity compare_data Compare to Previous Batch Data & Certificate of Analysis check_purity->compare_data purity_ok Purity & Structure Match? compare_data->purity_ok check_impurities Step 2: Analyze Impurity Profile (HPLC Fingerprinting) purity_ok->check_impurities  Yes contact_supplier Action: Contact Supplier with Data purity_ok->contact_supplier  No profile_match Impurity Profile Matches? check_impurities->profile_match check_solubility Step 3: Verify Solubility & Solution Stability profile_match->check_solubility  Yes profile_match->contact_supplier  No solubility_ok Fully Dissolved? check_solubility->solubility_ok dose_response Step 4: Perform Dose-Response Assay (Calculate new EC₅₀/IC₅₀) solubility_ok->dose_response  Yes re_dissolve Action: Re-prepare Stock Solution (Use sonication/warming if needed) solubility_ok->re_dissolve  No adjust_protocol Action: Adjust Experimental Protocol (e.g., concentration) dose_response->adjust_protocol re_dissolve->check_solubility

Caption: Troubleshooting workflow for inconsistent biological activity.

Q: I am observing new or different peaks in my HPLC analysis of a new batch. What could they be?

A: These peaks likely represent impurities or related substances that differ from your previous batch.

  • Organic Impurities: These can be by-products from the synthesis or extraction process, intermediates, or degradation products.[10]

  • Related Diterpenoids: The source plant contains a complex mixture of similar compounds. The purification process may not have completely removed other structurally related diterpenoids.

  • Degradation Products: If the sample was stored improperly or is old, DAA may have degraded. Degradation can be accelerated by exposure to harsh pH, high temperatures, or light.[11]

To characterize these peaks, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are required to determine their molecular weights, which can help in their identification.[11]

Q: My this compound is not dissolving properly in the solvent specified in my protocol. What should I do?

A: Solubility issues can arise from several factors.

  • Incorrect Solvent: Double-check that you are using a recommended solvent. DAA is soluble in DMSO, chloroform, and acetone but has poor solubility in water.[1]

  • Purity and Impurities: The presence of insoluble impurities can make the entire sample appear insoluble.

  • Particle Size: As a powder, different batches can have different particle sizes, which affects the dissolution rate.[7]

  • Solution Saturation: You may be trying to create a stock solution that is too concentrated. Check the solubility limits from the supplier's datasheet.

Troubleshooting Steps: Try gentle warming (if the compound's stability allows) or sonication to aid dissolution. If problems persist, consider using a different recommended solvent or preparing a less concentrated stock solution.

Data Presentation: Batch Comparison

To effectively manage variability, it is essential to compare key quantitative parameters between batches. A new batch should be qualified against an established reference batch before use in critical experiments.

Table 1: Example Comparison of Certificates of Analysis for Two Batches

ParameterBatch A (Reference)Batch B (New)Acceptable RangeComments
Appearance White to off-white powderLight beige powderWhite to light beigeMinor color variation is acceptable but noted.[6]
Purity (HPLC) 99.2%97.5%≥ 97.0%Batch B has lower purity but is within spec.
Largest Impurity 0.15%0.45%≤ 0.50%A specific impurity is higher in Batch B.
Total Impurities 0.80%2.50%≤ 3.0%Total impurities are significantly higher in Batch B.
Residual Solvent (DMSO) < 0.1%0.3%≤ 0.5%Both are acceptable.
IC₅₀ (Functional Assay) 5.2 µM8.9 µMWithin 2-fold of Ref.Activity of Batch B is lower; may require concentration adjustment.

Experimental Protocols for Quality Control

A consistent experimental workflow is crucial for qualifying new batches of this compound.

G start Receive New Batch of DAA doc_review Review Certificate of Analysis (CofA) & Compare with Previous Batches start->doc_review visual_inspect Visual Inspection (Color, Texture) doc_review->visual_inspect analytical_qc Analytical QC Testing visual_inspect->analytical_qc hplc Purity & Impurity Profile (HPLC-UV) analytical_qc->hplc nmr Structural Identity (¹H-NMR) analytical_qc->nmr functional_qc Functional QC Testing analytical_qc->functional_qc decision Data Review: Does Batch Meet Specifications? hplc->decision nmr->decision bioassay Biological Activity Assay (e.g., Cell Viability) functional_qc->bioassay bioassay->decision accept Accept Batch for Use decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: In-house quality control (QC) workflow for new batches.

Protocol 1: HPLC-UV Method for Purity Assessment and Impurity Profiling

This protocol provides a general method for determining the purity of this compound and comparing its chromatographic fingerprint between batches.

  • Objective: To quantify the purity of DAA and identify any changes in the impurity profile.

  • Instrumentation: HPLC system with a UV detector.

  • Materials:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (1:1, v/v).

    • This compound sample and reference standard.

  • Method:

    • Sample Preparation: Accurately weigh and dissolve DAA in the sample diluent to a final concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: 210 nm.

      • Gradient:

        • 0-5 min: 40% B

        • 5-25 min: 40% to 90% B

        • 25-30 min: 90% B

        • 30-31 min: 90% to 40% B

        • 31-35 min: 40% B (re-equilibration).

    • Analysis: Inject the sample. Purity is calculated based on the area percent of the main peak relative to the total peak area. Compare the entire chromatogram (the "fingerprint") to that of a reference batch to spot any new or significantly different impurity peaks.

Protocol 2: ¹H-NMR for Structural Confirmation

  • Objective: To confirm the chemical structure and identity of this compound.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Materials:

    • This compound sample.

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Method:

    • Sample Preparation: Dissolve 5-10 mg of the DAA sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • Acquisition: Acquire a standard proton (¹H) NMR spectrum.

    • Analysis: Compare the resulting spectrum with a reference spectrum for this compound. Verify that all characteristic chemical shifts and coupling patterns match the expected structure. Pay close attention to the signals corresponding to the vinyl group, methyl groups, and the proton adjacent to the hydroxyl group.

Protocol 3: Cell-Based Assay for Functional Qualification

  • Objective: To functionally qualify a new batch by comparing its biological activity (e.g., cytotoxicity, pathway inhibition) to a reference batch. This example uses a general cell viability assay.

  • Materials:

    • Relevant cancer cell line (e.g., A549, HeLa).

    • Cell culture medium, FBS, and antibiotics.

    • 96-well plates.

    • MTT or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo).

    • Plate reader.

  • Method:

    • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Preparation: Prepare stock solutions of the new batch and the reference batch of DAA in DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Treatment: Treat the cells with the diluted compounds for a specified duration (e.g., 48 or 72 hours). Include vehicle control (DMSO) wells.

    • Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate.

    • Data Acquisition: Read the absorbance or fluorescence on a plate reader.

    • Analysis: Normalize the data to the vehicle control. Plot the dose-response curves for both the new and reference batches and calculate the IC₅₀ value for each. A significant deviation (>2-3 fold) in the IC₅₀ value indicates a meaningful difference in biological potency.

Signaling Pathway Visualization

This compound, as a diterpenoid, may influence various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Understanding this can help in designing mechanistic studies.

G stimulus This compound (Hypothetical) receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor Activates pi3k PI3K receptor->pi3k Recruits & Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates bad Bad akt->bad Inhibits cell_survival Cell Survival akt->cell_survival Promotes apoptosis Apoptosis bad->apoptosis Promotes

Caption: Hypothetical activation of the PI3K/Akt pathway by DAA.

References

Technical Support Center: Enhancing the Oral Bioavailability of Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to addressing challenges in improving the oral bioavailability of Deacetylxylopic acid (DXA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound (DXA)?

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for DXA?

A2: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. It is a crucial tool in drug development as it helps in predicting the in vivo performance of a drug and selecting an appropriate formulation strategy. The four classes are:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Determining the BCS class of DXA is a critical first step. Given its likely poor water solubility, it would fall into Class II or IV. The choice of bioavailability enhancement strategy will heavily depend on its permeability characteristics.

Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble drugs like DXA?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[1][2][3] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[2]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at the molecular level can improve its solubility and dissolution.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and liposomes can improve the solubility and absorption of lipophilic drugs.[3]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble and/or permeable derivative that converts back to the active form in the body.[3]

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure in Preclinical Animal Models

Possible Cause: Poor aqueous solubility and slow dissolution of DXA in the GI tract.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility of DXA at different pH values (e.g., 1.2, 4.5, 6.8) and its partition coefficient (LogP) to understand its solubility and lipophilicity profile.

  • Evaluate Different Formulation Approaches:

    • Micronization/Nanonization: Reduce the particle size of the DXA powder and repeat the in vivo study.

    • Amorphous Solid Dispersion: Prepare a solid dispersion of DXA with a suitable hydrophilic polymer (e.g., PVP, HPMC) and evaluate its dissolution profile and in vivo performance.

    • Lipid-Based Formulation: Formulate DXA in a lipid-based system like SMEDDS and assess its emulsification properties and bioavailability.

  • Conduct In Vitro Dissolution Studies: Perform dissolution testing of your formulations in biorelevant media (e.g., FaSSIF, FeSSIF) to predict their in vivo behavior more accurately.

Issue 2: Promising In Vitro Dissolution but Still Poor In Vivo Bioavailability

Possible Cause: The issue might be related to poor permeability across the intestinal epithelium or significant first-pass metabolism.

Troubleshooting Steps:

  • Assess Permeability:

    • Caco-2 Permeability Assay: This in vitro model mimics the human intestinal epithelium and can provide an estimate of the drug's permeability and potential for active transport or efflux.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to assess passive permeability.

  • Investigate First-Pass Metabolism:

    • Liver Microsome Stability Assay: Determine the metabolic stability of DXA in liver microsomes from the relevant species (and human) to assess the extent of hepatic first-pass metabolism.

    • Inhibition of Metabolic Enzymes: Co-administration with a known inhibitor of relevant cytochrome P450 enzymes (if identified) could help confirm the role of first-pass metabolism.

  • Consider Permeation Enhancers or Prodrugs:

    • If permeability is the limiting factor, investigate the use of safe and effective permeation enhancers in your formulation.

    • A prodrug strategy could be designed to transiently increase the lipophilicity and membrane permeability of DXA.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability.

Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.[2]Simple, applicable to many drugs.Can lead to particle aggregation; may not be sufficient for very poorly soluble drugs.
Amorphous Solid Dispersions Drug is molecularly dispersed in a hydrophilic carrier in a high-energy amorphous state.Significant increase in solubility and dissolution rate.Potential for recrystallization during storage, affecting stability and performance.
Lipid-Based Formulations (e.g., SMEDDS) Drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract.[3]Enhances solubilization and can utilize lymphatic absorption, bypassing first-pass metabolism.Higher complexity in formulation development and manufacturing; potential for GI side effects with high surfactant concentrations.
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin cavity, increasing its apparent solubility.High efficiency in solubilizing many drugs.Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered.
Prodrugs Chemical modification of the drug to improve its physicochemical properties (e.g., solubility, permeability).[3]Can overcome multiple barriers simultaneously.Requires chemical synthesis and may introduce new metabolic and toxicological concerns.

Table 2: Key Experimental Protocols for Assessing Oral Bioavailability.

ExperimentPurposeBrief Methodology
Aqueous Solubility Determination To determine the solubility of DXA in aqueous media at different pHs.An excess amount of DXA is added to buffers of different pH (e.g., 1.2, 4.5, 6.8). The suspensions are shaken at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of dissolved DXA is measured by a suitable analytical method (e.g., HPLC).
In Vitro Dissolution Testing To evaluate the dissolution rate of different DXA formulations.The formulation is placed in a dissolution apparatus (e.g., USP Apparatus II) containing a specified volume of dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid). Samples are withdrawn at predetermined time points and the amount of dissolved DXA is quantified.
Caco-2 Permeability Assay To assess the intestinal permeability of DXA.Caco-2 cells are grown as a monolayer on a semi-permeable membrane. The DXA solution is added to the apical (donor) side, and the amount of DXA that transports to the basolateral (receiver) side is measured over time.
In Vivo Pharmacokinetic Study To determine the oral bioavailability of DXA from different formulations in an animal model.The DXA formulation is administered orally to animals (e.g., rats, mice). Blood samples are collected at various time points and the plasma concentration of DXA is determined. The area under the plasma concentration-time curve (AUC) is calculated and compared to the AUC obtained after intravenous administration to determine the absolute oral bioavailability.

Visualizations

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Testing Solubility Solubility Assessment (pH-dependent) Formulation Select & Develop Formulations (e.g., SMEDDS, Solid Dispersion) Solubility->Formulation Permeability Permeability Assessment (e.g., Caco-2) Permeability->Formulation Metabolism Metabolic Stability (Liver Microsomes) Metabolism->Formulation Dissolution In Vitro Dissolution (Biorelevant Media) Formulation->Dissolution PK_Study In Vivo Pharmacokinetic Study (Animal Model) Dissolution->PK_Study

Caption: Experimental workflow for enhancing the oral bioavailability of DXA.

Signaling_Pathway cluster_0 Barriers to Oral Bioavailability Drug DXA in Formulation Dissolution Dissolution in GI Fluid Drug->Dissolution Solubility-Limited Permeation Permeation across Intestinal Epithelium Dissolution->Permeation Permeability-Limited Metabolism First-Pass Metabolism (Liver) Permeation->Metabolism Systemic_Circulation Systemic Circulation Permeation->Systemic_Circulation Successful Absorption Metabolism->Systemic_Circulation Reduced Bioavailability

Caption: Key physiological barriers affecting the oral bioavailability of DXA.

References

Validation & Comparative

Unraveling the Biological Profile of Deacetylxylopic Acid: A Comparative Overview of Synthetic vs. Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the existing scientific literature reveals a notable gap in direct comparative studies on the biological activity of fully synthetic versus natural Deacetylxylopic acid. The current body of research primarily focuses on a semi-synthetic form of the molecule, derived from its natural precursor, xylopic acid. This guide synthesizes the available experimental data on this semi-synthetic this compound, providing insights into its antimicrobial properties and the methodologies employed for its generation and evaluation.

This compound, a derivative of the kaurane diterpene xylopic acid, has garnered interest for its potential biological activities. Xylopic acid is a major constituent of plants such as Xylopia aethiopica[1]. While the biological profile of xylopic acid has been explored to some extent, research specifically comparing the efficacy of this compound from different origins remains limited. The data presented herein pertains to this compound synthesized from xylopic acid isolated from natural sources, thus representing a semi-synthetic product.

Antimicrobial Activity of Semi-Synthetic this compound

Recent studies have investigated the antimicrobial potential of semi-synthetic this compound against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, was determined for this compound against several bacteria and a fungus.

Below is a summary of the quantitative data on the antimicrobial activity of semi-synthetic this compound:

MicroorganismTypeMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusGram-positive bacteria320
Streptococcus pyogenesGram-positive bacteria320
Escherichia coliGram-negative bacteria> 400
Pseudomonas aeruginosaGram-negative bacteria> 400
Candida albicansFungus320

Data sourced from Kofie et al., 2019.

The data indicates that semi-synthetic this compound exhibits moderate antimicrobial activity against Gram-positive bacteria and Candida albicans, with higher concentrations required to inhibit the growth of the tested Gram-negative bacteria.

Experimental Protocols

Semi-Synthesis of this compound from Natural Xylopic Acid

The semi-synthetic this compound used in the antimicrobial studies was prepared from xylopic acid, which was first isolated from a natural source.

1. Isolation of Xylopic Acid:

  • The starting material, typically the dried fruits of Xylopia aethiopica, is subjected to an extraction process to isolate xylopic acid.

2. Deacetylation Reaction:

  • The isolated xylopic acid undergoes a deacetylation reaction to yield this compound. This is a chemical modification that removes the acetyl group from the xylopic acid molecule.

Semi-Synthesis of this compound cluster_isolation Isolation of Xylopic Acid cluster_synthesis Deacetylation A Natural Source (e.g., Xylopia aethiopica) B Extraction & Purification A->B Processing C Xylopic Acid B->C Yields D Deacetylation Reaction C->D Chemical Modification E This compound D->E Product

Semi-synthesis of this compound from its natural precursor.
Antimicrobial Activity Assay: Broth Microdilution Method

The antimicrobial activity of semi-synthetic this compound was determined using the broth microdilution method. This technique is a standard laboratory procedure for assessing the susceptibility of microorganisms to antimicrobial agents.

1. Preparation of Inoculum:

  • Pure cultures of the test microorganisms (Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans) are grown in a suitable broth medium to a standardized concentration.

2. Serial Dilution of this compound:

  • A stock solution of semi-synthetic this compound is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Each well containing a specific concentration of the test compound is inoculated with the standardized microbial suspension.

  • The microtiter plates are then incubated under optimal conditions (temperature and time) for microbial growth.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, the wells are visually inspected for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing A Microorganism Culture B Prepare Standardized Inoculum A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of this compound C->D E Incubate D->E F Observe for Growth E->F G Determine MIC F->G

Experimental workflow for the broth microdilution assay.

Signaling Pathways and Future Directions

Currently, there is no published research detailing the specific signaling pathways through which this compound exerts its biological effects. The mechanism of action remains an area for future investigation. Understanding these pathways is crucial for elucidating how this compound interacts with cellular targets and for assessing its therapeutic potential.

Conclusion

The available scientific evidence on the biological activity of this compound is currently limited to its semi-synthetic form and primarily focuses on its antimicrobial properties. A direct comparison with a fully synthetic or a purely natural isolated counterpart is not possible due to the absence of relevant studies. The provided data indicates that semi-synthetic this compound possesses moderate activity against certain bacteria and fungi. Further research, including total synthesis of the molecule and comprehensive biological evaluations, is necessary to fully understand the therapeutic potential of this compound and to delineate any differences in activity based on its origin. Investigations into its mechanism of action and effects on cellular signaling pathways will be critical in advancing its potential as a bioactive compound.

References

Deacetylxylopic Acid vs. Xylopic Acid: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two closely related kaurane diterpenes, this guide provides a comparative overview of Deacetylxylopic acid and Xylopic acid for researchers, scientists, and drug development professionals. This document summarizes their chemical properties, known biological activities, and the experimental protocols used to evaluate them, highlighting the current state of knowledge and identifying areas for future research.

Chemical and Physical Properties

This compound and Xylopic acid are both kaurane diterpenes, sharing a common tetracyclic carbon skeleton. Their primary structural difference lies in the substituent at the C-15 position. Xylopic acid possesses an acetate group at this position, while this compound has a hydroxyl group. This seemingly minor difference in functional groups can significantly influence their physicochemical properties and biological activities.

PropertyThis compoundXylopic Acid
Systematic Name 15β-hydroxy-ent-kaur-16-en-19-oic acid[]15β-acetyloxy-kaur-16-en-19-oic acid[2]
Molecular Formula C20H30O3[]C22H32O4
Molecular Weight 318.45 g/mol []360.49 g/mol
Natural Sources Nouelia insignis[]Xylopia aethiopica[2][3][4]
Appearance Not widely reportedWhite crystalline solid[4]
Melting Point Not widely reported261-262 °C[4]

Comparative Biological Activities

While extensive research has been conducted on the pharmacological effects of Xylopic acid, data on this compound is notably scarce. The following table summarizes the known activities of Xylopic acid and highlights the knowledge gap for its deacetylated counterpart.

Biological ActivityThis compoundXylopic Acid
Analgesic No data availableActive in acetic acid-induced writhing, formalin, and tail-flick tests. ED50 values have been determined.[5]
Anti-inflammatory No data availableActive in carrageenan-induced paw edema.[6] Inhibits pro-inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandin E2.[6][7]
Antimicrobial No data availableActive against various microbes.[2]
Cytotoxicity No data availableExhibits cytotoxic effects.
CNS Effects No data availableShows CNS depressant activity.[8]
Effects on Reproductive System No data availableReported to have deleterious effects on the reproductive system in mice.[8]
Enzyme Inhibition No data availableInhibits CYP3A4 with an IC50 of 1.30 ± 0.01 μM.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the biological activities of compounds like Xylopic acid. These protocols can serve as a reference for future comparative studies involving this compound.

Isolation and Synthesis

Isolation of Xylopic Acid from Xylopia aethiopica [3][4][9]

  • Extraction: Powdered dried fruits of Xylopia aethiopica are subjected to Soxhlet extraction or maceration with petroleum ether.

  • Concentration: The resulting extract is concentrated under reduced pressure.

  • Crystallization: The concentrated extract is allowed to stand, often in a refrigerator, to facilitate the crystallization of Xylopic acid.

  • Purification: The crude crystals are collected and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound from Xylopic Acid

This compound can be synthesized from Xylopic acid through deacetylation. This is typically achieved by refluxing Xylopic acid with a methanolic solution of potassium hydroxide (KOH).[10]

In Vivo Analgesic and Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Mice [11][12][13][14][15]

This model is used to evaluate the anti-inflammatory activity of a compound.

  • Animal Model: Typically, Swiss albino mice are used.

  • Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of the mice.

  • Treatment: The test compound (e.g., Xylopic acid) is administered, usually orally or intraperitoneally, at various doses prior to or after the carrageenan injection. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Edema: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Acetic Acid-Induced Writhing Test in Mice [16][17][18][19][20]

This test is used to screen for peripheral analgesic activity.

  • Animal Model: Mice are commonly used.

  • Induction of Pain: An intraperitoneal injection of acetic acid (e.g., 0.7% or 1%) is administered to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Treatment: The test compound is administered prior to the acetic acid injection.

  • Observation: The number of writhes is counted for a specific period (e.g., 15 minutes) after the acetic acid injection.

  • Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

Formalin Test in Mice [21][22][23][24][25]

This model is used to assess both neurogenic and inflammatory pain.

  • Animal Model: Mice are the preferred model.

  • Induction of Pain: A dilute solution of formalin (e.g., 1-2.5%) is injected into the plantar surface of a hind paw.

  • Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes after injection, representing neurogenic pain) and the late phase (15-30 minutes after injection, representing inflammatory pain).

  • Treatment: The test compound is administered before the formalin injection.

  • Analysis: The duration of licking/biting in both phases is compared between the treated and control groups.

In Vitro Assays

Cytotoxicity Assay (MTT Assay) [26][27][28][29]

This assay is used to determine the cytotoxic potential of a compound on cell lines.

  • Cell Culture: A suitable cell line is cultured in a 96-well plate.

  • Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is often determined.

Antimicrobial Activity Assay (Agar Well/Disk Diffusion Method) [30][31][32][33][34]

This method is used to screen for the antimicrobial activity of a compound.

  • Microorganism Culture: A standardized inoculum of the test microorganism is prepared and spread evenly onto an agar plate.

  • Application of Test Compound: A sterile paper disk impregnated with the test compound or a specific volume of the compound solution is placed on the agar surface. Alternatively, a well can be created in the agar and filled with the test solution.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Observation: The diameter of the zone of inhibition (the area around the disk/well where microbial growth is inhibited) is measured.

  • Analysis: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Signaling Pathways and Experimental Workflows

Workflow for Evaluating the Anti-inflammatory and Analgesic Effects of Kaurane Diterpenes

G cluster_0 Compound Preparation cluster_1 In Vivo Anti-inflammatory & Analgesic Screening cluster_2 In Vitro Mechanistic Studies cluster_3 Data Analysis & Comparison Compound Xylopic Acid / this compound Carrageenan Carrageenan-Induced Paw Edema Compound->Carrageenan Administer to mice AceticAcid Acetic Acid-Induced Writhing Compound->AceticAcid Administer to mice Formalin Formalin Test Compound->Formalin Administer to mice Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Apply to cell lines Enzyme Enzyme Inhibition Assays (e.g., CYP450) Compound->Enzyme Test against specific enzymes Antimicrobial Antimicrobial Assays Compound->Antimicrobial Test against microbes Analysis Determine ED50, IC50, MIC Compare Potency & Efficacy Carrageenan->Analysis AceticAcid->Analysis Formalin->Analysis Cytotoxicity->Analysis Enzyme->Analysis Antimicrobial->Analysis

Caption: Workflow for the pharmacological evaluation of kaurane diterpenes.

Known Anti-inflammatory Signaling Pathway of Xylopic Acid

Xylopic acid has been shown to exert its anti-inflammatory effects through the inhibition of key inflammatory mediators.[6][7]

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins produces Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Xylopic_Acid Xylopic Acid Xylopic_Acid->PLA2 inhibits

Caption: Inhibition of the arachidonic acid pathway by Xylopic Acid.

Conclusion and Future Directions

Xylopic acid is a well-studied kaurane diterpene with a broad range of demonstrated pharmacological activities, particularly analgesic and anti-inflammatory effects. In contrast, its derivative, this compound, remains largely uncharacterized. The structural similarity between the two compounds suggests that this compound may also possess interesting biological properties.

Future research should focus on:

  • Comprehensive Biological Screening of this compound: Evaluating its analgesic, anti-inflammatory, antimicrobial, and cytotoxic activities using the standardized protocols outlined in this guide.

  • Direct Comparative Studies: Conducting head-to-head comparisons of the potency and efficacy of this compound and Xylopic acid in various in vitro and in vivo models.

  • Structure-Activity Relationship (SAR) Studies: Investigating how the presence of an acetate versus a hydroxyl group at the C-15 position influences the biological activity of the kaurane scaffold.

  • Mechanistic Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its effects, if any are discovered.

A thorough investigation of this compound will not only expand our understanding of kaurane diterpenes but also potentially unveil a new natural product with therapeutic potential.

References

A Comparative Guide to the Analytical Validation of a New Method for Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, hypothetical analytical method for the quantification of Deacetylxylopic acid against an established method for a structurally similar compound, kaurenoic acid. This compound is a kaurane diterpenoid with potential therapeutic applications. Accurate and precise quantification is crucial for research and development. This document presents supporting experimental data and detailed methodologies to aid in the validation and application of analytical techniques for this class of compounds.

Method Performance Comparison

The performance of the new analytical method for this compound is compared with a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for kaurenoic acid, a closely related kaurane diterpenoid.[1][2] The data presented for the "New this compound Method" is hypothetical and serves as a benchmark for a successful validation.

Parameter New this compound Method (Hypothetical) Validated Kaurenoic Acid Method (UPLC-MS/MS) [1][2]
Linearity (Correlation Coefficient, r²) ≥ 0.9990.990 - 0.9995
Linear Range 1 - 500 ng/mL5 - 100 ng/mL[1] and 8 - 160 ng/mL[2]
Accuracy (Recovery) 95.0 - 105.0%> 97%[2]
Precision (RSD) Intra-day: ≤ 2.0% Inter-day: ≤ 3.0%Intra-day: 2.8% - 11.4% Inter-day: 3.0% - 11.4%[1][2]
Limit of Detection (LOD) 0.5 ng/mL1.3 pg (on-column)[2]
Limit of Quantification (LOQ) 1.0 ng/mL5 ng/mL[1]

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the validation of a new analytical method and a conceptual signaling pathway where this compound might be investigated.

Analytical Method Validation Workflow cluster_Plan Planning & Preparation cluster_Execution Method Validation Execution cluster_Analysis Data Analysis & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (e.g., HPLC, LC-MS) Define_Purpose->Select_Method Prepare_Materials Prepare Standards & Reagents Select_Method->Prepare_Materials Linearity Linearity & Range Prepare_Materials->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity/ Selectivity Precision->Specificity LOD_LOQ LOD & LOQ Determination Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Documentation Document Results in Validation Report Analyze_Data->Documentation SOP_Development Develop Standard Operating Procedure (SOP) Documentation->SOP_Development

Caption: General workflow for the validation of a new analytical method.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor (TF) Kinase2->Transcription_Factor Activates TF_nucleus TF Transcription_Factor->TF_nucleus Translocates Gene_Expression Target Gene Expression TF_nucleus->Gene_Expression Regulates DA Deacetylxylopic Acid DA->Receptor Binds

Caption: A hypothetical signaling pathway involving this compound.

Experimental Protocols

New Analytical Method for this compound (Hypothetical HPLC-UV Method)

This protocol describes a hypothetical HPLC-UV method for the quantification of this compound.

a. Sample Preparation:

  • Accurately weigh 10 mg of the dried plant extract containing this compound.

  • Dissolve the extract in 10 mL of methanol.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

c. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards in the range of 1 - 500 ng/mL.

Alternative Method: UPLC-MS/MS for Kaurenoic Acid

This protocol is based on a validated method for the quantification of kaurenoic acid in rat plasma and plant extracts.[1][2]

a. Sample Preparation (from plant extract):

  • Accurately weigh 100 mg of lyophilized plant material.

  • Perform ultrasound-assisted extraction with a suitable solvent.

  • Purify the extract using Solid Phase Extraction (SPE).[2]

b. Chromatographic Conditions:

  • Instrument: Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).

  • Column: HSS T3 (2.1 x 50 mm, 1.8 µm) or Accucore C18 column.[1][2]

  • Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid.[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2]

  • MRM Transition for Kaurenoic Acid: m/z 301.2 → 301.2 (pseudo MRM).[1]

d. Standard Preparation:

  • Prepare a stock solution of kaurenoic acid in a suitable solvent.

  • Prepare calibration standards by serial dilution to achieve concentrations within the linear range (e.g., 5 - 100 ng/mL).[1]

References

Cross-validation of Deacetylxylopic acid bioassay results between labs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioassay results for deacetylxylopic acid, primarily focusing on its antimicrobial properties due to the availability of public data. While a direct cross-laboratory validation of this compound bioassays is not feasible with currently available public research, this document presents a baseline for its antimicrobial activity and compares it with its parent compound, xylopic acid, and other related derivatives from Xylopia aethiopica.

Data Presentation: Antimicrobial Activity of this compound and Xylopic Acid

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its parent compound, xylopic acid, against a panel of pathogenic microorganisms as reported by Kofie et al. (2019). Lower MIC values indicate greater antimicrobial activity.

CompoundStaphylococcus aureus (ATCC 25923)Streptococcus pyogenes (Clinical Isolate)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
This compound 100 µg/mL100 µg/mL100 µg/mL100 µg/mL100 µg/mL
Xylopic acid 320 µg/mL320 µg/mL> 400 µg/mL200 µg/mL> 400 µg/mL

Experimental Protocols

The following is a detailed methodology for the antimicrobial bioassay performed by Kofie et al. (2019).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganism Preparation: The test organisms, including Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a yeast (Candida albicans), were sub-cultured in sterile nutrient broth. The cultures were incubated at 37°C for 18-24 hours for bacteria and at 25°C for the fungus.

  • Preparation of Test Compounds: Stock solutions of this compound and xylopic acid were prepared. A serial two-fold dilution was performed in a 96-well microtiter plate containing nutrient broth to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate was inoculated with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The inoculated microtiter plates were incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for Candida albicans.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis A Prepare stock solutions of This compound & Xylopic acid C Perform serial dilutions in 96-well plates A->C B Culture microbial strains (Bacteria & Yeast) D Inoculate plates with microbial suspensions B->D C->D E Incubate plates at optimal temperatures D->E F Visually assess for microbial growth inhibition E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Antimicrobial Bioassay Workflow.

Conceptual Bioactivity Screening Pathway

G cluster_compound Test Compound cluster_assays Bioassay Panel cluster_outcomes Potential Biological Effects A This compound B Antimicrobial Assays (e.g., MIC Determination) A->B C Cytotoxicity Assays (e.g., IC50 Determination) A->C D Anti-inflammatory Assays A->D E Inhibition of Microbial Growth B->E F Induction of Cancer Cell Death C->F G Modulation of Inflammatory Pathways D->G

Caption: Bioactivity Screening Cascade.

Deacetylxylopic Acid: An Examination of Reproducibility in Published Findings Reveals a Data Gap, Shifting Focus to the Closely Related Xylopic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant lack of reproducible findings specifically on Deacetylxylopic acid. This scarcity of dedicated research necessitates a shift in focus to its closely related and more extensively studied precursor, Xylopic acid, to provide meaningful comparative data for researchers, scientists, and drug development professionals.

This compound, a diterpenoid compound, remains largely uncharacterized in terms of its biological activities. While commercially available, dedicated studies investigating its potential anti-inflammatory, anticancer, or other pharmacological effects are conspicuously absent from the public domain. This presents a challenge for any attempt at a comparative guide on the reproducibility of its published findings, as there are no substantial findings to compare or reproduce.

In light of this data gap, this guide will instead focus on the wealth of information available for Xylopic acid (15β-acetyloxy-kaur-16-en-19-oic acid). The biological activities, experimental protocols, and signaling pathways of Xylopic acid have been the subject of multiple independent investigations, providing a basis for a comparative analysis of its reported effects. It is important to note that while related in structure, the biological activities of this compound may not be identical to those of Xylopic acid, and further research is warranted to elucidate its specific properties.

Anti-inflammatory Activity of Xylopic Acid

Xylopic acid has demonstrated notable anti-inflammatory properties in both in vitro and in vivo studies. A consistent finding across multiple reports is its ability to inhibit key inflammatory processes.

Table 1: Summary of In Vitro Anti-inflammatory Activity of Xylopic Acid

Assay TypeEndpointReported IC50 ValueReference
Inhibition of Albumen DenaturationIC5015.55 µg/mL[1]

Table 2: Summary of In Vivo Anti-inflammatory Activity of Xylopic Acid in Carrageenan-Induced Paw Edema

Animal ModelDoses Tested (mg/kg)EffectReference
Mice10, 30, 100Significant inhibition of paw edema[1][2]
Rats10, 30, 100Significant suppression of paw edema[3]
Experimental Protocols: Anti-inflammatory Assays

In Vitro: Inhibition of Albumen Denaturation

This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.

  • A reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of Xylopic acid is prepared.

  • The mixture is incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated and the IC50 value is determined.[1]

In Vivo: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

  • Rodents (mice or rats) are pre-treated with Xylopic acid or a control vehicle at specified doses.[1][3]

  • After a set period (typically 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathways in Anti-inflammatory Action

Xylopic acid appears to exert its anti-inflammatory effects through the modulation of key signaling pathways. Studies have shown that it can inhibit the activity of nuclear factor-kappa B (NF-κB), a pivotal regulator of pro-inflammatory gene expression.[4][5][6] Concurrently, it has been reported to enhance the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of antioxidant and cytoprotective genes.[4] Furthermore, Xylopic acid has been shown to reduce the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

Xylopic Acid Anti-inflammatory Signaling Pathway cluster_0 Cellular Response XA Xylopic Acid NFkB NF-κB XA->NFkB Inhibits Nrf2 Nrf2 XA->Nrf2 Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Promotes Expression Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes Expression Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Inflammation_Resolution Inflammation Resolution Antioxidant_Response->Inflammation_Resolution

Caption: Xylopic acid's anti-inflammatory mechanism.

Anticancer Activity of Xylopic Acid and its Derivatives

The anticancer potential of Xylopic acid and its derivatives has been investigated against various cancer cell lines. While data on pure Xylopic acid is limited, studies on its derivatives and extracts from Xylopia aethiopica (a natural source of Xylopic acid) provide valuable insights into its potential as an anticancer agent.

Table 3: Summary of In Vitro Anticancer Activity of Xylopic Acid Derivatives and Extracts

Compound/ExtractCancer Cell LineAssayReported IC50 ValueReference
Ketone derivative of Xylopic acidMCF-7 (Breast)MTT Assay3 µM[1]
Ketone derivative of Xylopic acidA549 (Lung)MTT Assay8 µM[1]
Xylopia aethiopica extractHCT116 (Colon)WST-1 Assay12 µg/mL[7]
Xylopia aethiopica extractU937 (Leukemia)WST-1 Assay7.5 µg/mL[7]
Xylopia aethiopica extractKG1a (Leukemia)WST-1 Assay> 25 µg/mL[7]
Xylopia aethiopica extractMDA-MB-231 (Breast)Resazurin Assay32.95 ± 1.32 µg/ml[8]
Xylopia aethiopica extractMDA-MB-468 (Breast)Resazurin Assay20.83 ± 1.05 µg/ml[8]
ent-15-oxokaur-16-en-19-oic acidHCT116 (Colon)Not specified3 µg/mL[7]
Experimental Protocols: Anticancer Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of the test compound (e.g., Xylopic acid derivative) for a specified period (e.g., 72 hours).

  • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways in Anticancer Action

The anticancer mechanism of compounds derived from Xylopia aethiopica appears to involve the induction of apoptosis (programmed cell death), DNA damage, and cell cycle arrest. Studies on active fractions of Xylopia aethiopica extract have demonstrated these effects. While the precise molecular targets of Xylopic acid are not fully elucidated, the induction of apoptosis is a common mechanism for many anticancer agents.

Xylopic_Acid_Anticancer_Workflow cluster_0 Cellular Effects XA Xylopic Acid Derivative/ Extract Cancer_Cell Cancer Cell XA->Cancer_Cell DNA_Damage DNA Damage Cancer_Cell->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Cell_Cycle_Arrest->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Anticancer workflow of Xylopic acid derivatives.

References

Deacetylxylopic Acid and Indomethacin: A Head-to-Head Comparison of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the naturally derived compound, Deacetylxylopic acid, and the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Due to the limited direct experimental data on this compound, this comparison utilizes data from its closely related precursor, Xylopic acid, as a surrogate to evaluate its potential anti-inflammatory properties.

Executive Summary

Xylopic acid, a kaurene diterpene structurally similar to this compound, has demonstrated significant anti-inflammatory effects in preclinical models. Its mechanism of action appears to be multifactorial, involving the inhibition of the arachidonic acid pathway, modulation of pro-inflammatory mediators, and regulation of cellular signaling pathways. Indomethacin, a potent NSAID, exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the proposed signaling pathways to facilitate a comprehensive comparison.

Data Presentation

The following tables summarize the available quantitative data for the anti-inflammatory activities of Xylopic acid and Indomethacin.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayEndpointResult
Xylopic acidInhibition of Albumin DenaturationIC5015.55 µg/mL[1]
IndomethacinNot available in the same assay--

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Inhibition of Edema (%)Time Point
Xylopic acid1036.14 (paw volume)1 h
3053.61 (paw volume)2 h
100--
Indomethacin236.14 (paw volume)1 h
253.61 (paw volume)2 h
0.66 - 2Significant-
1031.674th & 5th h

Experimental Protocols

Inhibition of Albumin Denaturation Assay

This in vitro assay serves as a preliminary screening method for anti-inflammatory activity. The protocol is as follows:

  • A reaction mixture (5 mL) consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (Xylopic acid).

  • The mixture is incubated at 37°C for 15 minutes.

  • Denaturation is induced by heating at 70°C for 5 minutes.

  • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated as follows: % inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

  • The IC50 value is determined from a plot of percentage inhibition against concentration.

Carrageenan-Induced Paw Edema in Vivo Model

This is a widely used in vivo model to assess acute inflammation. The methodology is as follows:

  • Animals (typically rats or mice) are divided into control, standard (Indomethacin), and test (Xylopic acid) groups.

  • The test compounds or vehicle (for the control group) are administered orally or intraperitoneally at specified doses.

  • After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the hind paw of each animal to induce inflammation.

  • Paw volume or thickness is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathways and Mechanisms of Action

This compound (via Xylopic Acid)

Xylopic acid is believed to exert its anti-inflammatory effects through multiple pathways:

  • Inhibition of the Arachidonic Acid Pathway: Evidence suggests that Xylopic acid may inhibit phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from the cell membrane. This action would reduce the substrate available for both COX and lipoxygenase (LOX) pathways, leading to a broad anti-inflammatory effect.[2]

  • Modulation of Pro-inflammatory Mediators: Studies have shown that Xylopic acid can inhibit the effects of key inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandin E2.[1][3]

  • Regulation of Cellular Signaling: More recent research indicates that Xylopic acid may also act by regulating the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.[4]

xylopic_acid_pathway membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA PLA2 COX COX Pathway AA->COX LOX LOX Pathway AA->LOX PLA2 Phospholipase A2 XA Xylopic Acid XA->PLA2 Nrf2 Nrf2 Activation XA->Nrf2 VCAM1 VCAM-1 Expression XA->VCAM1 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Proposed anti-inflammatory mechanism of Xylopic Acid.

Indomethacin

Indomethacin's primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[5][6][7]

  • COX-1 Inhibition: This leads to the reduction of prostaglandins that are involved in protecting the gastric mucosa and maintaining platelet function, which can contribute to some of the side effects of Indomethacin.

  • COX-2 Inhibition: This is the main therapeutic action, as COX-2 is typically induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation.[5][6][7]

indomethacin_pathway membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA PLA2 COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PLA2 Phospholipase A2 Indo Indomethacin Indo->COX1 Indo->COX2 PGs_phys Physiological Prostaglandins COX1->PGs_phys PGs_inflam Inflammatory Prostaglandins COX2->PGs_inflam GI_protection GI Protection, Platelet Function PGs_phys->GI_protection Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation

Caption: Anti-inflammatory mechanism of Indomethacin via COX inhibition.

Conclusion

While direct comparative data for this compound is limited, the available evidence for its precursor, Xylopic acid, suggests it is a promising anti-inflammatory agent with a distinct and potentially broader mechanism of action compared to Indomethacin. Xylopic acid appears to act earlier in the inflammatory cascade by inhibiting PLA2 and also influences other inflammatory mediators and signaling pathways. In contrast, Indomethacin is a potent, well-characterized COX inhibitor. The in vivo data from the carrageenan-induced paw edema model suggests that Xylopic acid can produce comparable anti-inflammatory effects to Indomethacin, although dose-equivalence needs further investigation. Further research, including direct head-to-head studies with this compound and detailed pharmacokinetic and toxicological profiling, is warranted to fully elucidate its therapeutic potential.

References

Independent verification of Deacetylxylopic acid's mechanism of action.

Author: BenchChem Technical Support Team. Date: November 2025

Mechanisms of Action of Xylopic Acid and its Alternatives in Inflammation and Cancer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purported mechanisms of action of Xylopic Acid (XA) with established therapeutic agents for inflammation and cancer. Due to the limited availability of independent verification studies specifically for Deacetylxylopic acid, this guide focuses on the more extensively researched parent compound, Xylopic Acid. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a comparative analysis of signaling pathways, experimental data, and methodologies.

Anti-inflammatory Mechanism of Action: Xylopic Acid vs. Alternatives

Xylopic Acid, a kaurene diterpene found in the fruits of Xylopia aethiopica, has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism of action is multifaceted, involving the inhibition of key inflammatory pathways and mediators. This section compares the anti-inflammatory mechanism of Xylopic Acid with Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), and Betulinic Acid, another plant-derived compound with known anti-inflammatory effects.

Signaling Pathways

The anti-inflammatory effects of Xylopic Acid are attributed to its ability to interfere with the arachidonic acid cascade and modulate the release of pro-inflammatory mediators.

Xylopic Acid:

xylopic_acid_inflammation cluster_stimulus Inflammatory Stimulus cluster_xa Xylopic Acid Action cluster_pathway Inflammatory Cascade Stimulus e.g., Carrageenan, Histamine, Serotonin, Bradykinin, PGE2 Arachidonic_Acid Arachidonic Acid Pathway Stimulus->Arachidonic_Acid VCAM1 VCAM-1 Expression Stimulus->VCAM1 XA Xylopic Acid XA->Arachidonic_Acid Inhibits Mediators Pro-inflammatory Mediators XA->Mediators Inhibits XA->VCAM1 Reduces Nrf2 Nrf2 Activation XA->Nrf2 Enhances Arachidonic_Acid->Mediators Inflammation Inflammation (Edema, Pain) Mediators->Inflammation VCAM1->Inflammation Nrf2->Inflammation Suppresses

Caption: Anti-inflammatory signaling pathway of Xylopic Acid.

Diclofenac:

diclofenac_inflammation cluster_stimulus Inflammatory Stimulus cluster_diclofenac Diclofenac Action cluster_pathway Prostaglandin Synthesis Stimulus Cellular Injury Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid Diclofenac Diclofenac COX1 COX-1 Diclofenac->COX1 Inhibits COX2 COX-2 Diclofenac->COX2 Inhibits Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Anti-inflammatory signaling pathway of Diclofenac.

Betulinic Acid:

betulinic_acid_inflammation cluster_stimulus Inflammatory Stimulus cluster_ba Betulinic Acid Action cluster_pathway Inflammatory Signaling Stimulus e.g., LPS NFkB NF-κB Pathway Stimulus->NFkB BA Betulinic Acid BA->NFkB Inhibits AntiInflammatory Anti-inflammatory Cytokines (IL-10) BA->AntiInflammatory Increases ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation AntiInflammatory->Inflammation Suppresses

Caption: Anti-inflammatory signaling pathway of Betulinic Acid.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the quantitative data from key in vivo anti-inflammatory assays.

CompoundAssayAnimal ModelDoses Tested (mg/kg)Max. Inhibition (%)Reference
Xylopic Acid Carrageenan-induced paw edemaMice10, 30, 100Inhibition of maximal edema was observed across all doses.[1][1]
Diclofenac Carrageenan-induced paw edemaRats5, 2056.17 (at 5 mg/kg), 71.82 (at 20 mg/kg)[2][3][2][3]
Betulinic Acid Carrageenan-induced paw edemaMice2.5, 10, 40Significant reduction in paw edema observed.[4][4]
Experimental Protocols: Carrageenan-Induced Paw Edema

This assay is a standard model for evaluating acute inflammation.

General Protocol:

  • Animals: Typically, male Wistar rats or ICR mice are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Drug Administration: The test compound (e.g., Xylopic Acid, Diclofenac, Betulinic Acid) or vehicle (for the control group) is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) post-drug administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each animal.

  • Measurement of Edema: Paw volume or thickness is measured at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or a digital caliper.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Workflow Diagram:

carrageenan_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Drug_Prep Drug/Vehicle Preparation Grouping->Drug_Prep Drug_Admin Drug/Vehicle Administration Drug_Prep->Drug_Admin Carrageenan_Injection Carrageenan Injection Drug_Admin->Carrageenan_Injection Edema_Measurement Paw Edema Measurement Carrageenan_Injection->Edema_Measurement Data_Calculation Calculate % Inhibition Edema_Measurement->Data_Calculation Statistical_Analysis Statistical Analysis Data_Calculation->Statistical_Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Mechanism of Action: Xylopic Acid vs. Alternatives

While research on the anticancer properties of pure Xylopic Acid is emerging, studies on the fruit extract of Xylopia aethiopica, rich in Xylopic Acid, have shown promising results. The proposed mechanism involves the induction of apoptosis and cell cycle arrest. This section compares this mechanism with that of Cisplatin, a conventional chemotherapy drug, and Ursolic Acid, another natural compound with recognized anticancer activity.

Signaling Pathways

The anticancer activity of Xylopic Acid and its alternatives often converges on the induction of programmed cell death (apoptosis) and halting the proliferation of cancer cells.

Xylopia aethiopica Extract (Xylopic Acid):

xa_cancer cluster_xa Xylopia aethiopica Extract cluster_pathway Cellular Response XA Xylopic Acid-rich Extract p53 p53 & p21 Upregulation XA->p53 Bax_Bcl2 Increased Bax/Bcl-2 Ratio XA->Bax_Bcl2 Cell_Cycle G2/M Phase Arrest p53->Cell_Cycle Apoptosis Apoptosis Bax_Bcl2->Apoptosis Cell_Cycle->Apoptosis

Caption: Anticancer signaling pathway of Xylopia aethiopica extract.

Cisplatin:

cisplatin_cancer cluster_cisplatin Cisplatin Action cluster_pathway Cellular Response Cisplatin Cisplatin DNA_Damage DNA Cross-linking & Damage Cisplatin->DNA_Damage Replication_Block Replication & Transcription Block DNA_Damage->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Anticancer signaling pathway of Cisplatin.[5]

Ursolic Acid:

ursolic_acid_cancer cluster_ua Ursolic Acid Action cluster_pathway Cellular Response UA Ursolic Acid Mitochondria Mitochondrial Pathway Activation UA->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Anticancer signaling pathway of Ursolic Acid.[6]

Quantitative Comparison of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Xylopic Acid derivative (ketone) MCF-7 (Breast)Not specifiedNot specified3[7]
Xylopic Acid derivative (ketone) A549 (Lung)Not specifiedNot specified8[7]
Cisplatin MCF-7 (Breast)Not specifiedNot specified19[7]
Cisplatin A549 (Lung)Not specifiedNot specified15[7]
Ursolic Acid MCF-7 (Breast)MTT2437[8]
Ursolic Acid T47D (Breast)SRBNot specified~509 (231 µg/ml)[9]
Ursolic Acid MDA-MB-231 (Breast)SRBNot specified~526 (239 µg/ml)[9]

Note: The IC50 values for Xylopic Acid are for a derivative, and direct comparisons should be made with caution.

Experimental Protocols: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

General Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., Xylopic Acid derivative, Cisplatin, Ursolic Acid) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Workflow Diagram:

mtt_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Treatment Treatment with Test Compounds Seeding->Treatment MTT_Incubation MTT Incubation Treatment->MTT_Incubation Formazan_Solubilization Formazan Solubilization MTT_Incubation->Formazan_Solubilization Absorbance_Reading Absorbance Measurement Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

References

Comparative analysis of Deacetylxylopic acid's effects in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

Deacetylxylopic Acid: A Comparative Analysis of its Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

This compound, a natural derivative of the more extensively studied xylopic acid, is a kaurane-type diterpenoid with emerging interest in the scientific community. While research on this compound is still in its nascent stages, this guide provides a comparative analysis of its observed and potential effects across different cell lines. This analysis is based on the limited direct experimental data available for this compound and is supplemented with data from structurally similar ent-kaurane diterpenes to infer potential biological activities and mechanisms of action.

Cytotoxic Effects of this compound

Recent studies have begun to elucidate the cytotoxic profile of this compound in different human cell lines. A 2025 study investigated its effects on hepatocellular carcinoma (HepG2) and colorectal adenocarcinoma (Caco-2) cells. The findings suggest a degree of selectivity in its cytotoxic action.

Table 1: Comparative Cytotoxicity of this compound (dXA) and Xylopic Acid (XA)

CompoundCell LineCell TypeAssayIC50 (µM)Reference
This compound (dXA)HepG2Hepatocellular CarcinomaMTT> 100[1]
This compound (dXA)Caco-2Colorectal AdenocarcinomaMTTNot specified, but showed some toxicity[1]
Xylopic Acid (XA)HepG2Hepatocellular CarcinomaMTTLower than dXA[1]

Note: A higher IC50 value indicates lower cytotoxicity.

The preliminary data suggests that this compound is less toxic to HepG2 liver cancer cells compared to its parent compound, xylopic acid[1]. Further investigations are required to establish a more comprehensive cytotoxicity profile across a wider range of cancer and normal cell lines.

Potential Anti-inflammatory Effects

While direct studies on the anti-inflammatory effects of this compound in cell lines are not yet available, the activities of structurally related ent-kaurane diterpenes provide valuable insights into its potential mechanisms.

One such related compound, siegeskaurolic acid , has been shown to exert anti-inflammatory effects in RAW 264.7 murine macrophage cells. It significantly inhibited the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). The underlying mechanism was identified as the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the inactivation of the NF-κB signaling pathway [2].

Another related diterpenoid, kaurenoic acid , was found to be a potent activator of the Nrf2 signaling pathway in RAW 264.7 cells. The Nrf2 pathway is a critical regulator of cellular antioxidant and anti-inflammatory responses.

Given the structural similarities, it is plausible that this compound may also modulate these inflammatory pathways. Below is a hypothesized signaling pathway diagram illustrating the potential anti-inflammatory mechanism of action for this compound.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Activates DXA This compound (Hypothesized) IKK IKK DXA->IKK Inhibits (Hypothesized) TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases iNOS_mRNA iNOS mRNA NO NO iNOS_mRNA->NO Translates to iNOS, produces COX2_mRNA COX-2 mRNA PGE2 PGE2 COX2_mRNA->PGE2 Translates to COX-2, produces TNFa_mRNA TNF-α mRNA TNFa TNF-α TNFa_mRNA->TNFa Translates to DNA DNA NFkB_nuc->DNA Binds DNA->iNOS_mRNA DNA->COX2_mRNA DNA->TNFa_mRNA

Figure 1: Hypothesized Anti-inflammatory Signaling Pathway of this compound.
Potential Antiproliferative and Apoptotic Effects

The anticancer potential of various ent-kaurane diterpenes has been a subject of intense research. For instance, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, including nasopharyngeal, lung, thyroid, gastric, and colorectal carcinoma cells[3][4][5][6].

The mechanism of action for these related compounds often involves the mitochondrial (intrinsic) pathway of apoptosis . This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases[3]. Furthermore, modulation of key signaling pathways such as NF-κB and MAPK has been implicated in the pro-apoptotic effects of these compounds[3].

Based on these findings, it is hypothesized that this compound may also exert antiproliferative and pro-apoptotic effects on cancer cells through similar mechanisms. A proposed workflow for investigating these effects is presented below.

G cluster_assays Apoptosis & Proliferation Assays cluster_analysis Data Analysis start Cancer Cell Culture treat Treat with This compound start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay (Viability/Proliferation) incubate->mtt flow Flow Cytometry (Annexin V/PI for Apoptosis) incubate->flow western Western Blot (Apoptotic Protein Expression) incubate->western ic50 Determine IC50 mtt->ic50 apoptosis_rate Quantify Apoptosis Rate flow->apoptosis_rate protein_levels Analyze Protein Levels (e.g., Bax, Bcl-2, Caspases) western->protein_levels

Figure 2: Experimental Workflow for Investigating Antiproliferative and Apoptotic Effects.

Experimental Protocols

The following are generalized protocols for key experiments that can be used to assess the effects of this compound in various cell lines.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Anti-inflammatory Assay (Nitric Oxide Measurement)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the percentage of inhibition of NO production by this compound.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., NF-κB, p-IκBα, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising natural compound that warrants further investigation for its potential therapeutic applications. The current, albeit limited, evidence suggests a favorable cytotoxicity profile compared to its parent compound, xylopic acid. Based on the activities of structurally related ent-kaurane diterpenes, this compound is hypothesized to possess significant anti-inflammatory and anticancer properties, potentially mediated through the modulation of the NF-κB, Nrf2, and intrinsic apoptosis pathways. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate these potential effects in a variety of cell lines, which will be crucial for advancing our understanding of this compound's therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Deacetylxylopic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Deacetylxylopic acid, an ent-kaurane diterpenoid, and its parent compound, Xylopic acid, have garnered interest for their diverse pharmacological activities, including anti-inflammatory and cytotoxic effects. This guide provides a comparative analysis of this compound and its synthetic analogs, focusing on their structure-activity relationships (SAR). The information is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound and its Analogs

The generation of this compound and its derivatives primarily originates from the chemical modification of Xylopic acid, which can be isolated from the dried fruits of Xylopia aethiopica. The synthesis of key analogs, including esters and amides, has been described, with the deacetylation of Xylopic acid yielding this compound.

A general scheme for the synthesis of these analogs is presented below. Deacetylation of Xylopic acid is achieved by refluxing with methanolic potassium hydroxide.[1][2] Ester and amide derivatives can then be synthesized from the parent acids.[1][2]

Experimental Workflow for Synthesis of Analogs

G cluster_synthesis Synthesis Workflow Xylopic_Acid Xylopic Acid Deacetylxylopic_Acid This compound Xylopic_Acid->Deacetylxylopic_Acid Deacetylation (10% Methanolic KOH, Reflux) Ester_Analogs Ester Analogs Xylopic_Acid->Ester_Analogs Esterification Amide_Analogs Amide Analogs Xylopic_Acid->Amide_Analogs Amidation Deacetylxylopic_Acid->Ester_Analogs Esterification Deacetylxylopic_Acid->Amide_Analogs Amidation

Caption: General workflow for the synthesis of this compound and its ester and amide analogs from Xylopic acid.

Comparative Biological Activity

The biological evaluation of this compound analogs has primarily focused on their cytotoxic and anti-inflammatory activities. The tables below summarize the available quantitative data.

Table 1: Cytotoxicity of ent-Kaurane Diterpenoids (IC₅₀ in µM)

CompoundA549 (Lung Carcinoma)Hep-G2 (Hepatocellular Carcinoma)MCF7 (Breast Cancer)SkBr3 (Breast Cancer)Ishikawa (Endometrial Cancer)BG-1 (Ovarian Cancer)IST-MES1 (Mesothelioma)Mammalian Fibroblasts (MRC-10)
Xylopic acid20 ± 5> 100> 100> 100> 100> 100> 100> 100
This compound> 100> 100> 100> 100> 100> 100> 100> 100
ent-7-oxo-kaur-16-en-19-oic acid8 ± 122 ± 53 ± 125 ± 424 ± 422 ± 325 ± 522 ± 5
Compound 1 -27.3 ± 1.9------
Compound 3 -24.7 ± 2.8------
Compound 5 30.7 ± 1.7-------
Cisplatin (reference)15 ± 4-19 ± 3-----

Data sourced from multiple studies, direct comparison should be made with caution. Compounds 1 , 3 , and 5 are other related ent-kaurane diterpenoids.[3][4][5][6]

Table 2: Anti-inflammatory and Antimicrobial Activity of Xylopic Acid and its Derivatives

CompoundAnti-inflammatory (Inhibition of Albumin Denaturation, IC₅₀ µg/mL)Antimicrobial (MIC µg/mL vs. S. aureus)
Xylopic acid15.55> 320
Ethyl ester of Xylopic acidNot Reported160
Benzyl ester of Xylopic acidNot Reported160
Amide of Xylopic acidNot Reported320
Ester of this compoundNot Reported320

[7][8]

Structure-Activity Relationship (SAR) Analysis

Based on the available data, several key structural features influencing the biological activity of this compound and its analogs can be identified:

  • C-15 Position: The presence of a hydroxyl group at C-15, as in this compound, appears to result in lower cytotoxicity compared to the acetylated parent compound, Xylopic acid, against the A549 cell line.[5][6] However, both compounds show generally weak cytotoxic activity across a range of cell lines.

  • C-18 Carboxylic Acid: Modification of the C-18 carboxylic acid to esters and amides in Xylopic acid derivatives leads to enhanced antimicrobial activity.[8] The ester derivatives were found to be the most potent.[8]

  • Ring D Modifications: The presence of an α,β-unsaturated ketone in the D-ring, as seen in other ent-kaurane diterpenoids, is a crucial feature for potent cytotoxicity.[9] For instance, ent-7-oxo-kaur-16-en-19-oic acid demonstrated significantly higher cytotoxicity compared to Xylopic acid and this compound.[5][6]

  • Allylic Hydroxyl Group: The presence of an allylic hydroxyl group has been noted as an important structural feature for the acetylcholinesterase inhibition of some kaurane diterpenes.[10]

Mechanism of Action: ROS-Mediated Apoptosis and Ferroptosis

Several studies on ent-kaurane diterpenoids suggest a common mechanism of action involving the induction of oxidative stress, leading to programmed cell death. The proposed signaling pathway involves the generation of Reactive Oxygen Species (ROS), which can trigger both apoptosis and ferroptosis.

Proposed Signaling Pathway for Cytotoxicity of ent-Kaurane Diterpenoids

G ent_Kaurane ent-Kaurane Diterpenoid ROS ↑ Reactive Oxygen Species (ROS) ent_Kaurane->ROS PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition ent_Kaurane->PI3K_Akt NFkB NF-κB Pathway Inhibition ent_Kaurane->NFkB GSH_Prdx ↓ GSH & Prdx I/II ROS->GSH_Prdx MKK4 MKK4 Activation ROS->MKK4 Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Lipid_Perox ↑ Lipid Peroxidation ROS->Lipid_Perox Ferroptosis Ferroptosis GSH_Prdx->Ferroptosis JNK JNK Phosphorylation MKK4->JNK Apoptosis Apoptosis JNK->Apoptosis PI3K_Akt->Apoptosis NFkB->Apoptosis Mito_Dys->Apoptosis Lipid_Perox->Ferroptosis

Caption: Proposed mechanism of action for cytotoxic ent-kaurane diterpenoids, involving ROS-mediated apoptosis and ferroptosis.

This pathway suggests that ent-kaurane diterpenoids induce an increase in intracellular ROS levels. This oxidative stress can lead to the depletion of glutathione (GSH) and inhibition of peroxiredoxins (Prdx I/II), promoting lipid peroxidation and ultimately ferroptosis.[9] Concurrently, ROS can activate the MKK4-JNK signaling cascade, leading to apoptosis.[9] Furthermore, some analogs have been shown to inhibit pro-survival pathways such as PI3K/Akt/mTOR and NF-κB, further sensitizing cancer cells to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

1. Cytotoxicity Assays

A common method to determine the cytotoxic potential of compounds is the MTT assay.

Experimental Workflow for MTT Cytotoxicity Assay

G cluster_MTT MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate (5x10³ - 1x10⁴ cells/well) Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of This compound analogs Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution (5 mg/mL) Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO or Solubilization Buffer Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC₅₀ values Absorbance_Measurement->IC50_Calculation

Caption: A step-by-step workflow for determining the cytotoxicity of compounds using the MTT assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) for 48 to 72 hours.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

2. Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of heat-induced protein denaturation.

  • Reaction Mixture: The reaction mixture consists of the test compound at various concentrations and 1% aqueous solution of bovine serum albumin.

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.

  • Absorbance Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated, and the IC₅₀ value is determined.[7]

3. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Staining: The treated cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide in a binding buffer.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

References

Deacetylxylopic Acid: Benchmarking Potency Against Established NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Deacetylxylopic acid, a natural diterpenoid, reveals its potential as a modulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. This comparison guide provides an objective benchmark of its potency against well-established NF-κB inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Potency Comparison

While a specific IC50 value for this compound's inhibition of NF-κB is not yet available in the public domain, valuable insights can be drawn from its parent compound, Xylopic acid. Studies have demonstrated that kaurene diterpenes, the class of compounds to which this compound belongs, are known to inhibit the NF-κB pathway.[1][2][3][4][5]

Research on Xylopic acid has shown significant inhibition of NF-κB-dependent reporter gene expression at a concentration of 30 µM.[6][7][8] This provides a strong indication that this compound likely possesses similar inhibitory activity. For a clear comparison, the table below benchmarks the potency of Xylopic acid against established NF-κB inhibitors.

CompoundTarget/AssayIC50 / Effective Concentration
Xylopic Acid NF-κB-dependent reporter gene expressionSignificant inhibition at 30 µM[6][7][8]
BAY 11-7082 TNFα-induced IκBα phosphorylation10 µM
MG-132 TNF-α-induced NF-κB activation3 µM
Parthenolide Inhibition of cytokine expressionIn the micromolar range

Signaling Pathway and Experimental Workflow

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kaurene diterpenes, including Xylopic acid, are understood to interfere with this pathway, preventing the activation of NF-κB.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Degradation of IκB IkB_NFkB->NFkB Release of NF-κB Stimuli Inflammatory Stimuli Stimuli->IKK Activates Deacetylxylopic_acid This compound Deacetylxylopic_acid->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Activates Experimental_Workflow A Cell Culture (e.g., HEK293T cells) B Transfection with NF-κB Luciferase Reporter Plasmid A->B C Cell Seeding in 96-well plates B->C D Treatment with This compound or Control C->D E Stimulation with TNF-α to activate NF-κB D->E F Cell Lysis E->F G Luciferase Assay (Measure Luminescence) F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

References

Deacetylxylopic Acid: A Comparative Review of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive safety and toxicity data for isolated Deacetylxylopic acid is currently unavailable in the public domain. The following guide provides a summary of the available information, primarily focusing on the toxicological assessments of extracts from Xylopia aethiopica, a known plant source of this compound. This information should be interpreted with caution, as the toxicity of the extract reflects the combined effects of all its constituents, not solely this compound. A thorough toxicological evaluation of the pure compound is warranted.

Overview of this compound

This compound is a diterpenoid natural product that has been isolated from various plant species, notably Xylopia aethiopica and Nouelia insignis.[] While research has explored its potential biological activities, a significant gap exists in the scientific literature regarding its safety and toxicity profile. A Material Safety Data Sheet (MSDS) for this compound indicates that the compound is not classified as hazardous; however, it explicitly states that no data is available for key toxicological endpoints such as acute toxicity, skin and eye irritation, mutagenicity, carcinogenicity, and reproductive toxicity.[2]

Toxicological Data from Xylopia aethiopica Extracts

In the absence of data on the isolated compound, examining the toxicological profile of extracts from Xylopia aethiopica can provide preliminary insights. It is crucial to recognize that these extracts contain a complex mixture of phytochemicals, and the observed effects cannot be attributed to this compound alone.

Acute Toxicity

Studies on the hydroethanolic leaf extract of Xylopia aethiopica in Wistar rats have indicated a low acute toxicity profile.

Extract TypeAnimal ModelRoute of AdministrationLD50ObservationsReference
Hydroethanolic Leaf ExtractWistar RatsOral> 5000 mg/kgNo behavioral disturbances or mortality observed.[3][4][5]
Subchronic Toxicity

A 28-day subchronic toxicity study of the hydroethanolic leaf extract of Xylopia aethiopica in female Wistar rats revealed some dose-dependent effects.

ParameterDose (mg/kg)FindingsReference
Body and Organ Weight 500 and 1000No significant changes.[3]
Hematological Parameters 500 and 1000Significant increase in platelet count. No other significant changes.[3][4]
Biochemical Parameters 500 and 1000No significant changes in Urea, Creatinine, Triglycerides, Total cholesterol, SGPT, C-reactive protein, and glycemia.[3][4]
500 and 1000Increase in SGOT and ALP activities.[3][4]
500 and 1000Decrease in CPK activity.[3][4]
Histopathology 500 and 1000No organ damage observed.[3][4]

Higher doses of other extracts of X. aethiopica have been reported to show toxicity to organs and reproductive structures in rat models, emphasizing the dose-dependent nature of the effects.[6]

Cytotoxicity

An ethanolic extract of Xylopia aethiopica has demonstrated cytotoxic activity against various cancer cell lines, suggesting a potential for antiproliferative effects that would require further investigation to determine the specific compounds responsible.[7]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for the assessment of plant extract toxicity.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
  • Animal Model: Healthy, nulliparous, and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains), typically 8-12 weeks old.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard pellet diet and water ad libitum.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

  • Dosing: A starting dose (e.g., 2000 mg/kg or 5000 mg/kg) of the test substance is administered orally to a single animal.

  • Observation: The animal is observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for the first 4 hours, then periodically for 14 days. Body weight is recorded weekly.

  • Procedure: If the animal survives, the dose is increased for the next animal. If the animal dies, the dose is decreased. This sequential dosing continues until the stopping criteria are met.

  • Endpoint: The LD50 is calculated using the maximum likelihood method.

Subchronic Oral Toxicity Study (28-Day Study - OECD Guideline 407)
  • Animal Model: Typically, rats of both sexes.

  • Groups: At least three dose groups (low, mid, high) and a control group.

  • Dosing: The test substance is administered orally daily for 28 days.

  • Observations: Daily clinical observations and weekly measurements of body weight, food, and water consumption.

  • Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for analysis of hematological and biochemical parameters.

  • Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Comparative Compound: 2,4-Dichlorophenoxyacetic Acid (2,4-D)

For a comparative perspective, the toxicological profile of 2,4-D, a widely studied organic acid herbicide, is presented. This highlights the type of comprehensive data necessary for a thorough safety assessment.

ParameterFindingReference
Acute Oral LD50 (Rat) 375 - 666 mg/kg[8][9]
Genotoxicity Induces sister chromatid exchange and DNA damage in mammalian cells.[10]
Developmental Toxicity Maternal toxicity observed at doses of 30 mg/kg/day in rats and rabbits. No adverse fetal effects at doses that did not produce maternal toxicity.[11]
Carcinogenicity Evidence is mixed and subject to ongoing review by regulatory agencies.[12]

Visualizing Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological evaluation of a novel compound or plant extract.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_evaluation Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity (LD50 Determination) Cytotoxicity->Acute_Toxicity Dose range finding Genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) Genotoxicity_in_vitro->Acute_Toxicity Proceed if non-genotoxic or for further characterization Subchronic_Toxicity Subchronic Toxicity (28-day or 90-day studies) Acute_Toxicity->Subchronic_Toxicity Chronic_Toxicity Chronic Toxicity & Carcinogenicity Subchronic_Toxicity->Chronic_Toxicity Repro_Dev_Toxicity Reproductive & Developmental Toxicity Subchronic_Toxicity->Repro_Dev_Toxicity NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Chronic_Toxicity->NOAEL Repro_Dev_Toxicity->NOAEL Risk_Characterization Risk Characterization NOAEL->Risk_Characterization Test_Compound Test Compound (e.g., this compound) Test_Compound->Cytotoxicity Test_Compound->Genotoxicity_in_vitro

Caption: General workflow for toxicological assessment of a test compound.

Conclusion and Future Directions

For researchers and drug development professionals, the following studies are essential to establish a robust safety profile for this compound:

  • In vitro cytotoxicity studies on a panel of human cell lines to determine its IC50 values.

  • A battery of in vitro and in vivo genotoxicity assays to assess its mutagenic and clastogenic potential.

  • Acute, subchronic, and chronic toxicity studies in rodent models to determine its LD50, identify target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and developmental toxicity studies to evaluate its effects on fertility and embryonic development.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Without these critical data, the development of this compound for any potential therapeutic application cannot proceed safely and ethically. The information presented in this guide serves as a starting point, highlighting the significant data gaps that need to be addressed by the scientific community.

References

Evaluating the Synergistic Potential of Deacetylxylopic Acid in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid (DXA), a kaurane diterpene isolated from Nouelia insignis, belongs to a class of natural compounds, the ent-kaurane diterpenoids, which have garnered significant interest for their potential anticancer activities. While direct studies on the synergistic effects of DXA are not yet available in published literature, related compounds in the ent-kaurane class have demonstrated the ability to induce cancer cell death through various mechanisms, including the induction of apoptosis and ferroptosis, often by modulating cellular redox homeostasis. Furthermore, a growing body of research highlights the strategy of combining natural products with conventional chemotherapeutic agents to enhance efficacy, overcome drug resistance, and reduce toxicity.[1][2][3][4][5]

This guide provides a comparative framework for evaluating the synergistic potential of this compound with established anticancer drugs. The experimental data presented herein is hypothetical and for illustrative purposes , designed to serve as a template for future research in this promising area. The methodologies and conceptual frameworks are based on established protocols for assessing drug synergy.

Hypothetical Synergistic Effects of DXA with Conventional Anticancer Drugs

To evaluate the potential of DXA in combination therapy, we propose a series of experiments pairing DXA with two widely used chemotherapeutic agents, Cisplatin and Doxorubicin, across a panel of representative cancer cell lines: A549 (non-small cell lung cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer).

Data Presentation: In Vitro Cytotoxicity and Combination Index

The synergistic effect of combining DXA with conventional anticancer drugs can be quantified using the Combination Index (CI), calculated from data obtained via a checkerboard assay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Hypothetical IC50 Values of this compound (DXA), Cisplatin, and Doxorubicin in Various Cancer Cell Lines.

Cell LineDXA (µM)Cisplatin (µM)Doxorubicin (µM)
A549 25101.5
HepG2 3081.0
MCF-7 20122.0

Table 2: Hypothetical Combination Index (CI) Values for DXA in Combination with Cisplatin and Doxorubicin.

Cell LineCombinationMolar Ratio (DXA:Drug)Combination Index (CI)Interpretation
A549 DXA + Cisplatin1:10.65Synergy
DXA + Doxorubicin10:10.72Synergy
HepG2 DXA + Cisplatin1:10.80Slight Synergy
DXA + Doxorubicin10:10.68Synergy
MCF-7 DXA + Cisplatin1:10.55Strong Synergy
DXA + Doxorubicin10:10.61Synergy

Experimental Protocols

Cell Culture and Maintenance

A549, HepG2, and MCF-7 cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, cells are treated with various concentrations of DXA, Cisplatin, or Doxorubicin alone to determine the IC50 value of each compound.

  • After a 48-hour incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated using non-linear regression analysis.

Checkerboard Assay and Combination Index (CI) Calculation
  • A 96-well plate is set up with serial dilutions of DXA along the y-axis and serial dilutions of the other drug (Cisplatin or Doxorubicin) along the x-axis.

  • Cells are seeded and treated as in the cytotoxicity assay.

  • After 48 hours, cell viability is assessed using the MTT assay.

  • The Combination Index (CI) is calculated using the Chou-Talalay method, which is based on the median-effect equation. The CI value is determined by the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that inhibit cell growth by x%, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit cell growth by x%.

Visualizations: Workflow and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for assessing the synergistic effects of DXA.

G cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Synergy Analysis a Cancer Cell Lines (A549, HepG2, MCF-7) b MTT Assay with DXA, Cisplatin, Doxorubicin a->b c Calculate IC50 Values b->c d Checkerboard Assay (DXA + Cisplatin/Doxorubicin) c->d e MTT Assay d->e f Chou-Talalay Method e->f g Calculate Combination Index (CI) f->g h Determine Synergy, Additivity, or Antagonism g->h

Workflow for Synergy Evaluation
Hypothetical Signaling Pathway for Synergistic Apoptosis Induction

Based on the known mechanisms of ent-kaurane diterpenoids and conventional DNA-damaging agents, a potential synergistic mechanism could involve the dual induction of cellular stress leading to enhanced apoptosis. DXA may increase reactive oxygen species (ROS) production, while Cisplatin induces DNA damage. The combined stress could overwhelm cellular repair mechanisms, leading to a more robust activation of the apoptotic cascade.

G cluster_2 Apoptotic Cascade dxa This compound (DXA) ros Increased ROS Production dxa->ros cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage p53 p53 Activation ros->p53 dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Hypothetical Synergistic Pathway

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound could act synergistically with conventional chemotherapeutic agents like Cisplatin and Doxorubicin to inhibit the growth of various cancer cell lines. The proposed mechanism, involving the dual induction of cellular stress, provides a rationale for this enhanced efficacy.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Mechanistic investigations are also warranted to elucidate the precise signaling pathways modulated by DXA and its combinations. The exploration of DXA in combination with other classes of anticancer drugs, including targeted therapies and immunotherapies, could also open new avenues for cancer treatment.

References

Safety Operating Guide

Navigating the Safe Disposal of Deacetylxylopic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling deacetylxylopic acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices and environmental regulations.

This compound, an organic acid, is recognized as potentially harmful if swallowed, inhaled, or in direct contact with skin.[1] Furthermore, its potential to cause harm to aquatic life necessitates careful handling of its disposal to prevent environmental contamination.[2] Adherence to the following procedures will mitigate risks and ensure compliance with safety standards.

Material Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 6619-95-0[1]
Molecular Formula C₂₀H₃₀O₃
Appearance Powder
Purity >95%
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Storage Recommended long-term storage at -20°C; short-term at 2-8°C in a tightly sealed container in a dry, well-ventilated place.
Incompatibilities Strong oxidizing/reducing agents, strong acids/alkalis.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is designed to prioritize safety by assuming the neutralized product may still pose an environmental risk, thus requiring disposal as hazardous waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before beginning, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Prepare a designated hazardous waste container, properly labeled for organic acid waste.

2. Neutralization of Small Quantities (for spills or residual amounts):

  • For minor spills or cleaning of contaminated labware: Prepare a neutralizing agent. A 5% solution of sodium bicarbonate (baking soda) in water is a common and safe choice. Other suitable bases include calcium hydroxide or sodium hydroxide, though these are more caustic and require additional handling precautions.

  • Slowly and carefully add the neutralizing agent to the acidic waste. Avoid rapid addition, which can cause excessive heat generation and splashing.

  • Monitor the pH of the solution using pH indicator strips or a calibrated pH meter. The target pH should be within a neutral range of 6.0 to 9.0.

  • Allow the neutralized mixture to cool to room temperature.

3. Collection and Storage of Waste:

  • Transfer the neutralized solution into a clearly labeled, sealed, and chemically compatible hazardous waste container. The label should include "Hazardous Waste," "Neutralized this compound," and the date.

  • For solid this compound waste, collect it in a separate, clearly labeled hazardous waste container for solids. Do not mix with other waste types.

  • Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[4]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_final Final Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood is_solid Solid or Liquid Waste? fume_hood->is_solid neutralize Neutralize with Weak Base (e.g., 5% Sodium Bicarbonate) is_solid->neutralize Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container is_solid->collect_solid Solid check_ph Check pH (Target: 6.0 - 9.0) neutralize->check_ph collect_liquid Collect in Labeled Hazardous Liquid Waste Container check_ph->collect_liquid store Store in Satellite Accumulation Area collect_liquid->store collect_solid->store ehs_pickup Arrange for EHS/Licensed Disposal store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Figure 1: this compound Disposal Workflow

References

Essential Safety and Operational Protocols for Handling Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Deacetylxylopic acid. The following procedural guidance outlines the essential personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious eye irritation[1][2][3][4]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Safety glasses with side-shields or a full-face visor if handling large quantities.NIOSH (US) or EN 166 (EU) approved[1][2].
Hand Protection Suitable protective gloves or gauntlets. Inspect gloves prior to use and use proper removal technique.EU Directive 89/686/EEC and the standard EN374[1].
Respiratory Protection For low-level exposure, a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABE1P3D (EU EN 143) respirator[1].NIOSH (US) or CEN (EU) approved[1][2].
Skin and Body Protection Protective clothing to prevent skin contact.Not specified.

Operational Handling and Storage Procedures

Safe handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Step-by-Step Handling Protocol:

  • Engineering Controls : Always handle this compound in a well-ventilated area. The use of a BS approved fume cupboard is highly recommended[1]. Ensure that eyewash stations and safety showers are readily accessible near the workstation[5][6].

  • Pre-Handling : Before handling, thoroughly wash your hands. Do not store or consume food, beverages, or tobacco products in the handling area[1].

  • During Handling : Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing[5][7]. Avoid creating dust or aerosols.

  • Post-Handling : Wash hands and any exposed skin thoroughly after handling[2][4][5][7]. Remove any contaminated clothing immediately and wash it before reuse[1][2].

Storage Plan:

  • Store in a dry, cool, and well-ventilated place[2][5][7].

  • Keep the container tightly closed[2][5][7].

  • Recommended long-term storage temperature is -20°C, and short-term is 2-8°C[2].

  • Avoid contact with strong acids, bases, oxidizing, and reducing agents[1].

Emergency and Disposal Protocols

In the event of an emergency or the need for disposal, the following procedures should be strictly followed.

First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell[1][2][4].
If on Skin Remove contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell[1][2]. For extensive contact, rinse with cold water for at least 15 minutes[6].
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[1][2].
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2][7].

Spill and Disposal Plan:

  • Accidental Release : For spills, wear appropriate PPE, including respiratory protection. Avoid dust formation. Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal[2]. Do not let the product enter drains[2].

  • Waste Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][4].

Deacetylxylopic_Acid_Handling_Workflow start Start: Prepare for Handling ppe Step 1: Don Personal Protective Equipment (PPE) - Safety Glasses/Face Shield - Protective Gloves - Lab Coat - Respirator (as needed) start->ppe handling Step 2: Handle this compound - Use fume hood - Avoid contact and dust generation ppe->handling storage Step 3: Proper Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage decontamination Step 4: Decontamination - Clean work area - Wash hands thoroughly storage->decontamination end End: Complete Handling disposal Step 5: Waste Disposal - Collect in labeled, sealed container - Dispose via approved waste management decontamination->disposal disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.